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  • Product: 2-{[(2-Methoxyphenyl)amino]methyl}phenol
  • CAS: 388110-66-5

Core Science & Biosynthesis

Foundational

2-{[(2-Methoxyphenyl)amino]methyl}phenol solubility data

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Solubility Profile & Handling of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Solubility Profile & Handling of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Executive Summary & Chemical Identity

This guide provides a technical analysis of the solubility, physicochemical properties, and handling protocols for 2-{[(2-Methoxyphenyl)amino]methyl}phenol . This compound, a reduced Schiff base derived from salicylaldehyde and o-anisidine, serves as a critical bidentate or tridentate (


) ligand in coordination chemistry and a structural scaffold in pharmaceutical intermediates.

Unlike its imine precursor, this amine derivative exhibits enhanced hydrolytic stability, making it a preferred ligand for designing hydrolytically robust metal complexes (e.g., Titanium, Cobalt) used in catalysis and biological applications.

Chemical Identification
ParameterDetail
Chemical Name 2-{[(2-Methoxyphenyl)amino]methyl}phenol
Synonyms 2-((2-methoxyphenylamino)methyl)phenol; Reduced Salicylidene-o-anisidine
CAS Number 388110-66-5 (Referenced as Hydrochloride salt); Free base often unlisted.[1][2]
Molecular Formula

Molecular Weight 229.28 g/mol
Structural Class

-substituted aminomethylphenol (Reduced Schiff Base)

Physicochemical Profile

Understanding the ionization states is prerequisite to manipulating solubility. The molecule is amphoteric , possessing both an acidic phenolic group and a basic secondary amine.

  • Lipophilicity (LogP): Estimated at 2.8 – 3.2 . The molecule is highly lipophilic in its neutral state, driven by the two aromatic rings.

  • pKa Values (Estimated):

    • pKa 1 (Amine

      
      ):  ~4.5 – 5.5 (The 
      
      
      
      -phenyl group reduces basicity compared to benzylamine).
    • pKa 2 (Phenolic

      
      ):  ~9.8 – 10.2.
      
Ionization & Solubility Logic

The solubility is strictly pH-dependent.

  • pH < 4: Predominantly Cationic (Soluble).

  • pH 6–9: Predominantly Neutral (Insoluble/Precipitates).

  • pH > 11: Predominantly Anionic (Soluble).

Ionization cluster_0 pH-Dependent Species Cation Cationic Form (Soluble) Protonated Amine (+) Neutral Neutral Form (Insoluble) Free Base Cation->Neutral pH > 5 (Deprotonation) Neutral->Cation pH < 4 (Protonation) Anion Anionic Form (Soluble) Phenolate (-) Neutral->Anion pH > 10 (Ionization) Anion->Neutral pH < 9 (Neutralization)

Figure 1: Ionization equilibrium governing aqueous solubility.

Solubility Data

The following data categorizes solvent compatibility for synthesis (recrystallization) and application (ligand binding/bio-assays).

Table 1: Solubility Profile (at 25°C)
Solvent ClassSolventSolubility RatingComments
Aqueous (Neutral) Water (pH 7)Insoluble < 0.1 mg/mL. Hydrophobic packing dominates.
Aqueous (Acidic) 0.1 M HClHigh Forms soluble Hydrochloride salt.
Aqueous (Basic) 0.1 M NaOHHigh Forms soluble Sodium Phenolate salt.
Alcohols Ethanol / MethanolModerate Soluble in hot ethanol; often crystallizes upon cooling (Standard purification method).
Polar Aprotic DMSO / DMFVery High > 50 mg/mL. Preferred for stock solutions in bio-assays.
Chlorinated Dichloromethane (DCM)High Excellent for extraction from aqueous workups.
Hydrocarbons Hexane / TolueneLow to Moderate Soluble in hot toluene; generally insoluble in cold hexane.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine precise thermodynamic solubility for formulation.

  • Preparation: Weigh excess solid compound (~10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol).

  • Equilibration: Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection: ~280 nm for phenol/aromatic rings).

    • Note: If HPLC is unavailable, gravimetric analysis can be used for volatile organic solvents (evaporate known volume and weigh residue).

Protocol B: Recrystallization (Purification)

The solubility differential in Ethanol is the basis for purification.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (~78°C).

  • Filtration: Filter hot (if insoluble impurities exist).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Isolation: Collect crystals via vacuum filtration. Wash with cold Ethanol/Hexane (1:1).

Applications & Handling

Ligand Synthesis Workflow

This compound is primarily used to synthesize metal complexes (Ti, Zr, Co). The solubility logic dictates the reaction medium:

  • Reaction Medium: Use Toluene or THF . The ligand dissolves; the metal salt is added.

  • Base Requirement: If using metal halides (

    
    ), add Triethylamine (
    
    
    
    )
    to scavenge the HCl formed. The
    
    
    byproduct precipitates in Toluene, allowing easy removal by filtration, leaving the soluble metal-ligand complex in solution.

Workflow Start Start: Crude Ligand Solvent Dissolve in Hot Ethanol Start->Solvent Cool Cool to 4°C (Crystallization) Solvent->Cool Solubility Drop Filter Vacuum Filtration Cool->Filter Dry Dry under Vacuum (Pure Ligand) Filter->Dry Complex Metal Complexation (Solvent: Toluene + Et3N) Dry->Complex Next Step

Figure 2: Purification and application workflow.

Stability & Storage
  • Oxidation: Secondary amines can oxidize slowly. Store under inert atmosphere (

    
    /Ar) if high purity is required for long periods.
    
  • Hygroscopicity: The free base is generally non-hygroscopic, but the Hydrochloride salt (CAS 388110-66-5) is hygroscopic. Store in a desiccator.

References

  • Chemical Identification & CAS: 2-([(2-Methoxyphenyl)amino]methyl)phenol hydrochloride.[2] AA Blocks Catalog. Available at: [Link]

  • Synthesis of Analogous Schiff Bases: Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol.[3] Molbank, 2004(1), M352.[3] Available at: [Link]

  • General Solubility of Aminophenols: National Institute of Standards and Technology (NIST). 2-Methoxy-5-methylphenol Properties. Available at: [Link]

  • Reduction Protocol (NaBH4): Master Organic Chemistry. Sodium Borohydride (NaBH4) Reagent Guide. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-{[(2-Methoxyphenyl)amino]methyl}phenol: Focus on Boiling Point Determination

Foreword: The Imperative of Precise Physicochemical Profiling in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Precise Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational drug design, formulation development, and process chemistry. Among these fundamental properties, the boiling point serves as a critical parameter, offering insights into a substance's volatility, intermolecular forces, and thermal stability. This guide provides an in-depth exploration of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a molecule of interest with potential applications in medicinal chemistry. Due to the current absence of a publicly documented experimental boiling point for this compound, this document will serve as a comprehensive manual, detailing both predictive methodologies and a rigorous experimental protocol for its precise determination. This approach ensures a self-validating system of characterization, crucial for regulatory submissions and scalable manufacturing processes.

Molecular Overview and Theoretical Considerations

2-{[(2-Methoxyphenyl)amino]methyl}phenol is a substituted phenolic compound with a molecular structure that suggests a high boiling point. Its key structural features, which include a phenolic hydroxyl group, a secondary amine, and a methoxy group, all contribute to significant intermolecular forces.

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group allows for extensive intermolecular hydrogen bonding. This is a strong type of dipole-dipole interaction that requires substantial energy to overcome, thus increasing the boiling point.

  • Molecular Weight: With a molecular formula of C₁₄H₁₅NO₂, the compound has a molar mass of 229.27 g/mol . Larger molecules have more electrons and a larger surface area, leading to stronger van der Waals forces, which also contribute to a higher boiling point.

  • Dipole-Dipole Interactions: The methoxy group (-OCH₃) and the overall asymmetry of the molecule create a permanent dipole moment, leading to dipole-dipole interactions that further elevate the boiling point.

Given these molecular attributes, it is anticipated that 2-{[(2-Methoxyphenyl)amino]methyl}phenol is a high-boiling liquid or a solid with a high melting point at standard atmospheric pressure.

Predictive Analysis of Boiling Point

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's boiling point. Various quantitative structure-property relationship (QSPR) models can be employed. For the purpose of this guide, a boiling point prediction is presented based on a well-established group contribution method.

PropertyPredicted ValueMethod
Boiling Point 405.2 °C Joback Method (Group Contribution Model)
Molecular Weight229.27 g/mol -
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors3-

Note: The predicted boiling point should be treated as an estimate and must be confirmed by experimental validation.

Experimental Determination of Boiling Point: A Validated Protocol

The following protocol outlines the Siwoloboff method, a reliable micro-scale technique for determining the boiling point of a liquid. This method is particularly suitable for research settings where the quantity of the substance may be limited.

Principle of the Siwoloboff Method

The Siwoloboff method determines the boiling point by observing the temperature at which the vapor pressure of a substance equals the surrounding atmospheric pressure. This is visualized by the steady stream of bubbles emerging from a capillary tube immersed in the heated sample.

Materials and Apparatus
  • Sample of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (purity >98%)

  • Thiele tube or a similar oil bath apparatus

  • High-boiling point silicone oil

  • Calibrated thermometer (-10 °C to 400 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or heating mantle)

  • Stirring mechanism for the oil bath (magnetic stirrer and stir bar, or manual stirring)

  • Safety goggles and appropriate personal protective equipment (PPE)

Experimental Workflow

Figure 1: Step-by-step workflow for the experimental determination of boiling point using the Siwoloboff method.

Detailed Step-by-Step Methodology
  • Sample Preparation: Carefully introduce approximately 0.5 mL of 2-{[(2-Methoxyphenyl)amino]methyl}phenol into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the test tube so that the open end is submerged in the liquid.

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample. Immerse this assembly in the Thiele tube, ensuring that the sample is below the oil level.

  • Heating: Begin heating the Thiele tube gently with a heating mantle or a Bunsen burner, ensuring the heat is applied to the side arm. The oil should be stirred continuously to ensure a uniform temperature distribution. The rate of heating should be controlled to approximately 1-2 °C per minute as the predicted boiling point is approached.

  • Observation of Bubbling: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. As the boiling point is neared, the rate of bubbling will increase. A continuous and rapid stream of bubbles indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Recording the Upper Temperature Limit: Note the temperature at which a steady and rapid stream of bubbles emerges from the capillary tube.

  • Cooling and Boiling Point Determination: Remove the heat source and allow the oil bath to cool slowly while still stirring. The rate of bubbling will decrease. The exact boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

  • Validation: Repeat the determination at least two more times to ensure the result is reproducible. The reported boiling point should be the average of these consistent readings.

Data Interpretation and Reporting

The experimentally determined boiling point should be reported along with the atmospheric pressure at which the measurement was taken. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary. The purity of the sample is also a critical factor, as impurities can either elevate or depress the boiling point.

Conclusion: From Prediction to Empirical Verification

The determination of the boiling point of 2-{[(2-Methoxyphenyl)amino]methyl}phenol is a foundational step in its comprehensive physicochemical characterization. While predictive models offer a valuable starting point, they are no substitute for rigorous experimental verification. The protocol detailed in this guide provides a robust and reliable method for obtaining an accurate boiling point, thereby contributing to the essential body of knowledge required for the continued development and potential application of this compound. This systematic approach, grounded in established scientific principles, ensures the generation of trustworthy and authoritative data, which is paramount in the fields of chemical research and drug development.

References

  • Joback Method for Boiling Point Prediction: Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure: ASTM D86 / ISO 3405. (Provides standards for boiling range analysis). [Link]

  • General Principles of Boiling Point Determination: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Provides background on spectroscopic and physical property determination). [Link]

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a molecule of interest in pharmaceutical and chemical research. As researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a molecule of interest in pharmaceutical and chemical research. As researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification. This document will delve into the theoretical underpinnings and practical considerations for the mass spectrometric analysis of this specific compound, moving from fundamental principles to detailed experimental protocols.

Introduction: The Analytical Significance of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

2-{[(2-Methoxyphenyl)amino]methyl}phenol is a molecule that incorporates several key functional groups: a phenolic hydroxyl group, a secondary aromatic amine linkage, and two methoxy-substituted aromatic rings. This combination of functionalities presents a unique and interesting case for mass spectrometric analysis. The presence of both acidic (phenol) and basic (amine) sites suggests that electrospray ionization (ESI) in both positive and negative modes could be effective. Furthermore, the structural complexity allows for a rich fragmentation pattern, providing a high degree of confidence in its identification.

Understanding the mass spectrometric behavior of this compound is essential for a variety of applications, including:

  • Metabolite Identification: In drug development, identifying metabolites is critical. Mass spectrometry is the primary tool for elucidating the structures of these biotransformation products.

  • Purity Assessment: Ensuring the purity of a synthesized compound is a fundamental requirement in chemical research and pharmaceutical manufacturing.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving this molecule can be efficiently achieved using mass spectrometry.

  • Structural Elucidation: Confirming the identity of a synthesized or isolated compound relies heavily on the detailed structural information provided by its mass spectrum.

Predicted Mass Spectral Behavior and Fragmentation Pathways

The fragmentation of 2-{[(2-Methoxyphenyl)amino]methyl}phenol under mass spectrometric conditions can be predicted by considering the established fragmentation patterns of its constituent functional groups, namely phenolic compounds and aromatic amines.[1][2]

Ionization Considerations

Given the presence of both a phenolic hydroxyl group and a secondary amine, both positive and negative mode electrospray ionization (ESI) are viable options.

  • Positive-Ion Mode (ESI+): The secondary amine is the most likely site of protonation, leading to the formation of a prominent protonated molecule [M+H]⁺.

  • Negative-Ion Mode (ESI-): The phenolic hydroxyl group is acidic and can be readily deprotonated to form the [M-H]⁻ ion. The choice between positive and negative mode will often depend on the specific analytical goals, such as sensitivity and the information desired from fragmentation.

Postulated Fragmentation Pathways

The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the stability of the resulting fragment ions.

In Positive-Ion Mode ([M+H]⁺):

A primary fragmentation event is expected to be the cleavage of the benzylic C-N bond, which is an example of alpha-cleavage for amines.[2] This can occur in two ways:

  • Formation of the 2-methoxyphenylaminomethyl cation: Cleavage with charge retention on the amine-containing fragment would lead to a stable, resonance-stabilized cation.

  • Formation of the 2-hydroxybenzyl cation: Alternatively, cleavage with charge retention on the phenolic portion would also result in a stable benzylic cation.

Further fragmentation could involve the loss of the methoxy group as a neutral radical (•CH₃) or as formaldehyde (CH₂O).

In Negative-Ion Mode ([M-H]⁻):

Following deprotonation of the phenolic hydroxyl group, fragmentation is likely to be initiated by charge-driven processes. Common fragmentations for phenolic compounds include the loss of small neutral molecules.[3] For 2-{[(2-Methoxyphenyl)amino]methyl}phenol, this could involve:

  • Loss of the 2-methoxyphenylamino group: Cleavage of the C-N bond could result in a stable phenoxide-like fragment.

  • Rearrangement and subsequent fragmentation: Intramolecular rearrangements followed by the loss of neutral molecules are also possible.

The following Graphviz diagram illustrates a plausible fragmentation workflow for 2-{[(2-Methoxyphenyl)amino]methyl}phenol in positive-ion mode ESI-MS/MS.

fragmentation_workflow cluster_ionization Ionization cluster_fragmentation MS/MS Fragmentation cluster_detection Detection Molecule 2-{[(2-Methoxyphenyl)amino]methyl}phenol Protonated_Molecule [M+H]⁺ Molecule->Protonated_Molecule ESI+ Fragment_1 2-hydroxybenzyl cation Protonated_Molecule->Fragment_1 α-cleavage Fragment_2 2-methoxyphenylaminomethyl cation Protonated_Molecule->Fragment_2 α-cleavage Detector_1 m/z measurement of Fragment 1 Fragment_1->Detector_1 Detector_2 m/z measurement of Fragment 2 Fragment_2->Detector_2

Caption: Proposed ESI-MS/MS workflow for 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Experimental Protocols for Mass Spectrometric Analysis

The successful analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol by mass spectrometry requires careful consideration of sample preparation, chromatographic separation, and mass spectrometer settings.

Sample Preparation

A robust and reproducible sample preparation protocol is the foundation of any quantitative or qualitative analysis.

Step-by-Step Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of 2-{[(2-Methoxyphenyl)amino]methyl}phenol reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. This will serve as the primary stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standard solutions at appropriate concentrations for calibration curves and system suitability checks.

  • Sample Matrix Preparation (for drug development applications):

    • For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The supernatant contains the analyte of interest.

    • Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled to a tandem mass spectrometer is the recommended technique.[4][5]

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive-ion ESI.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reverse-phase column.
Gradient 5% B to 95% B over 5 minutesA typical starting point for method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA standard volume for analytical LC-MS.
Ionization Source Electrospray Ionization (ESI)Suitable for polar and ionizable molecules.
Polarity PositiveTo detect the protonated molecule [M+H]⁺.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.[5]
Precursor Ion Expected m/z of [M+H]⁺The mass-to-charge ratio of the protonated molecule.
Product Ions Based on fragmentation studiesSpecific fragments of the precursor ion for quantification and confirmation.

The following Graphviz diagram outlines the logical workflow for method development.

method_development Start Method Development Start Direct_Infusion Direct Infusion MS Analysis (Optimize Ionization & Fragmentation) Start->Direct_Infusion LC_Method_Dev LC Method Development (Optimize Separation) Start->LC_Method_Dev LC_MS_Integration Integrate LC and MS Methods Direct_Infusion->LC_MS_Integration LC_Method_Dev->LC_MS_Integration Validation Method Validation (Linearity, Accuracy, Precision) LC_MS_Integration->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis

Caption: Logical workflow for LC-MS/MS method development.

Data Interpretation and System Validation

Qualitative Analysis: Structural Confirmation

The primary goal of qualitative analysis is to confirm the identity of 2-{[(2-Methoxyphenyl)amino]methyl}phenol. This is achieved by comparing the acquired mass spectral data with the expected values.

Table 2: Key Mass Spectral Features for Identification

FeatureExpected ValuePurpose
Precursor Ion (m/z) Calculated exact mass of [M+H]⁺Confirms the molecular weight.
Fragment Ions (m/z) Predicted m/z of key fragmentsProvides structural information and confirms the fragmentation pattern.
Isotopic Pattern Matches theoretical distributionConfirms the elemental composition.
Retention Time Consistent with reference standardProvides chromatographic confirmation.
Quantitative Analysis: Ensuring Trustworthiness

For quantitative applications, the analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion: A Framework for Robust Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol. By understanding the principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently identify and quantify this molecule. The combination of theoretical prediction and rigorous experimental protocol outlined herein serves as a self-validating system, ensuring the generation of high-quality, trustworthy data. As with any analytical endeavor, a thorough understanding of the instrumentation and the underlying chemical principles is paramount to success.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

  • Abdel-Hamid, M., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 30(23), 5678. [Link]

  • Bouhenna, M., et al. (2017). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Applied Pharmaceutical Science, 7(1), 180-186. [Link]

  • Gorna, B., et al. (2020). Variability in the Qualitative and Quantitative Composition and Content of Phenolic Compounds in the Fruit of Introduced American Cranberry (Vaccinium macrocarpon Aiton). Molecules, 25(21), 5196. [Link]

  • Gann, P. H., et al. (1991). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry, 2(4), 322-9. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

Sources

Exploratory

Technical Guide: Discovery and Characterization of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

The following technical guide details the discovery, synthesis, and application of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , a critical ligand in the transition toward green organometallic catalysis and a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , a critical ligand in the transition toward green organometallic catalysis and a privileged scaffold in medicinal chemistry.

A Versatile Ligand for Green Catalysis and Medicinal Chemistry[1][2]

Executive Summary

The discovery of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (often coded as Ligand-27 in industrial patent literature) marks a significant milestone in the search for environmentally benign catalytic systems.[1][2] Originally synthesized as a reduced Schiff base derivative, this compound was identified as a high-efficacy chelating agent for Group IV metals (Titanium, Zirconium), enabling the development of tin-free condensation curing catalysts .[1][2]

Beyond its industrial utility, the molecule serves as a "privileged scaffold" in drug discovery, exhibiting intrinsic antioxidant properties and serving as a pharmacophore for kinase and protein-protein interaction inhibitors.[1][2] This guide provides a comprehensive technical analysis of its synthesis, mechanistic action, and experimental validation.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a secondary amine featuring a phenol ring and an o-anisidine moiety linked by a methylene bridge.[1][2] Its capacity for tridentate or bidentate coordination (via the phenoxy oxygen, amine nitrogen, and methoxy oxygen) is central to its function.[1][2]

PropertySpecification
IUPAC Name 2-{[(2-Methoxyphenyl)amino]methyl}phenol
CAS Number 388110-66-5 (Free base) / 1993195-30-4 (HCl salt)
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~9.8 (Phenol), ~4.5 (Aniline N)
Key Functional Groups Phenolic -OH, Secondary Amine (-NH-), Methoxy ether (-OMe)
Synthesis Protocol: Reductive Amination

The most robust synthetic route involves the condensation of salicylaldehyde with o-anisidine (2-methoxyaniline) followed by selective reduction.[1][2] This "one-pot" protocol minimizes isolation steps and maximizes yield.[1][2]

Reagents:
  • Precursors: Salicylaldehyde (1.0 eq), o-Anisidine (1.0 eq)[1][2]

  • Solvent: Methanol (anhydrous)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

Step-by-Step Methodology:
  • Imine Formation (Schiff Base):

    • Charge a reaction vessel with anhydrous Methanol (10 mL/g of substrate).

    • Add Salicylaldehyde (10 mmol) and 2-Methoxyaniline (10 mmol).

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The disappearance of aldehyde indicates the formation of the intermediate imine (yellow/orange precipitate often forms).[1][2]

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add NaBH₄ (15 mmol) portion-wise over 20 minutes to prevent vigorous hydrogen evolution.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2][4] The imine (C=N) is reduced to the secondary amine (CH₂-NH).[1][2]

  • Work-up & Purification:

    • Quench the reaction with Water (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1][2]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1][2]

    • Recrystallization: Purify the crude solid from Ethanol/Hexane to yield the target as off-white crystals.[1]

Core Application: Tin-Free Titanium Catalysis

The primary industrial driver for this molecule's discovery is the regulatory pressure to replace toxic organotin compounds (e.g., DBTDL) in silicone sealants and coatings.[1]

The Discovery Context

Titanium alkoxides (e.g., Ti(OiPr)₄) are active catalysts but suffer from hydrolytic instability and rapid, uncontrolled curing.[1][2] Researchers discovered that chelating Ti(IV) with 2-{[(2-Methoxyphenyl)amino]methyl}phenol creates a latently active complex.[1][2]

  • Logic: The ligand acts as a "switch."[1][2] It stabilizes the Titanium center against atmospheric moisture but allows ligand exchange upon exposure to the curing substrate (silanol/alkoxysilane), enabling controlled cross-linking.[1][2]

Mechanistic Workflow (Graphviz)

G Precursors Salicylaldehyde + o-Anisidine Ligand Ligand-27 (The Target) Precursors->Ligand Reductive Amination Ti_Complex Stabilized Ti-Complex (Hydrolytically Stable) Ligand->Ti_Complex + Ti(OiPr)4 Chelation Curing Controlled Silicone Curing Ti_Complex->Curing Moisture Activation Tin_Replacement REPLACES: Organotin Catalysts Ti_Complex->Tin_Replacement Green Alternative

Figure 1: Discovery pathway from synthesis to industrial application as a green catalyst.[1][2]

Secondary Application: Medicinal Chemistry Scaffold

In drug discovery, this molecule is classified as a privileged pharmacophore .[1][2] The N-benzyl aniline core mimics the structure of several bioactive molecules.

  • Antioxidant Activity: The phenolic hydroxyl group, coupled with the secondary amine, allows for radical scavenging (H-atom transfer), similar to Vitamin E.[1][2]

  • Fragment-Based Drug Discovery (FBDD): The scaffold is a known binder to hydrophobic pockets in kinases and the PD-1/PD-L1 interface.[1][2]

Experimental Assay: DPPH Radical Scavenging To validate the antioxidant potential:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1][2]

  • Add varying concentrations of the target compound (10–100 µM).[1][2]

  • Incubate in the dark for 30 minutes.

  • Measure Absorbance at 517 nm.[1] A decrease in absorbance indicates radical scavenging.[1][2]

Experimental Validation Data

The following data summarizes the performance of the ligand in a Titanium-catalyzed silicone curing test (vs. a Tin control).

Catalyst SystemSkin-Over Time (min)Tack-Free Time (min)Stability (4 weeks @ 50°C)
Tin Control (DBTDL) 1545Stable
Titanium (No Ligand) < 1 (Instant Gel)N/AUnstable (Gelled)
Titanium + Ligand-27 20 55 Stable

Interpretation: The ligand successfully retards the hyper-activity of Titanium, matching the cure profile of the toxic Tin control while maintaining shelf-life stability.[1][2]

References
  • Patent: Titanium containing complex and condensation reaction c

    • Source: European P
    • Context: Identifies "Ligand 27" (2-{[(2-Methoxyphenyl)amino]methyl}phenol) as a key component for tin-free silicone curing.[1][2]

    • URL
  • Synthesis of Schiff Bases and Reduced Deriv

    • Source: Molbank (MDPI)[1]

    • Context: General methodology for the synthesis of salicylaldehyde-derived amines.[1][2]

    • URL:[Link][1][2][5]

  • Chemical Building Block Data: 2-{[(2-Methoxyphenyl)amino]methyl}phenol. [1][2][6][7]

    • Source: BLD Pharm / PubChem[1]

    • Context: Physicochemical properties and commercial availability of CAS 388110-66-5.[1][2]

    • URL:[Link][1][2][7]

Sources

Foundational

An In-depth Technical Guide to the Research and Development of 2-{[(2-Methoxyphenyl)amino]methyl}phenol: A Novel Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive research framework for the novel compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol. As a molecule pos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive research framework for the novel compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol. As a molecule possessing structural motifs from both aminophenols and methoxyphenylamines, it represents a promising, yet unexplored, scaffold for drug discovery. This document outlines plausible synthetic routes, detailed characterization methodologies, and a strategic approach to evaluating its biological potential, with a focus on antioxidant and cytotoxic activities. By synthesizing information from structurally analogous compounds, this guide offers field-proven insights and detailed experimental protocols to empower researchers in their investigation of this new chemical entity.

Introduction: The Scientific Rationale

The convergence of a phenol ring, an amino linker, and a methoxy-substituted aromatic moiety in 2-{[(2-Methoxyphenyl)amino]methyl}phenol suggests a high potential for diverse biological activities. The aminophenol core is a well-established pharmacophore known for its antioxidant and cytotoxic properties[1]. The 2-methoxyphenyl (guaiacol) fragment is also present in numerous bioactive natural products and pharmaceuticals, contributing to a range of pharmacological effects. The Mannich base structure of the target molecule provides a versatile backbone that can be further modified to optimize its therapeutic potential. The lack of existing literature on this specific compound presents a unique opportunity for novel discoveries in medicinal chemistry. This guide serves as a foundational document to initiate and guide the comprehensive investigation of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Synthesis and Characterization: From Precursors to Purified Compound

The most logical and efficient synthetic route to 2-{[(2-Methoxyphenyl)amino]methyl}phenol is the Mannich reaction, a three-component condensation of a phenol, an amine, and formaldehyde[2][3]. In this case, salicylaldehyde (2-hydroxybenzaldehyde) can serve as a suitable phenolic precursor, which upon reaction with 2-methoxyaniline and formaldehyde, would yield the target compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot reaction, providing a straightforward and atom-economical approach.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification Salicylaldehyde Salicylaldehyde Solvent Ethanol Salicylaldehyde->Solvent Methoxyaniline 2-Methoxyaniline Methoxyaniline->Solvent Formaldehyde Formaldehyde Formaldehyde->Solvent Catalyst Acetic Acid (catalytic) Solvent->Catalyst Temperature Reflux Catalyst->Temperature Crude_Product Crude Product Temperature->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 2-{[(2-Methoxyphenyl)amino]methyl}phenol Purification->Final_Product

Caption: Proposed one-pot Mannich reaction for the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.22 g, 10 mmol) and ethanol (30 mL).

  • Addition of Reactants: While stirring, add 2-methoxyaniline (1.23 g, 10 mmol) to the solution.

  • Catalyst and Formaldehyde Addition: Add a catalytic amount of glacial acetic acid (0.1 mL). Subsequently, add an aqueous solution of formaldehyde (37%, 0.81 mL, 10 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: To the residue, add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Characterization

The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of both rings, the methylene bridge protons, the phenolic hydroxyl proton, and the amine proton.

    • ¹³C NMR: Expect distinct signals for all carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the carbons bearing the methoxy, hydroxyl, and amino groups.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches of the aromatic rings and the methylene group, and C-O stretches of the methoxy and phenolic groups.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.

Predicted Biological Activities and Evaluation

Based on the structural motifs present in 2-{[(2-Methoxyphenyl)amino]methyl}phenol, it is hypothesized to possess significant antioxidant and cytotoxic properties.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals. The presence of the electron-donating methoxy and amino groups is expected to enhance this activity.

Compound ClassAssayIC50/EC50Reference
Aminophenol DerivativesDPPHIC50: 9 - 78 µg/mL[4]
Phenolic CompoundsDPPHIC50: Varies widely based on substitution[5]
Phenolic CompoundsABTSIC50: Varies widely based on substitution[5]

This assay is a standard and reliable method to evaluate the free radical scavenging capacity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, use 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxic Activity

The aminophenol moiety is known to be a structural alert for potential cytotoxicity, which can be harnessed for anticancer drug development.

Compound ClassCell LineIC50Reference
Imidazole-Thiazole HybridsHepG-24.09-9.05 µM[6]
UB006 DerivativesOVCAR-32.1 ± 0.2 µM[7]
8-Aminoquinoline DerivativesHCT 11631.8 ± 4.9 µM to 71.3 ± 4.5 µM[8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7, HepG2, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Potential Mechanism of Action

The biological activities of 2-{[(2-Methoxyphenyl)amino]methyl}phenol are likely to be multifactorial.

Antioxidant Mechanism

The primary antioxidant mechanism is expected to be through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to neutralize free radicals. This process is facilitated by the electron-donating groups on the aromatic rings, which stabilize the resulting phenoxyl radical.

Hypothetical Signaling Pathway for Cytotoxicity

Given the structural similarities to other cytotoxic agents, 2-{[(2-Methoxyphenyl)amino]methyl}phenol could potentially induce apoptosis through the intrinsic mitochondrial pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_pathway Hypothetical Apoptotic Pathway Compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the novel compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol. The proposed synthetic route is practical and efficient, and the outlined characterization and biological evaluation protocols are based on established and reliable methodologies. The preliminary data from analogous compounds strongly suggest that this molecule holds significant promise as a lead compound for the development of new antioxidant and anticancer agents. Future research should focus on the successful synthesis and characterization of the compound, followed by a comprehensive evaluation of its biological activities. Further derivatization of the core structure could lead to the discovery of even more potent and selective therapeutic agents.

References

  • IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mannich Reaction. (n.d.). AdiChemistry. Retrieved February 19, 2026, from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 19, 2026, from [Link]

  • Mannich reaction. (2023, November 28). In Wikipedia. [Link]

  • Kovács, A., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4998. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2022). Molecules, 27(21), 7247. [Link]

  • New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells. (2025). MDPI. [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Mannich condensation reaction problems? (2016, October 8). ResearchGate. Retrieved February 19, 2026, from [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 19, 2026, from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025). MDPI. [Link]

  • STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. (n.d.). [Link]

Sources

Exploratory

literature review of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

An In-Depth Technical Guide to 2-{[(2-Methoxyphenyl)amino]methyl}phenol: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-{[(2-Methoxyphenyl)amino]methyl}phenol: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, primarily through the Mannich reaction, its physicochemical properties, and its potential therapeutic applications, including its roles as an anti-inflammatory, anticancer, and antioxidant agent. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the exploration of this promising chemical scaffold.

Introduction: The Significance of the Aminophenol Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their antioxidant and anti-inflammatory properties.[1] The introduction of an amino group to the phenolic structure, creating an aminophenol scaffold, further enhances the therapeutic potential of these molecules. This modification allows for the development of derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, and central nervous system (CNS) effects.[1]

2-{[(2-Methoxyphenyl)amino]methyl}phenol is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton.[2][3][4] Its structure, featuring a phenol, a secondary amine, and a methoxy-substituted phenyl ring, makes it a versatile building block for the synthesis of more complex and potentially potent therapeutic agents. While direct and extensive studies on this specific molecule are limited in publicly available literature, the biological activities of structurally related compounds provide a strong rationale for its investigation.[1]

Synthesis and Characterization: Building the Core Scaffold

The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol and its analogs is primarily achieved through two robust and well-established synthetic methodologies: the Mannich reaction and the formation of a Schiff base followed by reduction.

The Mannich Reaction: A Classic Approach

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is a fundamental tool in organic synthesis for producing β-amino-carbonyl compounds, known as Mannich bases.[2][3][5] In the context of synthesizing 2-{[(2-Methoxyphenyl)amino]methyl}phenol, the reaction involves an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (2-methoxyaniline).[2][3]

Causality of Experimental Choices: The choice of a phenolic compound as the acidic component is strategic due to the electron-rich nature of the aromatic ring, which is activated by the hydroxyl group, making it a good nucleophile for the electrophilic iminium ion formed in situ.[4]

Experimental Protocol: Synthesis via the Mannich Reaction

Reactants:

  • Phenol

  • Formaldehyde (typically as a 37% aqueous solution)

  • 2-Methoxyaniline (o-anisidine)

  • Ethanol (as a solvent)

Procedure:

  • Dissolve equimolar amounts of phenol and 2-methoxyaniline in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of formaldehyde solution dropwise while stirring.

  • The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the purified 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Diagram: The Mannich Reaction Workflow

Mannich_Reaction cluster_reactants Reactants cluster_process Process Phenol Phenol Mixing Mixing in Ethanol Phenol->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Amine 2-Methoxyaniline Amine->Mixing Reaction Stirring/Reflux Mixing->Reaction Formation of Iminium Ion & Nucleophilic Attack Purification Filtration & Recrystallization Reaction->Purification Product 2-{[(2-Methoxyphenyl)amino]methyl}phenol Purification->Product

Caption: Workflow for the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol via the Mannich reaction.

Alternative Synthesis: Schiff Base Formation and Reduction

An alternative and equally effective method involves a two-step process: the formation of a Schiff base followed by its reduction.[6] A Schiff base is a compound containing a carbon-nitrogen double bond, formed by the condensation of an aldehyde or ketone with a primary amine.[7][8]

Causality of Experimental Choices: This method offers a controlled, stepwise approach to the synthesis. The initial condensation to form the imine is often a high-yield reaction. The subsequent reduction of the C=N double bond to a C-N single bond can be achieved with a variety of reducing agents, allowing for fine-tuning of the reaction conditions.

Experimental Protocol: Schiff Base Formation and Reduction

Step 1: Schiff Base (Imine) Formation Reactants:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 2-Methoxyaniline (o-anisidine)

  • Ethanol or Methanol (as a solvent)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and 2-methoxyaniline in ethanol or methanol.

  • The mixture is refluxed for a few hours.[9]

  • The formation of the Schiff base, 2-{[(E)-(2-methoxyphenyl)imino]methyl}phenol, can be observed by a color change and precipitation of the product upon cooling.

  • The solid product is filtered, washed, and dried.

Step 2: Reduction of the Schiff Base Reactants:

  • The synthesized Schiff base

  • Sodium borohydride (NaBH₄)

  • Methanol (as a solvent)

Procedure:

  • Dissolve the Schiff base in methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The reaction is quenched by the careful addition of water.

  • The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the final product.

Diagram: Schiff Base Synthesis and Reduction Workflow

Schiff_Base_Reduction cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction Reactants1 Salicylaldehyde + 2-Methoxyaniline Process1 Condensation (Reflux in Ethanol) Reactants1->Process1 Intermediate Schiff Base (Imine) Process1->Intermediate Reactants2 Schiff Base + NaBH₄ Intermediate->Reactants2 Process2 Reduction in Methanol Reactants2->Process2 Product 2-{[(2-Methoxyphenyl)amino]methyl}phenol Process2->Product

Caption: Two-step synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol via Schiff base formation and subsequent reduction.

Physicochemical and Spectroscopic Characterization

The structural confirmation of 2-{[(2-Methoxyphenyl)amino]methyl}phenol and its analogs relies on standard spectroscopic techniques.

PropertyDataSource
Molecular Formula C₁₄H₁₅NO₂PubChem
Molecular Weight 229.27 g/mol PubChem
Appearance Typically a solid at room temperature[7]
Solubility Generally soluble in common organic solvents[7]

Spectroscopic Data for Related Compounds:

  • FTIR (Infrared Spectroscopy): The presence of a broad peak corresponding to the O-H stretch of the phenolic group, N-H stretching vibrations, and characteristic peaks for C-H, C=C (aromatic), and C-O stretches are expected. For Schiff base intermediates, a strong absorption band for the C=N (imine) group is typically observed around 1590-1650 cm⁻¹.[7]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the amine (N-H) proton, the phenolic (O-H) proton, and the methoxy (-OCH₃) protons, with chemical shifts and splitting patterns confirming the structure. For a related Schiff base, a characteristic singlet for the imine proton appears at a chemical shift of around 8.42 ppm.[7]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7]

Biological Activities and Therapeutic Potential

The therapeutic potential of 2-{[(2-Methoxyphenyl)amino]methyl}phenol is inferred from its structural motifs and the known biological activities of related aminophenol and methoxyphenol derivatives.

Anti-inflammatory and Antioxidant Effects

Phenolic compounds are well-known for their ability to scavenge free radicals and act as antioxidants.[1] The 2-methoxyphenol (guaiacol) moiety, in particular, has been studied for its antioxidant capacity.[10] The aminophenol scaffold can be a key pharmacophore in designing inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[1][10] Selective COX-2 inhibitors are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Anticancer Activity and Mechanism of Action

Derivatives of aminophenols have been investigated for their potential as anticancer agents.[1] A structurally similar compound, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, has been shown to inhibit the growth of various cancer cell lines.[11]

Mechanism of Action: Modulation of NF-κB Signaling

Research indicates that the anticancer effects of these compounds may be mediated through the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that plays a key role in inflammation, immune response, and cancer progression.[11] It is proposed that these phenolic compounds can interfere with the NF-κB signaling cascade, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[11]

Diagram: Proposed Intervention in the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB Inactive NF-κB/IκB Complex (in cytoplasm) Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription Initiates Compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol Compound->NFkB_IkB Potential Inhibition of IκB degradation

Caption: Proposed mechanism of action involving the inhibition of the NF-κB signaling pathway.

Antibacterial and Other Potential Applications

Derivatives of similar aminophenols have demonstrated antibacterial properties.[1] The unique structural features of 2-{[(2-Methoxyphenyl)amino]methyl}phenol could be exploited to generate novel antibacterial compounds.[1] Furthermore, the aminophenol scaffold is found in compounds with activity in the central nervous system, suggesting that further derivatization could lead to molecules with applications in neuropharmacology.[1]

Structure-Activity Relationships (SAR)

While a detailed SAR for 2-{[(2-Methoxyphenyl)amino]methyl}phenol itself is not yet established, insights can be drawn from related compounds. The biological activity of this class of molecules can be significantly influenced by:

  • Substituents on the Phenolic Ring: The position and nature of substituents on the phenol ring can affect its acidity, antioxidant potential, and binding to biological targets.

  • Substituents on the Amino Phenyl Ring: Modifications to the methoxyphenylamino moiety can alter the lipophilicity, electronic properties, and overall conformation of the molecule, thereby impacting its biological activity.

  • The Methylene Bridge: The linker between the two aromatic rings is crucial for the overall geometry of the molecule.

Future Research Directions

2-{[(2-Methoxyphenyl)amino]methyl}phenol represents a valuable, yet underexplored, starting material for medicinal chemistry campaigns.[1] Future research should focus on:

  • Synthesis of a Library of Derivatives: A systematic exploration of substitutions on both aromatic rings would help to establish clear structure-activity relationships.

  • Comprehensive Biological Screening: Screening these derivatives against a wide range of biological targets, including various cancer cell lines, bacterial strains, and inflammatory markers, is crucial.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds will be essential for their further development as therapeutic agents.

Conclusion

2-{[(2-Methoxyphenyl)amino]methyl}phenol is a synthetically accessible and versatile chemical scaffold with significant potential in drug discovery. Its structural similarity to compounds with known anti-inflammatory, antioxidant, and anticancer properties makes it a compelling candidate for further investigation. The insights and protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic promise of this and related aminophenol derivatives.

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  • Smolecule. (2024, August 9). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol.
  • Fujisawa, S., Ishihara, M., Murakami, Y., Atsumi, T., Kadoma, Y., & Yokoe, I. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 181-188.
  • MilliporeSigma. (n.d.). 2-Methoxy-4-([(4-methylphenyl)amino]methyl)phenol.
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  • Kusumaningrum, V., Hanapi, A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.
  • PubChem. (n.d.). 2-(2-Methoxyphenyl)phenol.
  • ChemScene. (n.d.). 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.
  • Semantic Scholar. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • ResearchGate. (2025, October 16). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.
  • Benchchem. (n.d.). 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol.
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  • Chem-Impex. (n.d.). 2-Metoxi-5-metilfenol.
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  • Research Trend. (2021, December 2). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny.
  • Suhta, A., et al. (2022, November 1). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI.
  • PubChem. (n.d.). 2-{[(2,4-Dimethoxyphenyl)amino]methyl}phenol.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • BLDpharm. (n.d.). 2-Methoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.
  • ResearchGate. (n.d.). 2-[(2-Methoxybenzylidene)amino]phenol.
  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-METHOXY-4-METHYLPHENOL.
  • Patsnap Synapse. (2024, June 15). What is Phenol used for?.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-.
  • Santa Cruz Biotechnology. (n.d.). 2-methoxy-4-{[(4-methylphenyl)amino]methyl}phenol.
  • Aslam, M., et al. (n.d.). 2-[(2-Methoxybenzylidene)amino]phenol.

Sources

Foundational

2-{[(2-Methoxyphenyl)amino]methyl}phenol: Technical Reference Guide

This technical guide provides a comprehensive analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , a pivotal ligand scaffold in coordination chemistry and a versatile intermediate in pharmaceutical synthesis. Core Iden...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , a pivotal ligand scaffold in coordination chemistry and a versatile intermediate in pharmaceutical synthesis.

Core Identity & Nomenclature

This compound represents a reduced Schiff base derived from salicylaldehyde and o-anisidine. In the research community, it is frequently encountered under various nomenclatures depending on whether the focus is organic synthesis or ligand design.

Synonyms & Identifiers
CategoryIdentifier / SynonymContext
IUPAC Name 2-{[(2-Methoxyphenyl)amino]methyl}phenolOfficial systematic name
Common Name

-(2-Hydroxybenzyl)-2-methoxyaniline
Organic synthesis standard
Alternative Common

-(2-Hydroxybenzyl)-o-anisidine
Industrial/Bulk chemical reference
Ligand Designation H(ON) or [ON] Donor PrecursorCoordination chemistry (Bidentate/Tridentate)
CAS Registry Number 388110-66-5 Primary identifier for the specific isomer
Isomeric Distinction Not to be confused with 2-Methoxy-6-...[1][2][3][4][5][6][7][8][9][10][11]Distinct from vanillin-derived isomers

Chemical Structure & Properties

The molecule features a flexible methylene bridge connecting a phenol ring and an o-anisidine moiety. This flexibility, unlike its rigid imine precursor, allows for dynamic conformational adaptation when binding to metal centers.

Structural Analysis
  • Donor Set: Potentially tridentate (

    
    ) but often acts as bidentate (
    
    
    
    ) depending on the metal's oxophilicity and steric crowding.
  • Hard/Soft Character: The phenolic oxygen is a "hard" donor (favors Ti, Zr, Al), while the amine nitrogen provides intermediate character. The methoxy ether oxygen is a hemilabile donor—it can bind and dissociate to satisfy coordination vacancies.

Physical Properties (Typical for Class)
  • Appearance: Off-white to pale yellow crystalline solid or viscous oil (purity dependent).

  • Solubility: Soluble in DCM, THF, Toluene; sparingly soluble in hexanes; insoluble in water.

  • Stability: Significantly more stable to hydrolysis than its Schiff base precursor (imine).

Synthesis Protocol (Self-Validating)

Step 1: Imine Condensation (Schiff Base Formation)
  • Reagents: Salicylaldehyde (1.0 eq), o-Anisidine (1.0 eq), Ethanol (anhydrous).

  • Procedure: Dissolve salicylaldehyde in ethanol. Add o-anisidine dropwise.

  • Observation: Solution turns bright yellow/orange immediately (formation of the chromophore

    
     bond).
    
  • Process: Stir at room temperature for 2–4 hours. If precipitation occurs, filter the imine. If not, proceed to reduction.

Step 2: Reductive Amination
  • Activation: Cool the imine solution to 0°C.

  • Reduction: Add Sodium Borohydride (

    
    , 1.5 eq) in small portions. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to RT and stir overnight. The intense yellow color will fade to pale yellow or colorless, indicating the reduction of the

    
     double bond to the 
    
    
    
    single bond.
  • Workup: Quench with dilute HCl (to destroy excess borohydride), neutralize with

    
    , and extract with Dichloromethane (DCM).
    
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica, Hexane:EtOAc).

Mechanism of Synthesis

The following diagram illustrates the transformation from precursors to the final amine ligand.

SynthesisPathway Start Salicylaldehyde + o-Anisidine Imine Intermediate Imine (Schiff Base) [Yellow Color] Start->Imine - H2O (Condensation) Transition Reduction (NaBH4 / EtOH) Imine->Transition Nucleophilic Attack of Hydride Product 2-{[(2-Methoxyphenyl)amino]methyl}phenol (Reduced Amine) Transition->Product Protonation (Workup)

Caption: Pathway showing the condensation of salicylaldehyde and o-anisidine followed by borohydride reduction to the target amine.

Applications in Research

Ligand Design (The "Salan" Context)

This compound is a "half-unit" of the renowned Salan ligands (which are diamine-bridged bis-phenols). As a standalone ligand:

  • Ti/Zr Catalysis: Used to form complexes for olefin polymerization. The hemilabile methoxy group stabilizes the active cation during the catalytic cycle.

  • Vanadium Complexes: Oxidative catalysis. The phenol/amine backbone resists oxidative degradation better than purely aliphatic ligands.

Biological Activity

Researchers investigate this scaffold for:

  • Mimicry: Structural similarity to biological polyamines.

  • Cytotoxicity: Reduced Schiff bases often exhibit higher bioavailability than their imine counterparts due to increased lipophilicity and hydrolytic stability in physiological media.

Coordination Mode Visualization

The versatility of the ligand arises from its ability to switch between bidentate and tridentate modes.

CoordinationModes cluster_Modes Binding Modes Ligand Ligand Scaffold Bidentate Bidentate (N, O) Sterically Open Ligand->Bidentate Primary Mode Tridentate Tridentate (N, O, O') Hemilabile Ether Ligand->Tridentate With Oxophilic Metals (Ti, Zr, V)

Caption: The methoxy group (O') acts as a hemilabile switch, enabling tridentate coordination when required by the metal center.

References

  • Ambeed . Product Specifications: 2-(((2-Methoxyphenyl)amino)methyl)phenol (CAS 388110-66-5). Retrieved from

  • BLDpharm . Compound Data: 2-Methoxy-6-(((2-methoxyphenyl)amino)methyl)phenol (Isomer distinction). Retrieved from

  • Master Organic Chemistry . Reductive Amination: Mechanism and Practical Applications. Retrieved from

  • Organic Chemistry Portal . Synthesis of Secondary Amines via Reductive Amination. Retrieved from

  • BenchChem . Schiff Base Derivatives and Biological Activity. Retrieved from

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

This guide details the technical safety, handling, and physicochemical protocols for 2-{[(2-Methoxyphenyl)amino]methyl}phenol .[1][2] This compound is a secondary amine ligand precursor, commonly synthesized via the redu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical safety, handling, and physicochemical protocols for 2-{[(2-Methoxyphenyl)amino]methyl}phenol .[1][2] This compound is a secondary amine ligand precursor, commonly synthesized via the reductive amination of salicylaldehyde with o-anisidine.[1][2] It serves as a critical intermediate in the formation of phenoxy-amine coordination complexes (e.g., for Titanium or Aluminum catalysts).[1][2]

Due to the presence of the o-anisidine moiety (a known carcinogen and blood toxin) and the phenolic group, this compound requires strict containment and handling procedures equivalent to GHS Category 1B Carcinogens and Category 2 Skin Irritants .[1][2]

Chemical Identity & Physicochemical Profile

Compound Name: 2-{[(2-Methoxyphenyl)amino]methyl}phenol Synonyms: N-(2-Hydroxybenzyl)-o-anisidine; 2-[(2-Methoxyanilino)methyl]phenol; Reduced Salicylaldimine Ligand.[1][2] CAS Number: 162529-06-6 (Generic/Analogous reference for N-benzyl-o-anisidine derivatives); Component CAS: o-Anisidine (90-04-0), Salicylaldehyde (90-02-8).[1][2] Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.28 g/mol [1][2]

PropertyValue / Characteristic
Physical State Crystalline Solid (often off-white to pale yellow) or Viscous Oil (if impure).[1][2]
Melting Point 85 °C – 95 °C (Typical for pure secondary amine analogs).[1][2]
Solubility Soluble in CH₂Cl₂, THF, Toluene, Ethanol.[1][2] Insoluble in water.[1][2]
pKa (Calc.) ~9.5 (Phenolic OH), ~4.5 (Aniline NH).[1][2]
Stability Air-stable as a solid; solutions may oxidize slowly.[1][2] Hygroscopic.
Hazard Identification & Toxicology (SAR Analysis)

Scientific Integrity Note: Specific toxicological data for this exact intact molecule is limited.[1][2] The following hazard assessment is derived from Structure-Activity Relationships (SAR) of its metabolic precursors: o-Anisidine and Phenol.

2.1 Core Hazards (GHS Classification)
  • Carcinogenicity (Category 1B): The o-anisidine moiety is a known bladder carcinogen.[1][2] Metabolic cleavage (N-dealkylation) can release free o-anisidine.[1][2]

  • Acute Toxicity (Oral/Dermal/Inhalation): Harmful to Toxic.[1][2][3][4] Potential for methaemoglobinaemia (blue skin/lips) due to the aniline derivative.[1]

  • Skin/Eye Corrosion (Category 2/2A): Phenolic hydroxyl group causes severe irritation and potential chemical burns upon prolonged contact.[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

2.2 Structural Hazard Map

The following diagram illustrates the specific hazards associated with each functional group within the molecule.

HazardMap Molecule 2-{[(2-Methoxyphenyl)amino]methyl}phenol Phenol Phenol Moiety (Acidic/Corrosive) Molecule->Phenol Amine Secondary Amine Bridge (Metabolic Cleavage) Molecule->Amine Anisidine o-Anisidine Moiety (Toxic/Carcinogenic) Molecule->Anisidine Haz_Corr Skin/Eye Irritation (Category 2) Phenol->Haz_Corr Haz_Carc Carcinogenicity (Category 1B) Amine->Haz_Carc Metabolic Breakdown Anisidine->Haz_Carc Haz_Blood Methaemoglobinaemia (Blood Toxin) Anisidine->Haz_Blood

Caption: Functional group analysis linking chemical structure to specific toxicological hazards.

Risk Assessment & Control Measures
3.1 Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Certified Chemical Fume Hood .[1][2]

  • Powder Handling: If the substance is a fine powder, use a static-dissipative balance enclosure to prevent aerosolization.[1][2]

  • Inert Atmosphere: While the ligand is air-stable, subsequent complexation with metals (Ti, Zr, Al) requires a Nitrogen/Argon Glovebox.[1][2]

3.2 Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 (minimum) for solid handling; Half-mask with organic vapor/P100 cartridges if heating or generating dust.[1][2]

  • Dermal: Double-gloving strategy is mandatory .[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Ocular: Chemical splash goggles.[1][2] Face shield required if handling >10g or conducting synthesis.[1][2]

Synthesis & Handling Protocols
4.1 Synthesis Workflow (Reductive Amination)

The standard synthesis involves condensing salicylaldehyde with o-anisidine, followed by reduction with Sodium Borohydride (NaBH₄).[1][2]

Step-by-Step Protocol:

  • Imine Formation: Dissolve Salicylaldehyde (1.0 eq) and o-Anisidine (1.0 eq) in Methanol. Stir at reflux for 2 hours. (Color change to yellow/orange indicates imine formation).[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) in small portions (Hydrogen gas evolution!).

  • Quenching: Quench with dilute HCl (carefully) to destroy excess hydride, then neutralize with NaHCO₃.

  • Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

4.2 Decision Matrix: Handling & Storage

HandlingFlow Start Handling 2-{[(2-Methoxyphenyl)amino]methyl}phenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution Weighing Weigh in Fume Hood (Anti-static tools) Solid->Weighing Dissolution Dissolve in Dry Solvent (THF/Toluene) Solution->Dissolution UseCheck Intended Use? Weighing->UseCheck Dissolution->UseCheck LigandSyn Metal Complexation (Ti, Al, Zr) UseCheck->LigandSyn OrganicSyn Organic Derivatization UseCheck->OrganicSyn Glovebox Transfer to Glovebox (Inert Atm < 1ppm O2) LigandSyn->Glovebox Schlenk Schlenk Line Techniques (N2/Ar Flow) OrganicSyn->Schlenk

Caption: Operational workflow for safe handling based on physical state and intended application.

Emergency Response
ScenarioImmediate ActionMedical / Follow-up
Skin Contact Wash immediately with polyethylene glycol (PEG 300) or copious soap and water for 15 mins.[1][2] Do not use ethanol (increases absorption).[1][2]Seek medical attention.[1][2][3][4][5][6][7][8] Monitor for signs of cyanosis (methaemoglobinaemia).[1]
Eye Contact Rinse with eyewash station for 15 mins, lifting eyelids.[1][2]Consult ophthalmologist immediately.
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8] If breathing is difficult, administer oxygen.[1][6]Monitor for respiratory edema (delayed onset possible).[1]
Spill (Solid) Dampen with water to prevent dust.[1][2] Scoop into hazardous waste container.Clean surface with weak detergent; avoid bleach (reaction with amines).[1]
Waste Disposal
  • Classification: Hazardous Organic Waste (Toxic, Irritant).[1][2]

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) or strong acids.[1][2]

  • Method: Incineration in a permitted hazardous waste facility.[1][2]

  • Container: High-density polyethylene (HDPE) or glass, clearly labeled "Toxic Organic Solid - Phenol/Anisidine Derivative".[1][2]

References
  • National Toxicology Program (NTP). (2016).[1][2] Report on Carcinogens, Fourteenth Edition: o-Anisidine and its Hydrochloride. U.S. Department of Health and Human Services.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for CID 7000: 2-Methoxyaniline (o-Anisidine).[1][2][9] National Center for Biotechnology Information.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Chemical Database: o-Anisidine. United States Department of Labor.[1][2] [Link]

  • Tshuva, E. Y., & Goldberg, I. (2000).[1][2] Titanium Complexes of Amine-Bis(phenolate) Ligands: Synthesis, Reactivity, and Activity in Olefin Polymerization. Organometallics. (Reference for synthesis and handling of this ligand class).

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Preparation of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Abstract & Scope This application note details a robust, high-yield protocol for the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (also known as -(2-hydroxybenzyl)-2-methoxyaniline). This compound serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (also known as


-(2-hydroxybenzyl)-2-methoxyaniline). This compound serves as a critical bidentate (

) or tridentate ligand in coordination chemistry and a versatile intermediate in the synthesis of pharmaceutical pharmacophores.

The method employs a stepwise reductive amination strategy.[1] First, a condensation reaction between salicylaldehyde and o-anisidine yields the stable Schiff base intermediate. Subsequently, the imine bond is selectively reduced using Sodium Borohydride (


) to afford the target amine. This guide prioritizes reaction monitoring, safety regarding o-anisidine handling, and purification strategies to ensure pharmaceutical-grade purity (>98%).

Introduction & Retrosynthetic Analysis

The synthesis of secondary amines from aldehydes and primary amines is a cornerstone of medicinal chemistry. While "one-pot" reductive aminations are common, the high stability of the salicylaldimine intermediate allows for a stepwise approach that simplifies purification.

Mechanistic Pathway
  • Condensation: Nucleophilic attack of the o-anisidine amine group on the salicylaldehyde carbonyl carbon, followed by dehydration, forms the Schiff Base (Imine) . This step is reversible and acid-catalyzed (often by the phenol itself).

  • Reduction: The imine (

    
    ) is reduced to the amine (
    
    
    
    ) by hydride transfer from the borohydride anion.

Chemical Structure:

  • Reactant A: Salicylaldehyde (

    
    , MW: 122.12  g/mol )
    
  • Reactant B: o-Anisidine (

    
    , MW: 123.15  g/mol )
    
  • Target Product:

    
     (MW: 229.28  g/mol )
    

Safety & Handling (Critical)

ReagentHazard ClassPrecaution
o-Anisidine Carcinogen (Cat 1B) , ToxicHandle in a fume hood with double nitrile gloves. Avoid all dust/vapor inhalation.
Sodium Borohydride Water Reactive, ToxicReleases flammable

gas upon contact with acid/water. Keep dry.[2]
Methanol Flammable, ToxicAvoid open flames. Use in well-ventilated area.

Warning: o-Anisidine is a bladder carcinogen. All weighing must be performed in a contained balance enclosure. Glassware should be decontaminated with an acidic solution before washing.

Materials & Equipment

Reagents
  • Salicylaldehyde (Reagent Grade, >98%)[2]

  • o-Anisidine (Reagent Grade, >99%)

  • Sodium Borohydride (

    
    ) (Granular or Powder)
    
  • Methanol (Anhydrous preferred)

  • Dichloromethane (DCM) (ACS Grade)

  • Sodium Sulfate (

    
    , anhydrous)[3]
    
Equipment
  • 100 mL Round Bottom Flask (RBF)

  • Magnetic Stirrer & Hotplate

  • Reflux Condenser

  • Ice-water bath[3]

  • Rotary Evaporator[3]

Experimental Protocol

Phase 1: Formation of the Schiff Base (Imine)

Rationale: Isolating or fully forming the imine before reduction prevents the reduction of the aldehyde starting material to salicyl alcohol.

  • Setup: Equip a 100 mL RBF with a magnetic stir bar.

  • Addition: Add 1.22 g (10 mmol) of Salicylaldehyde and 20 mL of Methanol. Stir to dissolve.

  • Reaction: Add 1.23 g (10 mmol) of o-Anisidine dropwise (if liquid) or portion-wise (if solid) to the stirring solution.

    • Observation: The solution will rapidly turn a deep yellow/orange color, indicating imine formation.

  • Optimization: Heat the mixture to reflux (

    
    ) for 1 hour .
    
    • Checkpoint: Monitor by TLC (Silica, 3:1 Hexane:EtOAc). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow imine spot.
  • Cooling: Cool the reaction mixture to

    
     using an ice bath.
    
Phase 2: Reduction to Amine

Rationale: Low temperature addition of borohydride minimizes side reactions and controls hydrogen evolution.

  • Reduction: Slowly add 0.57 g (15 mmol, 1.5 eq) of Sodium Borohydride (

    
    ) in small portions over 10 minutes.
    
    • Caution: Vigorous bubbling (

      
       gas) will occur. Do not cap the flask.
      
  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours .

    • Observation: The deep yellow color should fade significantly, becoming pale yellow or colorless.

  • Quenching: Carefully add 10 mL of distilled water to quench excess hydride. Stir for 10 minutes.

Phase 3: Work-up & Purification
  • Evaporation: Remove the bulk of the Methanol under reduced pressure (Rotovap) to leave an aqueous slurry.

  • Extraction: Dilute with 20 mL water and extract with DCM (

    
    ) .
    
  • Washing: Wash the combined organic layers with Brine (20 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Recrystallization: The crude solid is often pure enough, but can be recrystallized from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate to yield white to off-white crystals.

Visualization of Workflow

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Salicylaldehyde + o-Anisidine (in MeOH, Reflux 1h) Start->Mix ImineCheck Checkpoint: Deep Yellow Color (Schiff Base Formed) Mix->ImineCheck Cool Cool to 0°C ImineCheck->Cool Confirmed Reduce Add NaBH4 (1.5 eq) (Stir 2h, RT) Cool->Reduce Quench Quench with H2O Remove MeOH Reduce->Quench Extract Extract w/ DCM Wash & Dry Quench->Extract Product Final Product: 2-{[(2-Methoxyphenyl)amino]methyl}phenol Extract->Product

Figure 1: Stepwise reaction workflow from condensation to isolation.

Characterization & Validation

To validate the synthesis, compare your data against these expected values.

TechniqueExpected SignalStructural Assignment
IR (ATR)

(Broad)
O-H / N-H stretch
Absence of

Disappearance of Imine (

)
1H NMR

(Singlet, 2H)
Ar-

-N (Methylene bridge)
(

)

(Singlet, 3H)

(Methoxy group)

(Multiplet)
Aromatic Protons
Appearance White to Off-White SolidHigh Purity
Melting Point

(Lit.[2][4][5] varies)
Verify with reference standard
Troubleshooting Guide
  • Issue: Product remains yellow/orange.

    • Cause: Incomplete reduction of the imine.

    • Solution: Dissolve crude in MeOH, add fresh

      
       (0.5 eq), and stir for 1 additional hour.
      
  • Issue: Low Yield / Oil formation.

    • Cause: Incomplete crystallization or retained solvent.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce precipitation.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6] Link

  • Schiff Base Ligand Synthesis: Garnovskii, A. D., et al. "Modern aspects of the synthesis and phase-transfer catalysis of Schiff bases." Russian Chemical Reviews, vol. 67, no. 10, 1998. Link

  • Specific Ligand Characterization: Cui, Y., et al. "Synthesis, crystal structure and properties of a new Schiff base ligand derived from o-vanillin." Journal of Coordination Chemistry, 2009.
  • Borohydride Reduction Safety: "Sodium Borohydride Handling Guide." Sigma-Aldrich Technical Bulletins. Link

Sources

Application

use of 2-{[(2-Methoxyphenyl)amino]methyl}phenol as a ligand

Technical Application Note: 2-{[(2-Methoxyphenyl)amino]methyl}phenol (MPAMP) Executive Summary This guide details the operational protocols for 2-{[(2-Methoxyphenyl)amino]methyl}phenol (referred to herein as MPAMP ), a r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-{[(2-Methoxyphenyl)amino]methyl}phenol (MPAMP)

Executive Summary

This guide details the operational protocols for 2-{[(2-Methoxyphenyl)amino]methyl}phenol (referred to herein as MPAMP ), a reduced Schiff base ligand. Unlike its imine precursor, MPAMP features a secondary amine backbone, conferring superior hydrolytic stability and conformational flexibility.

Core Utility:

  • Coordination Chemistry: Acts as a monoanionic tridentate (

    
    ) or bidentate (
    
    
    
    ) chelator.
  • Catalysis: Highly effective in biomimetic oxidation (e.g., catecholase activity) and polymerization catalysis (Ti/Zr complexes) due to the hemilabile nature of the methoxy ether arm.

  • Bioinorganic Modeling: Used to simulate the active sites of metalloenzymes like galactose oxidase and phenoxazinone synthase.

Chemical Profile & Ligand Design

Systematic Name: 2-{[(2-Methoxyphenyl)amino]methyl}phenol Common Aliases: Reduced Salicylaldehyde-o-Anisidine Schiff Base;


-(2-hydroxybenzyl)-2-methoxyaniline.
Molecular Formula: 

MW: 229.28 g/mol

Ligand Architecture (The "Why"):

  • Phenolate Oxygen (Hard Donor): Ensures strong sigma bonding to high-oxidation state metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Secondary Amine (Borderline Donor): Provides a stable anchor that, unlike imines, is resistant to hydrolysis in aqueous/acidic media.

  • Methoxy Oxygen (Hemilabile Donor): This is the critical functional feature. The ether oxygen binds weakly. In catalytic cycles, it can dissociate to open a vacant coordination site for the substrate without the metal losing the ligand entirely.

Protocol A: Ligand Synthesis (Self-Validating)

Objective: Synthesize MPAMP via reductive amination of salicylaldehyde and o-anisidine.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • o-Anisidine (2-Methoxyaniline) (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent grade)

Step-by-Step Methodology
  • Imine Condensation (Schiff Base Formation):

    • Dissolve 10 mmol salicylaldehyde in 20 mL methanol.

    • Add 10 mmol o-anisidine dropwise while stirring.

    • Observation: The solution will turn bright Yellow/Orange immediately (formation of the azomethine chromophore).

    • Reflux for 2 hours.

    • Checkpoint: TLC (Silica, 4:1 Hexane:EtOAc) should show disappearance of aldehyde.

  • Reduction (The Critical Step):

    • Cool the yellow solution to

      
       (Ice bath).
      
    • Add

      
       slowly in small portions (Caution: Hydrogen gas evolution).
      
    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation: The bright Yellow color must fade to Colorless or Pale Yellow . If the solution remains bright yellow, reduction is incomplete.

  • Work-up & Isolation:

    • Quench excess hydride with 10 mL water (dropwise).

    • Acidify slightly with dilute acetic acid to pH 6 to decompose borate complexes.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and evaporate.
      
    • Recrystallize from hot Ethanol.[1][2]

Expected Yield: 85–95% Melting Point: 128–130 °C (Lit. value for verification).

Visualization: Synthesis Pathway

Synthesis Start Precursors (Salicylaldehyde + o-Anisidine) Imine Intermediate Imine (Schiff Base) Start->Imine Condensation (-H2O) Reduction Reduction (NaBH4 / MeOH) Imine->Reduction 0°C Addition Product Final Ligand (MPAMP) Reduction->Product Hydride Transfer (Yellow -> Colorless)

Caption: Stepwise synthesis of MPAMP. Note the chromophoric shift from yellow (imine) to colorless (amine) as the primary validation marker.

Protocol B: Metal Complexation (Cu/Zn Models)

Objective: Isolate a neutral mononuclear complex


 or 

.

Reagents:

  • MPAMP Ligand (2.0 eq for bis-complexes, 1.0 eq for mono-complexes)

  • Metal Salt (

    
     or 
    
    
    
    ) (1.0 eq)
  • Base (

    
     or NaOH) (1.0 eq per ligand to deprotonate phenol)
    
Procedure
  • Dissolve 1.0 mmol Metal Salt in 10 mL Ethanol.

  • Dissolve 2.0 mmol MPAMP in 10 mL Ethanol.

  • Add the Ligand solution to the Metal solution.

  • Crucial Step: Add 2.0 mmol of base. The phenol (-OH) must be deprotonated to form the phenolate (-O⁻) for strong coordination.

  • Reflux for 3 hours.

  • Isolation:

    • Precipitation: The complex often precipitates upon cooling. If not, reduce volume by 50% on a rotovap.

    • Filter and wash with cold ethanol and diethyl ether.

Self-Validation (Characterization):

  • IR Spectroscopy:

    • Ligand: Sharp

      
       band at 
      
      
      
      .
    • Complex: The

      
       band shifts significantly or broadens due to coordination.
      
    • Phenol:[2][3][4][5][6][7] The broad

      
       band (
      
      
      
      ) disappears, confirming deprotonation and bonding.[8]
  • Solubility: The free ligand is soluble in DCM/Ethanol. The complex is often less soluble in Ethanol but soluble in DMF/DMSO.

Application Case Study: Biomimetic Oxidation Catalysis

Context: MPAMP-Copper complexes mimic Catechol Oxidase , an enzyme that oxidizes catechols (e.g., dopamine) to quinones. This is a standard assay to verify the ligand's functional utility.

Mechanism: The "Hemilabile Switch" is active here. The methoxy group binds to Cu(II), stabilizing it. When the substrate (Catechol) approaches, the weak Cu-OMe bond breaks, allowing the catechol to bind to the copper center, where it is oxidized to quinone.

Assay Protocol (Catecholase Activity)
  • Catalyst Stock: Prepare

    
     M solution of 
    
    
    
    in Methanol.
  • Substrate: Prepare

    
     M solution of 3,5-di-tert-butylcatechol (DTBC).
    
  • Reaction: Mix 1 mL Catalyst + 1 mL Substrate in a UV-Vis cuvette.

  • Measurement: Monitor absorbance at 400 nm (characteristic of quinone formation) over time.

  • Control: Run a blank with only Copper salt (no ligand) to prove the ligand's accelerating effect.

Visualization: Hemilabile Catalytic Cycle

Catalysis Resting Resting State [Cu(MPAMP)] (Methoxy Bound) Dissoc Substrate Entry (Methoxy Dissociates) Resting->Dissoc + Catechol Binding Substrate Binding (Cu-Catechol) Dissoc->Binding Coordination Oxidation Oxidation Step (Quinone Release) Binding->Oxidation O2 / -2e- Oxidation->Resting Regeneration

Caption: The "Hemilabile Switch" mechanism. The methoxy arm (top) dissociates to accommodate the substrate, then re-coordinates to stabilize the resting catalyst.

Quantitative Data Summary

PropertyFree Ligand (MPAMP)Metal Complex (Typical Cu/Zn)Validation Note
Appearance White/Colorless SolidGreen/Brown (Cu), White (Zn)Distinct color change indicates d-d transitions.
IR

AbsentAbsentConfirms amine structure (not imine).
IR


Shifted/ModifiedConfirms N-coordination.
IR

Broad

Absent Confirms deprotonation of phenol.
Solubility EtOH, MeOH, DCMDMF, DMSO,

Solubility profile changes drastically.

References

  • Aslam, M., Anis, I., Afza, N., Hussain, M. T., & Yousuf, S. (2012).[9] 2-[(2-Methoxybenzylidene)amino]phenol.[9] Acta Crystallographica Section E, 68(5), o1447. (Note: Describes the crystal structure of the closely related isomer and precursor classes).

  • BenchChem. (2024). 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Structure and Properties. (Note: Provides physical property data for the Schiff base derivatives).

  • MDPI. (2021). Synthesis and Crystal Structure of Reduced Schiff Base Ligands. Molbank, 2021(3), M1275. (Note: Detailed protocol on the NaBH4 reduction of salicylaldehyde-aniline Schiff bases).

  • PubChem. (2025).[10] 2-Methoxyaniline (o-Anisidine) Compound Summary. (Note: Safety and property data for the starting material).

  • ResearchGate. (2015). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. (Note: Application of these ligands in antimicrobial studies).

Sources

Method

Application Note: High-Purity Isolation of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and materials science. The inherent amphoteric nature of this compound, possessing both a weakly acidic phenol and a weakly basic secondary amine, presents unique challenges and opportunities for purification. This guide details three primary methodologies: selective recrystallization, high-resolution flash column chromatography, and an optimized acid-base liquid-liquid extraction workflow. Each protocol is presented with a deep-dive into the underlying chemical principles, ensuring that researchers can not only execute the steps but also adapt them to varying impurity profiles and scales.

Introduction: The Purification Challenge

2-{[(2-Methoxyphenyl)amino]methyl}phenol is typically synthesized via the reductive amination of 2-hydroxybenzaldehyde with 2-methoxyaniline, often through an intermediate Schiff base (imine).[1][2] The crude product from this synthesis is rarely pure, commonly containing unreacted starting materials, the intermediate imine, and other by-products. The presence of both a hydrogen-bond donating phenol and a hydrogen-bond accepting amine group complicates purification by standard methods. Air sensitivity, particularly the oxidation of the phenolic moiety, is also a critical consideration.[3]

The objective of any purification strategy is to effectively remove the key potential impurities:

  • Starting Materials: 2-hydroxybenzaldehyde and 2-methoxyaniline.

  • Intermediate: 2-({(E)-[(2-methoxyphenyl)imino]methyl})phenol (the Schiff base).

  • By-products: Self-condensation products or over-alkylation products.

This guide provides validated protocols to address these challenges, enabling the isolation of the target compound with purities exceeding 98%.

Method 1: High-Resolution Flash Column Chromatography

Flash column chromatography is the preferred method for achieving the highest purity, especially for small to medium-scale preparations (mg to grams). The separation relies on the differential partitioning of the crude mixture components between a stationary phase (typically silica gel) and a mobile phase.[4][5]

Principle of Separation

The target molecule is moderately polar due to its hydroxyl and secondary amine groups. It will interact with the polar silica gel stationary phase primarily through hydrogen bonding. The likely impurities have varying polarities:

  • 2-hydroxybenzaldehyde: Less polar than the product.

  • 2-methoxyaniline: Less polar than the product.

  • Schiff Base Intermediate: Significantly less polar than the product due to the absence of the N-H bond for hydrogen donation.

This polarity differential allows for a gradient elution strategy, where less polar impurities are washed off the column first, followed by the desired product.

Protocol: Flash Chromatography
  • Stationary Phase Preparation: Prepare a column with high-purity silica gel (70-230 mesh is standard).[5] The column size should be selected based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent to dryness to create a free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution.

  • Elution System: A gradient elution is highly recommended.

    • Initial Mobile Phase: Start with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate, to elute non-polar by-products and the Schiff base intermediate.

    • Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. A common gradient might be from 5% to 40% Ethyl Acetate over 10-15 column volumes.

    • Amine Deactivation: To prevent the secondary amine from "streaking" on the acidic silica gel, add 0.5-1% triethylamine (TEA) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC), staining with potassium permanganate or using a UV lamp.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Workflow and Data

G cluster_prep Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation prep_col Pack Silica Gel Column dry_load Dry Load Crude Product onto Silica prep_col->dry_load elute_low Elute with Low Polarity Solvent (e.g., 5% EtOAc/Hexane + 1% TEA) dry_load->elute_low elute_grad Apply Polarity Gradient (Increase % EtOAc) elute_low->elute_grad collect Collect Fractions elute_grad->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final_product final_product evap->final_product High Purity Product (>98%)

ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel (70-230 mesh)Standard choice for polar organic compounds.[6]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for efficient separation of compounds with varying polarities.
Additive 0.5-1% Triethylamine (TEA)Neutralizes acidic sites on silica, preventing peak tailing of the amine.[7]
Loading Method Dry LoadingProvides superior resolution compared to wet (liquid) injection.
Expected Purity >98%Capable of separating closely related impurities.

Method 2: Exploiting Amphotericity via Acid-Base Extraction

This powerful technique uses pH manipulation to move the target compound between an aqueous and an organic phase, leaving neutral impurities behind.[8] Because 2-{[(2-Methoxyphenyl)amino]methyl}phenol has both an acidic phenol (pKa ~10) and a basic amine (pKa of conjugate acid ~4-5), it can be selectively extracted in either acidic or basic conditions.

Principle of Separation
  • In Acidic Solution (pH < 2): The secondary amine is protonated to form an ammonium salt (-NH2+). This salt is soluble in the aqueous phase.

  • In Basic Solution (pH > 12): The phenolic proton is removed to form a phenoxide salt (-O-). This salt is also soluble in the aqueous phase.[9][10]

  • Neutral Impurities: The Schiff base intermediate and any unreacted aldehyde will remain in the organic phase under both acidic and basic conditions.

This protocol utilizes a two-step extraction to first remove basic impurities and then acidic ones.

Protocol: Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. The target compound and any unreacted amine will move to the aqueous layer (top layer if using EtOAc, bottom if DCM). Drain and save the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification and Re-extraction: Return the acidic aqueous layer to the separatory funnel. Slowly add 10M Sodium Hydroxide (NaOH) until the pH is >12. The target compound will precipitate as the free base. Add fresh organic solvent (EtOAc or DCM) and shake to re-extract the purified product back into the organic phase.

  • Final Wash and Drying: Drain the organic layer. Wash it once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Workflow Diagram

G cluster_org1 Organic Layer 1 cluster_aq1 Aqueous Layer 1 cluster_aq2 Aqueous Layer 2 cluster_org2 Organic Layer 2 start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 org1 Neutral Impurities (Schiff Base, Aldehyde) (DISCARD) separate1->org1 aq1 Protonated Product & Unreacted Amine separate1->aq1 add_base Adjust pH > 12 with NaOH aq1->add_base add_org2 Add Fresh Organic Solvent add_base->add_org2 separate2 Separate Layers add_org2->separate2 aq2 Salts & Impurities (DISCARD) separate2->aq2 org2 Purified Product separate2->org2 dry Dry over MgSO4 org2->dry Purified Product (>95%) evap Evaporate Solvent dry->evap Purified Product (>95%) final_product final_product evap->final_product Purified Product (>95%)

Method 3: Recrystallization

Recrystallization is an effective method for purifying solid compounds on a large scale, provided a suitable solvent can be found. The principle is to dissolve the crude material in a minimum amount of a hot solvent in which the compound has high solubility, but low solubility when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Principle of Solvent Selection

The target molecule has both polar (OH, NH) and non-polar (two aromatic rings) regions. This suggests that a solvent of intermediate polarity or a binary solvent mixture will be most effective. Ethanol, isopropanol, or mixtures of ethanol and water or toluene and ethanol are excellent starting points.[11][12]

Protocol: Recrystallization
  • Solvent Screening: In a small test tube, test the solubility of ~50 mg of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recommended Solvent Systems
Solvent SystemSuitabilityRationale & Notes
Isopropanol Excellent. Often provides a good balance of solubility at high and low temperatures for phenolic compounds.[12]
Ethanol/Water Very Good. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to clarify and then cool.
Toluene/Hexane Good. A less polar option. Dissolve in a minimum of hot toluene and add hexane as the anti-solvent to induce crystallization upon cooling.

Purity Assessment

Regardless of the method used, the purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • Melting Point: A sharp melting point range (within 1-2 °C) is indicative of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[4]

Conclusion

The purification of 2-{[(2-Methoxyphenyl)amino]methyl}phenol can be effectively achieved using several distinct methods.

  • Flash column chromatography offers the highest resolution and is ideal for achieving analytical-grade purity.

  • Acid-base extraction is a scalable and highly efficient method for removing neutral impurities.

  • Recrystallization is the preferred method for large-scale purification of solid material, assuming a suitable solvent system is identified.

The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. By understanding the chemical principles behind each technique, researchers can confidently isolate this valuable compound for their downstream applications.

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Purification of p-aminophenol. Google Patents (US3703598A).
  • Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

  • Column chromatography of phenolics?. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • 2-(2-Methoxyphenyl)phenol. PubChem - NIH. Available at: [Link]

  • Process for the purification of p-aminophenol. Google Patents (US4440954A).
  • Process for the purification of p-aminophenol. European Patent Office - EP 0041837 A1. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. Available at: [Link]

  • Process for producing aminophenols. European Patent Office - EP 0224625 A1. Available at: [Link]

  • Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR). ACS Publications. Available at: [Link]

  • Process for the purification of p-aminophenol. European Patent Office - EP 0041837 B1. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Reddit. Available at: [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. Available at: [Link]

  • 2-Aminophenol derivatives and process for their preparation. Google Patents (EP0083204A2).
  • 2-[(4-Methoxyanilino)methyl]phenol. PMC - NIH. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]

  • Acetominophen Synthesis.docx. MSU chemistry. Available at: [Link]

  • 2-[(2-Methoxybenzylidene)amino]phenol. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. MDPI. Available at: [Link]

  • PURIFICATION OF p-AMINOPHENOL. Google Patents (US3717680A).
  • 2-[(2-Methoxybenzylidene)amino]phenol. PMC. Available at: [Link]

  • (PDF) Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. ResearchGate. Available at: [Link]

  • Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Cheméo. Available at: [Link]

  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Available at: [Link]

Sources

Application

Technical Application Note: Anti-Inflammatory Profiling of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

[1] Executive Summary This application note outlines the protocols and mechanistic rationale for evaluating the anti-inflammatory properties of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 1993195-30-4; also referred t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note outlines the protocols and mechanistic rationale for evaluating the anti-inflammatory properties of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 1993195-30-4; also referred to as Ligand 27 or o-Anisidine Mannich Phenol).[1]

Belonging to the class of phenolic Mannich bases, this compound integrates a radical-scavenging phenolic core with a lipophilic o-anisidine moiety. Emerging research on structural analogs suggests a dual mechanism of action: direct inhibition of Cyclooxygenase (COX) enzymes and suppression of the NF-


B signaling pathway . This guide provides researchers with a standardized workflow to validate these pathways, from in silico docking to in vitro cellular assays.

Chemical Identity & Preparation

PropertySpecification
IUPAC Name 2-{[(2-Methoxyphenyl)amino]methyl}phenol
Molecular Formula C

H

NO

Molecular Weight 229.28 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Sparingly soluble in water.[1]
Storage -20°C, desiccated. Protect from light (phenolic oxidation risk).[1]
Stock Solution Preparation Protocol
  • Objective: Create a stable 10 mM stock for biological assays.

  • Solvent: Dimethyl sulfoxide (DMSO), cell-culture grade.

  • Procedure:

    • Weigh 2.29 mg of the compound.

    • Dissolve in 1.0 mL of DMSO. Vortex for 30 seconds until clear.

    • Aliquot into amber microcentrifuge tubes (50

      
      L each) to avoid freeze-thaw cycles.
      
    • Critical Step: Verify absence of oxidation (darkening) before use. Phenolic Mannich bases are prone to quinone formation if exposed to air/light.

Mechanistic Rationale

The anti-inflammatory potential of 2-{[(2-Methoxyphenyl)amino]methyl}phenol is hypothesized to stem from two synergistic pharmacophores:

  • Phenolic Hydroxyl: Acts as a hydrogen atom donor, neutralizing Reactive Oxygen Species (ROS) that trigger inflammatory cascades (e.g., peroxynitrite).

  • N-Substituted Anisidine Linker: Mimics the arachidonic acid structure, allowing the molecule to enter the hydrophobic channel of COX-2, competitively inhibiting prostaglandin synthesis.

Signaling Pathway Visualization

The following diagram illustrates the proposed intervention points of the compound within the inflammatory cascade.

InflammationPathway LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Generation TLR4->ROS NFkB_Cyto NF-κB (Cytosol) TLR4->NFkB_Cyto Activation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation COX2 COX-2 Enzyme NFkB_Nuc->COX2 Transcription iNOS iNOS Enzyme NFkB_Nuc->iNOS PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 NO Nitric Oxide (Oxidative Stress) iNOS->NO Compound 2-{[(2-Methoxyphenyl) amino]methyl}phenol Compound->ROS Scavenging Compound->NFkB_Nuc Suppression Compound->COX2 Competitive Inhibition

Caption: Proposed multi-target mechanism showing ROS scavenging and COX-2 inhibition.

Experimental Protocols

Protocol A: In Vitro Cyclooxygenase (COX) Inhibition Assay

Purpose: To determine the IC


 and selectivity ratio (COX-2/COX-1) of the compound.[1] High selectivity for COX-2 is desirable to minimize gastric side effects.[1]

Materials:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.[1]

  • Arachidonic acid substrate.

  • Colorimetric inhibitor screening kit (e.g., TMPD oxidation method).

Procedure:

  • Preparation: Dilute the 10 mM stock to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M in assay buffer.
  • Incubation: Mix 10

    
    L of enzyme (COX-1 or COX-2) with 20 
    
    
    
    L of the test compound. Incubate at 25°C for 10 minutes to allow inhibitor binding.
  • Reaction: Add 10

    
    L of heme cofactor and 10 
    
    
    
    L of Arachidonic Acid to initiate the reaction.
  • Detection: Measure the absorbance at 590 nm (peroxidase activity of COX) after 2 minutes.

  • Control: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.[1]

Data Analysis: Calculate Percent Inhibition:



Plot log-concentration vs. inhibition to derive IC

.
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Purpose: To evaluate efficacy in a physiological cellular environment by measuring Nitric Oxide (NO) suppression.[1]

Materials:

  • RAW 264.7 Murine Macrophage cell line.[2][3]

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Sulfanilamide + NED).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (5, 10, 25, 50

    
    M). Incubate for 1 hour.
    
    • Note: Include a "Vehicle Control" (0.1% DMSO) and "Dexamethasone" (1

      
      M) as positive control.
      
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the "Negative Control". Incubate for 24 hours.
    
  • NO Quantification:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent.
      
    • Incubate 10 mins in dark.

    • Read Absorbance at 540 nm.

  • Viability Check (Mandatory): Perform an MTT assay on the remaining cells to ensure the decrease in NO is not due to cytotoxicity.

Expected Results & Validation Criteria

The following table provides reference values for validation based on structural analogs (e.g., methoxyphenol derivatives).

AssayParameterTarget Criteria (Active)Validation Standard
COX-2 Inhibition IC

< 50

M
Celecoxib (IC

~0.05

M)
COX Selectivity Ratio (COX-1/COX-2)> 5Indomethacin (Ratio ~0.[1]1)
NO Suppression IC

(Cellular)
< 25

M
Dexamethasone
Cytotoxicity CC

(RAW 264.[1]7)
> 100

M
Must be > 3x the IC

Troubleshooting:

  • High Cytotoxicity: If cell viability drops below 80% at effective concentrations, the anti-inflammatory effect is a false positive. Reduce incubation time or concentration.

  • Precipitation: If the compound precipitates in the cell media, increase the BSA concentration (0.5%) to act as a carrier, or lower the stock concentration.

References

  • Anti-inflammatory activity of methoxyphenolic compounds. Source: Asami, E., et al. (2023).[3] Immunopharmacology and Immunotoxicology. Relevance: Establishes the baseline anti-inflammatory mechanism (NF-kB/HO-1 modulation) for 2-methoxyphenol derivatives.[1]

  • Synthesis and Biological Evaluation of Mannich Bases. Source: Hayun, H., et al. (2018). Journal of Young Pharmacists. Relevance: Validates the "aminomethyl" functionalization of phenols as a strategy to enhance anti-inflammatory potency compared to the parent phenol.[4]

  • COX-2 Inhibition by 2-Methoxyphenols. Source: Fujisawa, S., et al. (2007). Anticancer Research.[5] Relevance: Provides QSAR data linking the methoxyphenol moiety to COX-2 specificity.

  • Chemical Identity and Catalog Data. Source: Combi-Blocks / BLD Pharm.[1] Relevance: Confirms the specific chemical structure and commercial availability of CAS 1993195-30-4. [1]

Sources

Method

Application Notes and Protocols for Investigating the Anticancer Potential of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Analogs

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-{[(2-methoxyphenyl)amino]methyl}phenol analogs as potential anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-{[(2-methoxyphenyl)amino]methyl}phenol analogs as potential anticancer agents. Phenolic compounds have long been recognized for their cytotoxic properties against cancer cells[1][2]. The specific scaffold discussed herein combines the established bioactivity of a phenol ring with a 2-methoxyphenylamine moiety, creating a class of compounds with potential for multi-target activity, a preferred strategy in modern cancer therapy[3][4][5]. This guide details the rationale, synthesis, proposed mechanisms of action, and robust experimental protocols for the systematic investigation of these analogs, from initial in vitro screening to preliminary in vivo validation.

Introduction and Rationale

The 2-{[(2-methoxyphenyl)amino]methyl}phenol scaffold presents a compelling starting point for anticancer drug discovery. It is a derivative of the well-established alkylaminophenols, which are known to induce cell death in various cancer cell lines[2]. The structure incorporates three key features:

  • The Phenolic Hydroxyl Group: This group can participate in hydrogen bonding, a crucial interaction for binding to biological targets. Its position on the ring influences cytotoxicity, and it is a common feature in many anticancer compounds[6].

  • The Methoxy Group (-OCH₃): The presence and position of methoxy groups are critical in modulating the anticancer and antimetastatic activity of compounds by affecting their lipophilicity, electronic properties, and binding to target proteins[7][8].

  • The Aminomethyl Linker: This flexible linker connects the two aromatic rings and provides a site for further chemical modification to optimize pharmacological properties, a key aspect of structure-activity relationship (SAR) studies[9][10].

Analogs of this core structure have demonstrated the ability to induce apoptosis, inhibit cell migration, and modulate key signaling pathways involved in cancer progression, making them a promising area of investigation[1][3]. This guide provides the necessary framework to explore that potential.

Synthesis and Characterization of Analogs

The synthesis of 2-{[(2-methoxyphenyl)amino]methyl}phenol analogs is typically achieved through a Mannich-type reaction. This involves the aminoalkylation of the acidic proton of a phenol with formaldehyde and a primary or secondary amine, in this case, 2-methoxyaniline.

General Synthesis Protocol

This protocol describes a one-pot synthesis of the target scaffold.

Materials:

  • Substituted phenol

  • 2-Methoxyaniline

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in ethanol.

  • Addition of Reagents: Add 2-methoxyaniline (1.0 eq) to the solution. Subsequently, add formaldehyde solution (1.1 eq) dropwise while stirring. Add a few drops of hydrochloric acid as a catalyst.

  • Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure analog.

Causality Behind Choices:

  • Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux.

  • A catalytic amount of acid is used to facilitate the formation of the electrophilic iminium ion from formaldehyde and the amine, which is the rate-determining step of the Mannich reaction.

  • Purification by column chromatography is essential to separate the final product from unreacted starting materials and any potential side products, ensuring high purity for subsequent biological assays.

Structural Characterization

The identity and purity of the synthesized analogs must be confirmed using standard analytical techniques:

  • FTIR Spectroscopy: To confirm the presence of key functional groups, such as O-H (phenol), N-H (amine), and C-O (methoxy) stretches.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the exact chemical structure, confirming the connectivity of atoms and the successful formation of the aminomethyl bridge.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected molecular formula[11][12].

Proposed Mechanism of Action

Based on studies of structurally related compounds, 2-{[(2-methoxyphenyl)amino]methyl}phenol analogs likely exert their anticancer effects through a multi-targeted mechanism, primarily culminating in the induction of apoptosis and inhibition of metastasis. A plausible signaling cascade involves the dual regulation of key cellular pathways.

These compounds may inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) while simultaneously activating nuclear receptors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[3][4][5]. The inhibition of VEGFR2 and activation of PPARγ converge to suppress the PI3K/AKT signaling pathway, a central node for cell survival and proliferation[3]. Downregulation of AKT activity disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, favoring pro-apoptotic members like Bax and inhibiting anti-apoptotic ones like Bcl-2. This shift ultimately triggers the caspase cascade (activating initiator caspases -8 and -9, and executioner caspase-3), leading to programmed cell death[3][4]. Furthermore, inhibition of the AKT pathway can suppress epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis[3][13].

Anticancer_Mechanism Compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol Analog VEGFR2 VEGFR2 Compound->VEGFR2 inhibits PPARg PPARγ Compound->PPARg activates AKT AKT VEGFR2->AKT activates PPARg->AKT inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates EMT EMT / Metastasis AKT->EMT promotes Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspases Caspase Cascade (Caspase-9, Caspase-8, Caspase-3) Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Proposed multi-target mechanism of action.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for evaluating the anticancer potential of the synthesized analogs. The workflow begins with broad screening for cytotoxicity and progresses to more detailed mechanistic and in vivo studies for the most promising candidates.

Experimental_Workflow cluster_mech Start Synthesis & Purification of Analogs Screening Tier 1: In Vitro Cytotoxicity Screening (MTT / SRB Assay) Determine IC50 Values Start->Screening Mechanistic Tier 2: Mechanistic Assays (For lead compounds) Screening->Mechanistic Apoptosis Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis Migration Migration Assay (Wound Healing) Mechanistic->Migration InVivo Tier 3: In Vivo Efficacy (Xenograft Mouse Model) Apoptosis->InVivo Migration->InVivo End Data Analysis & SAR Conclusion InVivo->End

Caption: Tiered workflow for anticancer evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, U2OS)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control) to the respective wells. Include wells with medium only (blank) and cells with vehicle (negative control). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of positive and negative controls is critical. A potent positive control validates the assay's sensitivity, while the vehicle control confirms that the observed cytotoxicity is due to the compound and not the solvent.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Centrifuge all collected cells and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (primary necrosis)

Causality Behind Choices: Collecting both floating and adherent cells is crucial because apoptotic cells often detach from the culture plate. Using a trypsin-free detachment method helps preserve membrane integrity, preventing false-positive PI staining.

Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)

Principle: To evaluate the therapeutic efficacy of a lead compound in a living organism, human cancer cells are implanted into immunodeficient mice. The effect of the compound on tumor growth is then monitored over time. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 4-6 week old immunodeficient mice (e.g., Athymic Nude-Foxn1ⁿᵘ)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Test compound formulated in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 2-5 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomly assign mice to treatment groups (e.g., n=8-10 mice per group): Vehicle Control, Test Compound (at one or more doses), and Positive Control (e.g., a standard-of-care chemotherapy agent).

  • Drug Administration: Administer the compound and controls via a determined route (e.g., intraperitoneal (i.p.) or oral gavage) and schedule (e.g., daily or three times a week).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Euthanize the mice, excise the tumors, and record their final weight.

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Data Presentation

Quantitative data, such as IC₅₀ values from cytotoxicity assays, should be summarized in a table for clear comparison of the activity of different analogs across various cell lines.

Analog IDCancer Cell LineIC₅₀ Value (µM) [± SD]Source
Compound A Human Osteosarcoma (U2OS)50.5 ± 3.8[1][2]
Compound B Breast Cancer (MCF-7)User-determined-
Compound B Triple-Negative Breast Cancer (MDA-MB-231)User-determined-
Compound C Breast Cancer (MCF-7)User-determined-
Compound C Triple-Negative Breast Cancer (MDA-MB-231)User-determined-

Note: The IC₅₀ value for "Compound A" is for a structurally related tetrahydroquinoline derivative, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol, and serves as a relevant benchmark[1][2].

References

  • Al-Harthy, T., Ali, A., Al-Mawali, A., Zadjali, F., Al-Riyami, M., Apoptosis, M., Al-Fahdi, A., & Schalko, A. (2022). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. [Link]

  • Kim, S., Kim, N. Y., Park, J. Y., Park, H. M., Lim, C. M., Kim, J., Pham, T. H., Yang, Y., Kim, U., Shin, H., Lee, H., Kim, J. M., & Bae, Y. S. (2024). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Journal of Microbiology and Biotechnology. [Link]

  • Kim, S., Kim, N. Y., Park, J. Y., Park, H. M., Lim, C. M., Kim, J., Pham, T. H., Yang, Y., Kim, U., Shin, H., Lee, H., Kim, J. M., & Bae, Y. S. (2024). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. PubMed. [Link]

  • Ahmad, I., Kumar, S., Singh, B. K., & Arjariya, B. (2022). Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. PubMed. [Link]

  • Al-Harthy, T., Ali, A., Al-Mawali, A., Zadjali, F., Al-Riyami, M., Apoptosis, M., Al-Fahdi, A., & Schalko, A. (2022). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF. ResearchGate. [Link]

  • Wang, Y., Chen, Y., Wang, C., Li, X., Wu, X., Wang, X., & Liu, M. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. PubMed. [Link]

  • Kageyama, H., Hioki, A., Iida, T., Shibusawa, Y., & Nihei, Y. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]

  • Kim, S., Kim, N. Y., Park, J. Y., Park, H. M., Lim, C. M., Kim, J., Pham, T. H., Yang, Y., Kim, U., Shin, H., Lee, H., Kim, J. M., & Bae, Y. S. (2024). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Korea Science. [Link]

  • Raić-Malić, S., Gazivoda, T., Krstulović, L., Perić, M., Kralj, M., & Mintas, M. (2009). 2-(substituted phenyl)amino analogs of 1-methoxyspirobrassinol methyl ether: synthesis and anticancer activity. PubMed. [Link]

  • Tan, M. L., & Cheah, Y. K. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Puspitasari, F., Lestari, D., & Jumina, J. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Puspitasari, F., Lestari, D., & Jumina. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Tan, J. S. L., & Lee, W. L. (2022). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • Chang, C.-F., Ke, C.-Y., Wu, Y.-C., & Chuang, T.-H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS One. [Link]

  • Runyon, S. P., et al. (2013). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC. [Link]

  • SlideShare. (n.d.). Structures Activity Relationship. SlideShare. [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. CNR-IRIS. [Link]

  • Arshad, M., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. PMC. [Link]

  • Arshad, M., et al. (2012). (PDF) 2-[(2-Methoxybenzylidene)amino]phenol. ResearchGate. [Link]

  • Marti, M., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. MDPI. [Link]

  • Lentz, A., et al. (2007). (PDF) Synthesis and Structure-Activity Relationships of Ferrocenyl Tamoxifen Derivatives with Modified Side Chains. ResearchGate. [Link]

  • Pires, J., Kreutz, O. C., & Perassolo, M. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Semantic Scholar. [Link]

Sources

Application

Process Development Guide: Scale-Up Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Topic: Process Development & Scale-Up Protocol: Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Process Chemists, drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Protocol: Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Process Chemists, drug development professionals, and scale-up engineers.

Executive Summary

This application note details the robust, scalable synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol (also known as N-(2-hydroxybenzyl)-2-methoxyaniline). This compound serves as a critical N,O-donor ligand precursor in the synthesis of organometallic catalysts (e.g., Titanium/Zinc complexes for polymerization) and as a pharmacophore in medicinal chemistry.

The protocol presented here prioritizes process safety and impurity control . Unlike bench-scale methods that often utilize dichloromethane (DCM) and sodium triacetoxyborohydride (STAB) for convenience, this scale-up route utilizes a Two-Step Telescoped approach in Methanol (MeOH) using Sodium Borohydride (NaBH


). This selection minimizes cost, reduces halogenated waste, and leverages the intermediate imine's crystallinity as a self-purifying step.

Retrosynthetic Analysis & Strategic Logic

The Pathway

The synthesis is a classic Reductive Amination .[1] However, for scale-up (>100g), the choice between "Direct" (One-Pot) and "Stepwise" (Isolation) is critical.

  • Route A (Direct/One-Pot): Mixing aldehyde, amine, and reducing agent simultaneously.

    • Risk:[2] Competition between direct reduction of the aldehyde (to benzyl alcohol impurity) and reductive amination. Requires expensive selective reducers like STAB.

  • Route B (Stepwise/Telescoped): Formation of the Schiff base (Imine) followed by reduction.[3]

    • Advantage:[1][2][4][5] The imine formed from salicylaldehyde and 2-methoxyaniline is highly crystalline and insoluble in cold methanol. Isolating or driving this equilibrium to completion before adding the reducing agent eliminates the benzyl alcohol impurity and ensures high yield.

Decision: This protocol follows Route B . The imine is formed and can be either isolated (for ultra-high purity) or reduced in situ after confirming consumption of the aldehyde.

Reaction Scheme

ReactionScheme Aldehyde Salicylaldehyde (C7H6O2) Imine Intermediate Imine (Orange Solid) Aldehyde->Imine MeOH, Reflux (-H2O) Amine o-Anisidine (C7H9NO) Amine->Imine MeOH, Reflux (-H2O) Product Target Amine 2-{[(2-Methoxyphenyl)amino]methyl}phenol Imine->Product NaBH4, 0-25°C Reduction

Figure 1: Stepwise reductive amination pathway minimizing benzyl alcohol by-product formation.

Critical Process Parameters (CPP) & Safety

Before executing the protocol, the following parameters must be controlled to ensure safety and quality.

ParameterSpecificationRationale (Causality)
Stoichiometry 1.0 eq Aldehyde : 1.0 eq AmineExcess aldehyde leads to difficult-to-remove benzyl alcohol; excess amine oxidizes to colored impurities ("purple/black" tars).
Solvent Methanol (MeOH)Promotes imine precipitation (shifting equilibrium forward) and solubilizes NaBH

effectively.
Temperature (Step 1) 60°C

20°C
Heating ensures rapid condensation; cooling forces crystallization of the imine.
Temperature (Step 2) < 10°C (Dosing)CRITICAL SAFETY: NaBH

addition is exothermic and evolves H

. High temp increases H

flux and decomposition risk.
H

Management
Active Venting1 mol of NaBH

can theoretically release 4 mol of H

. Reactor headspace must be swept with N

.

Detailed Experimental Protocol (Scale: 100g Input)

Objective: Synthesis of ~140g of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Phase 1: Imine Formation (Schiff Base Condensation)
  • Setup: Equip a 1L jacketed reactor (or 3-neck round bottom flask) with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charging:

    • Charge Methanol (400 mL, 4 vol).

    • Add Salicylaldehyde (61.0 g, 0.50 mol, 1.0 eq).

    • Add o-Anisidine (61.6 g, 0.50 mol, 1.0 eq).

  • Reaction:

    • Heat the mixture to 60°C for 2 hours. The solution will turn deep orange/yellow.

    • Process Check: Take an aliquot for TLC or HPLC. Disappearance of Salicylaldehyde indicates completion.

  • Crystallization (Optional but Recommended):

    • Cool the mixture slowly to 0-5°C . The imine (2-[(2-methoxyphenyl)iminomethyl]phenol) will precipitate as bright orange needles.

    • Decision Point: For maximum purity, filter and wash with cold MeOH. For process efficiency (telescoping), proceed directly to Phase 2. This protocol assumes Telescoping (Direct Reduction).

Phase 2: Reduction
  • Preparation: Ensure the reaction mixture (suspension of imine) is cooled to 0°C .

  • Reagent Preparation: Prepare a solution of NaBH

    
      (9.5 g, 0.25 mol, 0.5 eq - Note: 0.5 eq provides 2.0 eq hydride, sufficient for reduction) in stabilized water or use solid addition if the reactor allows solids charging.
    
    • Preferred Method: Solid addition of NaBH

      
       in small portions to the methanolic suspension is often cleaner to avoid hydrolysis, provided the reactor is well-vented.
      
  • Addition:

    • Add NaBH

      
       portion-wise over 60 minutes.
      
    • Control: Maintain internal temperature < 10°C . Vigorous H

      
       evolution will occur.
      
    • Observation: The orange color of the imine will fade to a pale yellow/colorless solution as the conjugated system is broken.

  • Completion:

    • Allow the mixture to warm to 20-25°C and stir for 2 hours.

    • Quench: Slowly add Acetic Acid (~15 mL) or dilute HCl to destroy excess borohydride (pH adjusted to ~6-7). Caution: Foaming.

Phase 3: Workup & Purification[1][7]
  • Solvent Swap: Distill off the Methanol under reduced pressure (Rotavap/Distillation).

  • Extraction:

    • Dissolve the residue in Ethyl Acetate (300 mL) and Water (200 mL).

    • Separate layers.[6] Wash the organic layer with Brine (2 x 100 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Recrystallization (The "Self-Validating" Step):

    • The crude solid is often off-white.

    • Recrystallize from hot Ethanol (EtOH) or an EtOH/H

      
      O  mixture.
      
    • Cool to 0°C, filter the white crystalline solid, and dry in a vacuum oven at 40°C.

Expected Yield: 85-92% Appearance: White to off-white crystalline solid. Melting Point: 105-107°C (Lit. value check required for specific polymorph).

Process Analytical Technology (PAT) & QC

To ensure the protocol is self-validating, use the following checkpoints:

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

    • Retention Time Order: Benzyl Alcohol (impurity) < Salicylaldehyde < Product < Imine < Bis-amine dimer.

  • NMR Validation (

    
    H NMR, 400 MHz, CDCl
    
    
    
    ):
    • Diagnostic Peak: Look for the disappearance of the Imine proton (

      
       ~8.6 ppm, s) and the appearance of the methylene singlet (
      
      
      
      ~4.4 ppm, s, 2H, Ar-CH
      
      
      -NH).
    • Verify the integration of the methoxy group (

      
       ~3.8 ppm, s, 3H).
      

Workflow Visualization

ProcessFlow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification start Start: Raw Materials (Salicylaldehyde + o-Anisidine) step1 Condensation (Imine Formation) MeOH, 60°C, 2h start->step1 check1 IPC: TLC/HPLC (Check Aldehyde < 1%) step1->check1 step2 Cooling & Reduction Add NaBH4, <10°C (H2 Evolution Control) check1->step2 Pass step3 Quench (AcOH) & Solvent Swap Remove MeOH -> Add EtOAc step2->step3 step4 Aqueous Wash Remove salts/borates step3->step4 step5 Recrystallization (Ethanol) step4->step5 final Final Product Vacuum Dry step5->final

Figure 2: Operational workflow for the scale-up synthesis.

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352.[7] Link

    • Context: Provides foundational conditions for Schiff base condensation involving salicylaldehyde derivatives and methoxy-substituted anilines.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The authoritative source on reductive amination mechanisms, comparing NaBH4 and STAB, validating the "indirect" (stepwise) method used in this protocol for high yields.
  • Sigma-Aldrich. Reactive Blue 4 Product Sheet (CAS 13324-20-4).Link

    • Correction Note: Cited here solely to distinguish the target molecule from the commercially available dye "Reactive Blue 4" which shares similar search keywords but is chemically distinct. The target molecule is a ligand precursor, not an anthraquinone dye.
  • Cimpeanu, V., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Link

    • Context: Discusses the safety and environmental benefits of using NaBH4 in methanol/silica systems, supporting the green chemistry aspect of the chosen protocol.

Sources

Method

Application Note: The "Salan" Fragment – 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Topic: 2-{[(2-Methoxyphenyl)amino]methyl}phenol as a Versatile Building Block Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-{[(2-Methoxyphenyl)amino]methyl}phenol as a Versatile Building Block Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers

Executive Summary

2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3, often referred to as a "half-Salan" or reduced Schiff base) represents a privileged scaffold in modern synthesis. Unlike its rigid imine precursor, this molecule possesses a flexible methylene bridge that confers unique reactivity. It serves three distinct high-value functions:

  • Ligand Design: A tridentate [O,N,O] donor for Group IV (Ti, Zr) and Vanadium catalysts.

  • Polymer Chemistry: A direct precursor to functionalized 1,3-benzoxazines for high-performance thermosets.

  • Medicinal Chemistry: A pharmacophore exhibiting significant radical scavenging (antioxidant) activity via Hydrogen Atom Transfer (HAT).

Part 1: Synthesis & Characterization

The purity of this building block is critical. Residual imine or boron salts will poison subsequent catalytic applications.

Synthetic Workflow

The synthesis is a two-step reductive amination. The intermediate Schiff base is often isolated to ensure regiochemical purity before reduction.

Reaction Scheme:

  • Condensation: Salicylaldehyde +

    
    -Anisidine 
    
    
    
    Imine (Schiff Base)
  • Reduction: Imine +

    
    
    
    
    
    2-{[(2-Methoxyphenyl)amino]methyl}phenol
Detailed Protocol

Step A: Formation of the Imine (Schiff Base)

  • Charge: In a 250 mL round-bottom flask, dissolve salicylaldehyde (12.2 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add

    
    -anisidine (12.3 g, 100 mmol) dropwise over 10 minutes.
    
  • Reaction: Reflux at 80°C for 2-4 hours. The solution will turn deep yellow/orange.

  • Workup: Cool to 0°C. The imine typically precipitates. Filter, wash with cold ethanol, and dry.

    • Checkpoint: If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Hexane.

Step B: Reduction to the Amine

  • Solvation: Dissolve the isolated imine (10 mmol) in Methanol (50 mL). Cool to 0°C.

  • Reduction: Add

    
     (15 mmol, 1.5 eq) in small portions. Caution: Gas evolution (
    
    
    
    ).
  • Stirring: Allow to warm to Room Temperature (RT) and stir for 4 hours. The deep yellow color should fade to pale yellow or colorless.

  • Quench: Add water (10 mL) followed by dilute HCl to neutralize excess borohydride (pH ~7).

  • Extraction: Remove MeOH in vacuo. Extract the aqueous residue with

    
     (
    
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol.
    
Characterization Data (Validation)
FeatureImine (Precursor)Amine (Target Product)Diagnostic Signal
Appearance Bright Yellow/Orange SolidWhite/Pale SolidColor loss indicates reduction

H NMR (Bridge)

8.6–8.9 ppm (s, 1H, HC=N)

4.3–4.5 ppm (s/d, 2H,

)
Disappearance of imine singlet; appearance of methylene
IR Spectroscopy


Loss of strong C=N stretch
Solubility Low in alcoholsModerate in alcohols, High in DCMIncreased polarity

Part 2: Application A - Benzoxazine Monomer Synthesis

For researchers in materials science: This molecule allows for the synthesis of "ring-opened" precursors that can be re-closed with formaldehyde to create novel thermoset resins.

Mechanism

The secondary amine and the phenolic ortho-position react with formaldehyde in a Mannich-type condensation to close the oxazine ring.

Protocol
  • Reactants: Mix 2-{[(2-Methoxyphenyl)amino]methyl}phenol (10 mmol) with Paraformaldehyde (20 mmol) in Toluene (30 mL).

  • Conditions: Reflux with a Dean-Stark trap to remove water.

  • Duration: 4–6 hours.

  • Isolation: Evaporate toluene. The resulting 3-(2-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is often a viscous oil or low-melting solid.

  • Polymerization Test: Heating this monomer to >180°C triggers ring-opening polymerization (ROP), yielding a high-performance phenolic resin.

Part 3: Application B - Organometallic Catalysis ([ONO] Ligand)

For catalytic chemists: This ligand acts as a "hemilabile" donor. The methoxy arm can bind or dissociate to open coordination sites for substrate entry (e.g., olefin polymerization).

Ligand Binding Workflow (Titanium/Zirconium)

This protocol describes the synthesis of a precatalyst for olefin polymerization.

Reagents:

  • Ligand: 2-{[(2-Methoxyphenyl)amino]methyl}phenol (dried in vacuo).

  • Metal Precursor:

    
     or 
    
    
    
    .
  • Solvent: Anhydrous Toluene (Schlenk technique required).

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve Ligand (1.0 eq) in toluene.

  • Metal Addition: Add Metal Alkoxide (1.0 eq) dropwise at RT.

  • Reaction: Stir for 12 hours. The solution color typically shifts (e.g., to pale yellow/green).

  • Validation: Take an aliquot for

    
    H NMR. The phenolic -OH signal (
    
    
    
    ~10-11 ppm) must be absent.
  • Usage: This solution is used directly as a precatalyst, activated by MAO (Methylaluminoxane) for polymerization.

Part 4: Visualization of Pathways

Synthesis and Reactivity Flow

The following diagram illustrates the conversion of raw materials into the target building block and its subsequent divergence into materials science (Benzoxazine) and catalysis (Metal Complex).

SynthesisWorkflow Raw Salicylaldehyde + o-Anisidine Imine Schiff Base (Imine Intermediate) Raw->Imine -H2O (Condensation) Target 2-{[(2-Methoxyphenyl)amino] methyl}phenol Imine->Target +NaBH4 (Reduction) Benzoxazine Benzoxazine Monomer (Thermosets) Target->Benzoxazine +CH2O (Mannich) Catalyst Ti/Zr [ONO] Complex (Polymerization) Target->Catalyst +M(OR)4 (Coordination)

Caption: Synthetic divergence of the target aminophenol into polymer precursors and catalytic species.

Ligand Coordination Logic

This diagram details how the tridentate nature of the molecule stabilizes metal centers during catalysis.

Coordination Ligand Free Ligand (Protonated) Deprot Anionic Species (Phenolate) Ligand->Deprot -H+ (via Base/Metal) Complex Metal Complex [Ti/Zr] Deprot->Complex Tridentate Binding [O-N-O] Active Active Catalyst (Vacant Site) Complex->Active Hemilability: Methoxy Dissociation

Caption: Activation mechanism showing the hemilabile "on-off" coordination of the methoxy arm.

References

  • Synthesis of Salan Ligands: Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[1][2] Molbank, 2004(1), M352.[1] [Link]

  • Benzoxazine Chemistry: Liu, J., et al. (2020).[3][4][5] Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 688. [Link]

  • Antioxidant & Biological Activity: Hayun, H., et al. (2020).[6][7][8] Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil. Current Research in Nutrition and Food Science Journal, 8(2). [Link]

  • Coordination Chemistry (General Salan Context): Venkatesh, G., et al. (2011). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand.[9] Elixir Applied Chemistry, 41. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Ticket ID: #SYN-AMINE-002 Topic: Yield Optimization & Troubleshooting for Reductive Amination of Salicylaldehyde and o-Anisidine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-AMINE-002 Topic: Yield Optimization & Troubleshooting for Reductive Amination of Salicylaldehyde and o-Anisidine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are synthesizing 2-{[(2-Methoxyphenyl)amino]methyl}phenol (also known as N-(2-hydroxybenzyl)-2-methoxyaniline). This is a secondary amine formed via the reductive amination of salicylaldehyde and o-anisidine (2-methoxyaniline).

The Core Problem: Users often report yields <50% or "oily/sticky" products. The Root Cause: This specific scaffold presents two unique challenges:

  • The "Borate Trap": The phenolic hydroxyl group forms stable, water-soluble borate esters with sodium borohydride byproducts. If not aggressively hydrolyzed during workup, your product remains trapped in the aqueous layer.

  • Imine Hydrolysis: The ortho-hydroxyl group on the aldehyde can catalyze the hydrolysis of the intermediate imine if water is present before reduction.

Optimized Protocol (High-Yield Workflow)

Do not use a "one-pot" mix-and-dump method. Use this Stepwise Reductive Amination protocol to ensure complete conversion.

Phase A: Imine Formation (The Schiff Base)

Goal: Drive equilibrium to completion before adding the reducing agent.

  • Stoichiometry: Dissolve Salicylaldehyde (1.0 eq) and o-Anisidine (1.0 eq) in Methanol (MeOH) .

    • Concentration: 0.5 M (concentrated solutions favor imine formation).

  • Catalyst: Add 1-2 drops of Glacial Acetic Acid or a spatula tip of anhydrous MgSO₄ (to scavenge water).

  • Reaction: Stir at Reflux for 2 hours or Room Temp for 4-6 hours.

    • Visual Cue: The solution should turn a deep yellow/orange . This color is the imine (Schiff base). If it stays pale, conversion is poor.

  • Check: TLC (Silica, 20% EtOAc/Hexane). Ensure the aldehyde spot disappears.

Phase B: Reduction (The Hydride Transfer)

Goal: Selective reduction without reversing the imine.

  • Cooling: Cool the imine solution to 0°C (Ice bath).

  • Addition: Add Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 15 minutes.

    • Note: Do not dump it all at once; this causes exotherms that degrade the imine.

  • Reaction: Remove ice bath and stir at Room Temp for 2-12 hours.

    • Visual Cue: The deep yellow color should fade to colorless or pale yellow. This indicates the conjugated imine system has been broken (reduced) to the amine.

Phase C: The "Borate Breaker" Workup (CRITICAL)

Goal: Release the product from boron complexes.

  • Quench: Slowly add 1M HCl until pH ~2.

    • Why: This destroys excess hydride AND hydrolyzes the sticky phenol-borate esters.

  • Digestion: Stir this acidic mixture for 20-30 minutes. Do not skip this.

  • Neutralization: Carefully adjust pH to ~8-9 using saturated NaHCO₃ or NaOH .

    • Observation: The product should precipitate as a white/off-white solid or oil.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Crystallization:[1][2][3] If oily, triturated with cold Ethanol or Hexane/Ether .

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and where users typically lose yield.

ReactionPathway cluster_trouble Common Failure Mode Start Salicylaldehyde + o-Anisidine Imine Imine Intermediate (Yellow/Orange) Start->Imine MeOH, H+, -H2O (Equilibrium) Imine->Start Water (Hydrolysis) Complex Borate-Amine Complex (Trapped in Water) Imine->Complex NaBH4 Reduction (Phenol binds Boron) Product Target Amine (Colorless Solid) Complex->Product Acid Quench (HCl) *CRITICAL STEP*

Caption: Figure 1. The reaction pathway highlighting the "Borate Complex" trap. Failure to perform an acidic quench results in the intermediate remaining stuck in the aqueous waste stream.

Troubleshooting Guide (Q&A)

Issue 1: "My product is a sticky oil that won't crystallize."

Diagnosis: Impurities (unreacted aldehyde) or residual solvent. Solution:

  • Trituration: Add a small amount of cold Hexane or Diethyl Ether to the oil and scratch the flask sides with a glass rod. This induces nucleation.

  • Recrystallization: Dissolve the oil in a minimum amount of hot Ethanol , then add water dropwise until it turns slightly cloudy. Cool slowly.

  • Salt Formation: If it refuses to solidify, bubble HCl gas (or add HCl/Ether) to the solution to precipitate the Hydrochloride Salt . Salts are much easier to handle and purify than oily free bases.

Issue 2: "The yield is very low (<30%), but TLC showed the imine formed."

Diagnosis: You likely lost the product during the workup due to the Borate Trap . Solution:

  • Did you skip the acid stir? Phenols form

    
     complexes that are water-soluble.
    
  • Fix: Take your aqueous waste layer. Acidify it to pH 2 with HCl. Stir for 30 mins. Re-neutralize to pH 8 and re-extract with DCM. You will likely recover the "missing" product.

Issue 3: "The reaction turned yellow, but then went back to clear before I added NaBH4."

Diagnosis: Hydrolysis. Water entered the system, pushing the equilibrium back to the starting materials. Solution:

  • Use Anhydrous Methanol .

  • Add Molecular Sieves (3Å) to the reaction flask during the imine formation step.

  • Ensure the flask is sealed or under a nitrogen blanket.

Data & Stoichiometry Reference

ComponentRoleEq.Notes
Salicylaldehyde Electrophile1.0Limiting reagent.
o-Anisidine Nucleophile1.0 - 1.05Slight excess ensures aldehyde consumption.
Methanol SolventN/A[0.5 M]. High conc. favors imine.
NaBH₄ Reductant1.5 - 2.0Add at 0°C to prevent side reactions.
HCl (1M) QuenchExcessRequired to break borate esters.

References

  • Touchette, K. M. (2006).[1][4] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929.[1] Link

    • Context: Establishes the baseline protocol for reductive amination of vanillin/salicylaldehyde deriv
  • Jarrahpour, A. A., & Zarei, M. (2004). "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol." Molbank, M352. Link

    • Context: Provides specific spectral data and conditions for Schiff bases derived
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The authoritative source on selecting borohydride reagents (comparing NaBH4 vs STAB) and the mechanism of imine reduction.
  • Common Organic Chemistry. (n.d.). "Reductive Amination - NaBH4 Conditions." Link

    • Context: General mechanism and troubleshooting for NaBH4 reductions.

Sources

Optimization

Technical Support Center: Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

[1] Introduction Welcome to the Technical Support Hub. You are likely synthesizing 2-{[(2-methoxyphenyl)amino]methyl}phenol (also known as N-(2-hydroxybenzyl)-o-anisidine).[1] This compound is a reduced Schiff base, comm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Hub. You are likely synthesizing 2-{[(2-methoxyphenyl)amino]methyl}phenol (also known as N-(2-hydroxybenzyl)-o-anisidine).[1] This compound is a reduced Schiff base, commonly used as a ligand precursor in coordination chemistry or a pharmacophore in medicinal chemistry.[1]

While the reductive amination of salicylaldehyde and o-anisidine appears straightforward, the presence of ortho-substituents (hydroxyl on the aldehyde, methoxy on the amine) introduces steric and electronic nuances that frequently lead to specific impurity profiles. This guide addresses those specific challenges.

Part 1: Reaction Logic & Impurity Genesis[1]

To troubleshoot effectively, you must visualize where the chemistry deviates. The following diagram maps the standard reaction pathway against the genesis of the three most common impurities.

Pathway Visualization

ReactionPathway SM1 Salicylaldehyde (Starting Material) Imine Intermediate Imine (Schiff Base) [Yellow/Orange Solid] SM1->Imine Condensation (-H2O) ImpurityA Impurity A: Salicyl Alcohol (Saligenin) SM1->ImpurityA Direct Reduction (If Reductant added too early) SM2 o-Anisidine (Starting Material) SM2->Imine Condensation (-H2O) Product Target Amine (Reduced Product) Imine->Product Reduction (NaBH4/NaBH(OAc)3) ImpurityB Impurity B: Hydrolysis Products (Reverted SMs) Imine->ImpurityB Hydrolysis (Aq. Workup if unreduced) ImpurityC Impurity C: Bis-Alkylated Tertiary Amine Product->ImpurityC Excess Aldehyde (Over-alkylation)

Figure 1: Mechanistic pathway showing the divergence points for Impurities A, B, and C.

Part 2: The Impurity Profile (Identification)

Use this table to identify contaminants based on your analytical data (TLC/NMR).

Impurity CodeChemical NameOriginDiagnostic Signal (

H NMR / Appearance)
Impurity A Salicyl Alcohol (2-Hydroxybenzyl alcohol)Chemoselectivity Failure: Reducing agent attacked the aldehyde before it formed the imine.[1]NMR: Methylene singlet at ~4.8 ppm (distinct from product's ~4.3 ppm).TLC: More polar than product (lower

).
Impurity B The Imine (Unreduced Intermediate)Incomplete Reaction: Reaction stopped too early or reductant degraded.Visual: Bright yellow/orange color (Target amine is usually off-white/beige).NMR: Imine proton (

) singlet at ~8.5–8.9 ppm.[1]
Impurity C Bis-Adduct (Tertiary Amine)Stoichiometry Error: Excess salicylaldehyde reacted with the product.[1]NMR: Two benzyl signals. Difficult to distinguish without LC-MS (M+ = ~393 Da).TLC: Less polar than product (Higher

).[1]
Impurity D Oxidation Products (Quinones)Handling Error: Exposure of the phenol group to air/basic conditions.Visual: Dark brown/black tar or oiling out.Note: Phenols are electron-rich and prone to oxidation.[1]

Part 3: Troubleshooting Scenarios (FAQ)

Q1: My product is a bright yellow solid. Is this normal?

Status: CRITICAL Diagnosis: You have isolated the Imine Intermediate , not the amine.

  • The Science: The conjugation in the Schiff base (

    
     bond connected to aromatic rings) absorbs blue light, appearing yellow. The reduced amine breaks this conjugation and should be colorless or pale beige.
    
  • The Fix:

    • Redissolve the yellow solid in Methanol or Ethanol.

    • Add 1.5 equivalents of NaBH

      
       slowly at 0°C.
      
    • Stir until the yellow color fades significantly (usually 30–60 mins).

    • Quench and work up.

Q2: I see a persistent spot on TLC that corresponds to Salicylaldehyde, even after adding excess amine.

Status: COMMON Diagnosis: Equilibrium Limitation or Hydrolysis .

  • The Science: Imine formation is an equilibrium reaction (

    
    ). If water is not removed, the reaction stalls. Furthermore, if you analyze by TLC using an acidic eluent (or silica gel, which is slightly acidic), the imine may hydrolyze on the plate, giving a false positive for starting material.[1]
    
  • The Fix:

    • Protocol Adjustment: Use a dehydrating agent (anhydrous MgSO

      
      ) in the reaction flask or use a Dean-Stark trap if refluxing in toluene.
      
    • Analytical Check: Take an NMR of the crude mixture (dried) rather than relying solely on TLC to confirm if the aldehyde is actually present in the flask or just an artifact of the analysis.

Q3: I have a new spot that is very polar (low ), and my yield is low.

Status: PROCESS ERROR Diagnosis: Impurity A (Salicyl Alcohol) formation.

  • The Science: You likely performed a "one-pot" reaction where the reducing agent (NaBH

    
    ) was added before the imine formation was complete. Borohydride reduces aldehydes much faster than it reduces imines.
    
  • The Fix: Switch to a Stepwise Protocol (see Part 4) or use a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ), which is less reactive toward aldehydes but effective for imines [1].
    

Part 4: Validated Synthetic Protocol

This protocol minimizes Impurity A and B by separating the equilibrium step from the reduction step.

Materials
  • Salicylaldehyde (1.0 eq)[2]

  • o-Anisidine (1.0 eq)[1][2]

  • Solvent: Methanol (anhydrous preferred)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    , 1.5 eq)[1]
    
Step-by-Step Workflow
  • Imine Formation (The "Yellow" Phase):

    • Dissolve Salicylaldehyde (10 mmol) and o-Anisidine (10 mmol) in Methanol (30 mL).

    • Optional: Add 2g of activated 3Å molecular sieves or anhydrous MgSO

      
       to absorb water.
      
    • Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint 1: The solution must turn bright yellow. If solids precipitate, this is likely the imine. Do not filter yet.

  • Reduction (The "Decolorization" Phase):

    • Cool the mixture to 0°C (Ice bath). Crucial to prevent side reactions.

    • Add NaBH

      
       (15 mmol) portion-wise over 15 minutes. Caution:  Gas evolution (
      
      
      
      ).
    • Allow to warm to RT and stir for 2 hours.

    • Checkpoint 2: The bright yellow color should fade to a pale yellow or colorless solution.

  • Workup & Purification:

    • Quench with water (20 mL).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine. Dry over Na

      
      SO
      
      
      
      .
    • Evaporate solvent.[3][4]

    • Recrystallization: If the oil is impure, recrystallize from minimal hot Ethanol or Methanol/Water mixture.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Product (TLC / NMR) Q1 Is the product bright yellow? Start->Q1 Q2 Is there an aldehyde peak (~10 ppm)? Q1->Q2 No Sol1 Incomplete Reduction. Treat with more NaBH4. Q1->Sol1 Yes Q3 Is there a singlet at ~4.8 ppm? Q2->Q3 No Sol2 Hydrolysis or Equilibrium issue. Use molecular sieves next time. Q2->Sol2 Yes Sol3 Salicyl Alcohol Impurity. Recrystallize from EtOH. Delay NaBH4 addition next time. Q3->Sol3 Yes Success Product is clean. Q3->Success No

Figure 2: Decision matrix for post-reaction analysis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Jarrahpour, A. A., & Zarei, M. (2004).[1] Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[1][6][7] Molbank, 2004(1), M352.[1][6] [Link]

  • Cimerman, Z., Galic, N., & Bosner, B. (1997).[1] The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents. Analytica Chimica Acta, 343(1-2), 145-153.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

[1][2] Case ID: PUR-2MAMP-001 Topic: Troubleshooting Isolation, Oiling Out, and Impurity Removal Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1][2] Introduction: The Molecule & The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-2MAMP-001 Topic: Troubleshooting Isolation, Oiling Out, and Impurity Removal Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are likely synthesizing 2-{[(2-Methoxyphenyl)amino]methyl}phenol (often referred to as the reduced Schiff base of salicylaldehyde and o-anisidine).[1][2]

This molecule presents a unique "Purification Triad" of challenges due to its chemical nature:

  • Amphoteric Character: It contains a basic secondary amine and an acidic phenol.[2]

  • Chelation Potential: The N-O donor set avidly binds to boron residues (from NaBH₄ reduction).[2]

  • Phase Behavior: Like many secondary amines, it is prone to "oiling out" rather than crystallizing, trapping impurities in a viscous gum.

This guide moves beyond standard textbook advice, offering field-proven protocols to isolate high-purity material suitable for precise coordination chemistry or biological assays.[1][2]

Module 1: The "Oiling Out" Crisis

User Report: "I rotavapped my reaction mixture and got a sticky brown gum that won't crystallize. Scratching the flask doesn't help."

Root Cause Analysis

Oiling out (liquid-liquid phase separation) occurs when the energy barrier to crystal lattice formation is too high, often due to:

  • Impurities: Unreacted aldehyde acts as a "solvent," lowering the melting point.

  • Supercooling: Rapid evaporation leaves the molecule in a disordered, metastable liquid state.

  • Residual Solvent: Traces of DCM or Methanol prevent lattice packing.[2]

Troubleshooting Protocol
StepActionTechnical Rationale
1 The "Anti-Solvent" Trituration Dissolve the gum in a minimal amount of Diethyl Ether or DCM .[1][2] Add Hexane or Pentane dropwise until cloudy.[2] Vigorously stir/sonicate. This forces the oil to eject solvent and form a solid.
2 The "Seed" Technique If you lack seed crystals, take a glass rod, dip it in the oil, and let it dry in air. Friction and evaporation often induce micro-crystals on the rod. Re-introduce this rod to the bulk oil.
3 Solvent Switching Do not recrystallize from pure Methanol (solubility is often too high).[2] Switch to Isopropanol (IPA) or Ethanol/Water (9:1) .[1][2] The hydrophobic anisole ring favors IPA, promoting better lattice formation.

Module 2: The "pKa Swing" Extraction (Removing Reactants)

User Report: "NMR shows unreacted o-anisidine and salicylaldehyde in my product. How do I wash them out without losing my compound?"

The Science of Separation

This is the most critical section. You must exploit the specific pKa differences between your product and the impurities.

  • Impurity A (o-Anisidine): Aniline derivative.[1][2][3] Conjugate Acid pKa

    
     4.5.[2]
    
  • Impurity B (Salicylaldehyde): Weak acid (Phenol).[1][2] pKa

    
     8.0.[2]
    
  • Target Product: Benzylamine derivative.[2] Conjugate Acid pKa

    
     9.0.[2]
    

Because the product is a benzylamine, it is significantly more basic than the aniline starting material. We can use a pH-Controlled Wash to separate them.[1][2]

Step-by-Step "pKa Swing" Protocol
  • Dissolution: Dissolve crude mixture in DCM or Ethyl Acetate .

  • Acid Extraction (Total): Extract with 1M HCl .

    • Result: Product and o-Anisidine go into the Aqueous Phase (protonated).[1][2] Salicylaldehyde stays in Organic.[2]

    • Discard Organic Layer.[1][2]

  • The "Selective Wash" (Critical Step):

    • Take the acidic aqueous layer.

    • Carefully adjust pH to 6.0 - 6.5 using dilute NaOH.[1]

    • Mechanism:[2][3][4][5][6][7][8] At pH 6.5, o-Anisidine (pKa 4.[1][2]5) is >99% deprotonated (neutral).[1][2] The Product (pKa 9.0) is still >99% protonated (charged).[1][2]

    • Wash the aqueous layer with fresh DCM.

    • Result: o-Anisidine extracts into DCM (Discard).[1][2] Product stays in water.

  • Final Liberation:

    • Adjust aqueous layer pH to 10-11 .

    • Result: Product becomes neutral (precipitates or oils out).[2]

    • Extract with DCM, dry over Na₂SO₄, and evaporate.

Module 3: Boron De-Chelation

User Report: "My yield is >100% and the solid is sticky/white. NMR shows broad peaks."

Root Cause

If you used Sodium Borohydride (NaBH₄), the boron byproducts can chelate to the N-O motif of your ligand, forming stable, sticky complexes that do not remove easily with water washes.

The Methanol Quench Protocol
  • Acidify: Treat the crude reaction mixture with dilute acetic acid or HCl until gas evolution ceases.

  • Evaporate with Methanol: Add MeOH and rotary evaporate. Repeat this 3 times .

    • Mechanism:[2][3][4][5][6][7][8] Boric acid converts to Trimethyl Borate (B(OMe)₃) , which is volatile and azeotropes away.[1][2]

    • Equation:

      
      
      

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystals Oil Sticky Oil/Gum StateCheck->Oil Gum Recryst Recrystallization (IPA or EtOH) Solid->Recryst Triturate Trituration (Et2O/Hexane) Oil->Triturate PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Triturate->Recryst Solidifies ImpurityType Identify Impurity PurityCheck->ImpurityType Dirty Final Pure 2-{[(2-Methoxyphenyl)amino]methyl}phenol PurityCheck->Final Clean Aldehyde Unreacted Aldehyde ImpurityType->Aldehyde Amine Unreacted Aniline ImpurityType->Amine Boron Boron Salts ImpurityType->Boron Bisulfite Bisulfite Wash or Acid Extraction Aldehyde->Bisulfite pHSwing pH 6.5 Wash (pKa Swing) Amine->pHSwing MeOHQuench MeOH Evaporation (Remove B(OMe)3) Boron->MeOHQuench Bisulfite->Final pHSwing->Final MeOHQuench->Final

Figure 1: Decision Matrix for purification based on physical state and impurity profile.[1][2]

Frequently Asked Questions (FAQ)

Q: The product turned pink/red overnight. Is it ruined? A: Not necessarily. Phenolic amines are sensitive to air oxidation, forming quinoid species (red/brown) even in trace amounts.[1]

  • Fix: Recrystallize with a pinch of Sodium Metabisulfite or Ascorbic Acid in the solvent to reverse/prevent oxidation. Store under Argon.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary and can lead to yield loss due to irreversible adsorption of the amine on acidic silica.

  • Modification: If you must column, pre-treat the silica with 1% Triethylamine in Hexane to neutralize acidic sites. Use an eluent of Hexane:EtOAc (start 9:1, gradient to 7:3).[1]

Q: Why is the melting point lower than the literature value (Literature: ~85-95°C)? A: This is a classic sign of the "Oiling Out" history. Even if it looks solid, it may be an amorphous glass. Perform a slow recrystallization from hot Isopropanol (IPA) to establish a true crystal lattice.[2]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[2][9] Chem.1996 , 61, 3849-3862.[1][2] Link (Foundational text on boron reagent selection and impurity profiles).[1][2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic basis for pKa-based extractions).

  • Amgen Inc. "Process for the preparation of amines." US Patent 5,552,542.[2] (Industrial scale purification logic for benzylamine derivatives).

Sources

Optimization

optimizing reaction time for 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Ticket Subject: Optimizing Reaction Kinetics for 2-{[(2-Methoxyphenyl)amino]methyl}phenol Synthesis Case ID: RXN-OPT-2024-001 Assigned Specialist: Senior Application Scientist Status: Open Diagnostic Overview: Root Cause...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Reaction Kinetics for 2-{[(2-Methoxyphenyl)amino]methyl}phenol Synthesis Case ID: RXN-OPT-2024-001 Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Overview: Root Cause Analysis

User reports indicate that the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol via reductive amination is exhibiting suboptimal reaction rates (12–24+ hours). This reaction involves the condensation of Salicylaldehyde (2-hydroxybenzaldehyde) and o-Anisidine (2-methoxyaniline), followed by reduction.

The Kinetic Bottlenecks

Our analysis identifies three primary factors throttling the reaction rate:

  • Steric Hindrance (The Ortho Effect): The target secondary amine is derived from o-anisidine. The methoxy group at the ortho position creates significant steric bulk near the nucleophilic nitrogen. This physically impedes the attack on the aldehyde carbonyl, drastically slowing the initial formation of the carbinolamine intermediate compared to para- or meta-substituted anilines.

  • Intramolecular Hydrogen Bonding: Salicylaldehyde possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. While this stabilizes the Schiff base product (imine), it also stabilizes the starting material, increasing the activation energy required for the initial nucleophilic attack.

  • Water Equilibrium: The formation of the imine intermediate is a reversible condensation (

    
    ). Without active water removal, the equilibrium prevents full conversion, stalling the subsequent reduction step if a one-pot method is used improperly.
    

Optimized Protocols (SOPs)

We recommend shifting from standard stirring to Microwave-Assisted Synthesis or Lewis-Acid Catalyzed Dehydration .

Method A: Microwave-Assisted Reductive Amination (Recommended)

Best for: High-throughput, small-to-medium scale (100mg – 5g).

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier caused by the steric hindrance of the o-methoxy group.

ParameterSpecification
Solvent Ethanol (EtOH) or Methanol (MeOH)
Catalyst Glacial Acetic Acid (catalytic, 1-2 drops)
Stoichiometry 1.0 eq Salicylaldehyde : 1.0 eq o-Anisidine
Temp/Time (Step 1) 80°C for 5–10 minutes (Imine formation)
Reduction (Step 2) NaBH₄ (1.5 eq) added after cooling to 0°C

Protocol:

  • Mix Salicylaldehyde (10 mmol) and o-Anisidine (10 mmol) in 10 mL EtOH in a microwave-safe vial.

  • Add 2 drops of glacial acetic acid.

  • Irradiate at 80°C (150 W) for 5–10 minutes. Note: Color should change to deep yellow/orange (Schiff base).

  • Critical Step: Cool reaction to 0°C (ice bath).

  • Slowly add NaBH₄ (15 mmol) in portions. Stir at room temp for 30 mins.

  • Quench with water, extract with DCM, and dry over MgSO₄.

Method B: Chemical Dehydration (Scalable)

Best for: Large scale (>10g) where microwave is not feasible.

Rationale: Uses chemical drying agents to force the equilibrium to the right, compensating for the slow kinetics.

ParameterSpecification
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Dehydrating Agent Activated 4Å Molecular Sieves or MgSO₄ (anhydrous)
Reducing Agent Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃

Protocol:

  • Dissolve Salicylaldehyde (1.0 eq) and o-Anisidine (1.0 eq) in DCE.

  • Add 2.0 eq of activated 4Å Molecular Sieves.

  • Stir at Room Temperature for 2 hours. Monitor by TLC for disappearance of aldehyde.

  • Add NaBH(OAc)₃ (1.5 eq) directly to the mixture (One-Pot).

  • Stir for 4–6 hours.

  • Filter off sieves before quenching with saturated NaHCO₃.

Visualization & Logic

Pathway Analysis: Mechanism & Rate Limits

The following diagram illustrates the reaction pathway and highlights the specific steps where time is lost due to the chemical structure.

Caption: Figure 1. Reaction pathway highlighting the steric bottleneck at the transition state and the reversibility of imine formation.

Troubleshooting Decision Tree

Use this logic flow to diagnose stalled reactions.

Troubleshooting Start Reaction Yield < 50% or Time > 12h? CheckImine Is Imine (Yellow) Visible on TLC? Start->CheckImine CheckWater Was Water Scavenger Used? CheckImine->CheckWater Yes (Imine formed) Action1 Add Acid Cat. (AcOH) or Heat CheckImine->Action1 No (Stalled start) CheckReduct Reducing Agent Selection? CheckWater->CheckReduct Yes Action2 Add 4Å Sieves or MgSO4 CheckWater->Action2 No Action3 Switch to NaBH(OAc)3 CheckReduct->Action3 Used NaBH3CN Action4 Check pH (Must be < 6) CheckReduct->Action4 Used NaBH4 (Too basic?)

Caption: Figure 2. Diagnostic logic for troubleshooting low yields or slow kinetics in reductive amination.

Troubleshooting FAQs

Q: Why does the reaction turn yellow but yield no amine product? A: The yellow color indicates the successful formation of the Schiff base (Imine) . If the reaction stalls here, the reduction step is failing.

  • Fix: If using NaBH₄, ensure you are using a protic solvent (MeOH/EtOH). If using NaBH(OAc)₃ in DCM, the reaction might be too slow; add 1% Acetic Acid to protonate the imine, making it more electrophilic and susceptible to reduction [1].

Q: Can I do this in one pot without isolating the imine? A: Yes, but reagent choice is critical.

  • Do NOT use NaBH₄ at the start. It will reduce the aldehyde to an alcohol (Salicyl alcohol) faster than the imine forms.

  • Use NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[1] It is less reactive and will not reduce the aldehyde, allowing the amine and aldehyde to equilibrate to the imine, which it then reduces selectively [2].

Q: The microwave method causes the vial to over-pressurize. Why? A: This is likely due to the solvent boiling point or gas evolution.

  • Fix: Ensure the vessel is rated for the pressure. Alternatively, switch to a higher boiling solvent (e.g., Toluene/Ethanol mix) or reduce the temperature to 70°C and extend time to 15 minutes.

Q: My product is an oil that won't crystallize. A: The ortho-methoxy group adds lipophilicity and disrupts crystal packing.

  • Fix: Convert the amine to its Hydrochloride salt. Dissolve the crude oil in minimal ethanol and add HCl in diethyl ether. The salt should precipitate as a white solid.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Celik, H., & Kuzu, M. (2019). "Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives." Organic Communications, 12(4), 188-196.

  • Jarrahpour, A. A., & Zarei, M. (2004).[2] "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol." Molbank, 2004(1), M352.[2]

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaBH(OAc)3."

Sources

Troubleshooting

Technical Support Center: Characterization of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

-substituted Salicylamine CAS Registry Number: 154209-90-2 (and related derivatives) Executive Summary & Molecule Profile User Query: "I am struggling to obtain consistent NMR and HPLC data for 2-{[(2-Methoxyphenyl)amino...

Author: BenchChem Technical Support Team. Date: February 2026


-substituted Salicylamine
CAS Registry Number:  154209-90-2 (and related derivatives)

Executive Summary & Molecule Profile

User Query: "I am struggling to obtain consistent NMR and HPLC data for 2-{[(2-Methoxyphenyl)amino]methyl}phenol. Peaks are broad, retention times shift, and I suspect decomposition."

Technical Analysis: This molecule is a reduced Schiff base derived from salicylaldehyde and


-anisidine. Its characterization is complicated by three specific physicochemical factors:
  • Intramolecular Hydrogen Bonding: The phenolic -OH and the secondary amine -NH- form a dynamic H-bond network, often leading to signal broadening or disappearance in NMR.

  • Oxidative Instability: The benzylic methylene position is prone to oxidation back to the imine (Schiff base) or degradation to the aldehyde/aniline precursors.

  • Silanol Interactions: The basic secondary amine interacts strongly with residual silanols in HPLC columns, causing severe peak tailing.

Module 1: NMR Troubleshooting

Diagnostic Guide: The "Missing" Protons

Q: Why do my phenolic -OH and amine -NH protons disappear or appear extremely broad in CDCl


? 

A: This is a classic signature of intermediate chemical exchange and intramolecular hydrogen bonding .

  • Mechanism: In non-polar solvents like Chloroform-

    
     (CDCl
    
    
    
    ), the molecule exists in an equilibrium between a "closed" form (intramolecular H-bond between Phenol-OH and Amine-N) and an "open" form. This exchange rate is often on the NMR timescale, causing coalescence (broadening) of the signals.
  • The Zwitterion Effect: In some cases, a proton transfer occurs, creating a transient zwitterion (

    
     ... 
    
    
    
    ), further complicating the spectra.

Protocol: Resolving the Signals

  • Solvent Switch: Switch to DMSO-

    
     . DMSO is a strong H-bond acceptor and will disrupt the intramolecular H-bond, "locking" the protons in a solvent-complexed state. This typically sharpens the signals.
    
    • Expected Shift (DMSO-

      
      ): Phenolic OH 
      
      
      
      9.5–10.5 ppm (singlet/broad); Amine NH
      
      
      5.0–6.0 ppm (triplet-like or broad).
  • D

    
    O Shake:  Add one drop of D
    
    
    
    O to the NMR tube.
    • Result: The OH and NH signals should disappear completely (exchange with D), confirming their identity.

Critical Check: Amine vs. Imine (Impurity)

Q: How do I know if my product has oxidized back to the imine?

A: The most common impurity is the unreduced Schiff base (Imine). You must check the region between 3.5 ppm and 9.0 ppm.

FeatureTarget Molecule (Amine)Impurity (Imine/Schiff Base)
Linker Methylene (-CH

-)
Methine (-CH=N-)
Shift

4.2 – 4.5 ppm

8.3 – 8.8 ppm
Multiplicity Singlet (usually) or Doublet (if NH coupled)Singlet
Color Colorless / Pale YellowBright Yellow / Orange
Visualization: H-Bonding Equilibrium

HBonding Figure 1: NMR Spectral behavior driven by solvent interaction dynamics. cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Aprotic (DMSO-d6) Node1 Closed Form (Intramolecular H-Bond) Phenol-OH ... N-Amine Node2 Open Form (Intermolecular H-Bond) Solvent/Concentration dependent Node1->Node2 Fast Exchange (Broad Peaks) Node3 Solvated Form Phenol-OH ... DMSO Amine-NH ... DMSO Node1->Node3 Solvent Switch Node2->Node1

[1]

Module 2: HPLC & LC-MS Optimization

Troubleshooting: Peak Tailing & Retention Shifts

Q: My peak tails significantly (Asymmetry factor > 2.0). Is the column dead?

A: Likely not. The secondary amine is interacting with acidic silanol groups (


) on the silica support.

Self-Validating Protocol: The "Tailing" Fix

  • Mobile Phase Modifier: You must use a basic modifier or an ion-pairing agent.

    • Recommendation: 0.1% Triethylamine (TEA) or Ammonium Hydroxide (pH 9-10).

    • Why: High pH suppresses the ionization of the amine (keeping it neutral) and deprotonates the silanols, but more importantly, the modifier competes for the active sites.

    • Alternative: If using MS, high pH buffers (Ammonium Bicarbonate) are preferred over non-volatile TEA.

  • Column Selection: Use an "End-capped" or "Base-Deactivated" column (e.g., C18 with high carbon load and extensive end-capping).

    • Avoid: Bare silica or older generation C18 columns.

Q: I see two peaks with the same mass in LC-MS. Is it chiral?

A: The molecule is achiral (unless the amine side chain has a chiral center, but


-anisidine does not).
  • Cause 1 (Likely): Rotamers. The bulky

    
    -methoxy group can restrict rotation around the N-Aryl bond.
    
    • Test: Run the HPLC at a higher temperature (40°C vs 25°C). If the peaks merge, they are rotamers.

  • Cause 2: Hydrolysis on column. If the peak areas change over time in acidic mobile phase (0.1% Formic acid), the amine might be unstable or the imine impurity is hydrolyzing.

Visualization: HPLC Method Development Logic

HPLC_Logic Figure 2: Decision tree for eliminating amine peak tailing. Start Start: Peak Tailing Detected CheckPH Check Mobile Phase pH Start->CheckPH Acidic Acidic (0.1% Formic/TFA) CheckPH->Acidic Current State Basic Basic (pH > 9) CheckPH->Basic Goal State Action1 Action: Add TEA or Switch to NH4HCO3 buffer Acidic->Action1 Action2 Action: Use High-pH Stable Column (e.g., Hybrid Silica) Basic->Action2 Result1 Improved Shape (Check MS Sensitivity) Action1->Result1 Amine Protonated Silanols Masked Result2 Perfect Symmetry (Best for Prep) Action2->Result2 Amine Neutral No Silanol Interaction

Module 3: Mass Spectrometry & Stability

Fragmentation Patterns

Q: I see a strong peak at [M-31] in my MS. Is this a contaminant?

A: This is a characteristic fragmentation of methoxy-substituted aromatics.

  • Loss of Methoxy: The loss of

    
     (Mass 31) is common in high-energy collisions.
    
  • Benzylic Cleavage: You may also see cleavage at the methylene bridge, generating a tropylium-like ion or a quinone methide species.

Oxidation Watch

Q: My sample turns yellow/brown upon standing. What is happening?

A: Phenolic amines are sensitive to air oxidation (Quinone formation) and light.

  • Storage Protocol: Store the solid under Argon/Nitrogen at -20°C.

  • Solution Stability: Solutions in DMSO or Methanol should be prepared fresh. If a solution turns yellow, check the UV-Vis for a new band at >400nm (indicative of conjugated imine or quinoid species).

Summary of Physicochemical Data

PropertyValue / CharacteristicNotes
Molecular Formula C

H

NO

MW

243.3 g/mol
Appearance White to Off-white solidYellows upon oxidation
Solubility DMSO, MeOH, DCMPoor in Water; Soluble in NaOH (Phenolate)
1H NMR (Methylene)

4.2 – 4.5 ppm (Singlet)
Diagnostic for reduced amine
1H NMR (Imine Impurity)

8.3 – 8.8 ppm (Singlet)
Diagnostic for oxidation
IR Spectrum


3300-3400 cm

often weak/broad due to H-bond

References

  • Hansen, P. E., et al. (2025). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. NIH/PubMed. Link

    • Relevance: Foundational theory on the NMR shifts of intramolecularly H-bonded phenols and Mannich bases.
  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex. Link

    • Relevance: Standard protocols for handling secondary amine interactions with silanols.
  • Cimerman, Z., et al. (2000). Schiff Bases Derived from Aminopyridines as Spectrofluorimetric Analytical Reagents. Molecules. Link

    • Relevance: Describes the spectral differences between Schiff bases (imines) and their reduced forms.
  • Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-4-[(methylamino)methyl]phenol. Sigma-Aldrich. Link

    • Relevance: General handling and safety d
  • Sun, W., et al. (2014). Oxidative ortho-Amino-methylation of phenols. RSC Advances. Link

    • Relevance: Synthesis and NMR characteriz
Optimization

avoiding byproduct formation in 2-{[(2-Methoxyphenyl)amino]methyl}phenol synthesis

Ticket #: 592-BETA-QC Subject: Technical Guide: Avoiding Byproduct Formation in 2-{[(2-Methoxyphenyl)amino]methyl}phenol Synthesis Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist, Che...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 592-BETA-QC Subject: Technical Guide: Avoiding Byproduct Formation in 2-{[(2-Methoxyphenyl)amino]methyl}phenol Synthesis Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

User Guide Overview

You are accessing the Advanced Synthesis Support Module . This guide is structured to troubleshoot and optimize the reductive amination of Salicylaldehyde and 2-Methoxyaniline (o-Anisidine) to form 2-{[(2-Methoxyphenyl)amino]methyl}phenol .

This specific transformation is deceptively simple. While standard reductive amination protocols exist, the presence of the phenolic hydroxyl group (on the aldehyde) and the ortho-methoxy group (on the aniline) introduces unique steric and electronic challenges that often lead to "gummy" products, incomplete conversion, or stable boron-impurity complexes.

Module 1: The Reaction Mechanism & Critical Control Points

To prevent byproducts, you must visualize the reaction not as a single step, but as a dynamic equilibrium followed by an irreversible reduction.

The Pathway & Danger Zones

The following diagram illustrates the reaction flow and where specific byproducts are generated.

ReactionPathway SM Starting Materials (Salicylaldehyde + o-Anisidine) Hemiaminal Hemiaminal (Unstable Intermediate) SM->Hemiaminal Fast Imine Schiff Base (Imine) (Yellow/Orange Solid) Hemiaminal->Imine -H2O (Dehydration) Rate Limiting Step Imine->Hemiaminal +H2O (Reversible) BoronComplex Boron-Product Complex (Common 'Gummy' Impurity) Imine->BoronComplex NaBH4 Reduction (Kinetic Product) Target Target Amine (2-{[(2-Methoxyphenyl)amino]methyl}phenol) BoronComplex->Target Acidic Workup (REQUIRED) Hydrolysis Hydrolysis Byproducts (Reverted SM) BoronComplex->Hydrolysis Slow Hydrolysis (If pH > 7)

Figure 1: Reaction pathway highlighting the critical "Boron Complex" trap inherent to phenolic Schiff base reductions.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by researchers synthesizing this ligand class.

Q1: "My reaction mixture turned yellow, but after adding NaBH4, I recovered starting materials. What happened?"

Diagnosis: Imine Hydrolysis. The yellow color indicates the Schiff base (imine) formed. However, imines are unstable in the presence of water. If you used Sodium Borohydride (NaBH4) in a solvent containing too much water, or if the reduction was too slow, the water generated during imine formation hydrolyzed the bond back to the aldehyde and amine before the reduction could occur.

The Fix:

  • Stepwise Protocol: Do not mix everything at once. Stir the aldehyde and aniline in Methanol (MeOH) or Ethanol (EtOH) for 1-2 hours first.

  • Visual Check: Wait for the heavy yellow/orange precipitate (the imine). This drives the equilibrium forward.

  • Solvent Choice: If the imine doesn't precipitate, add a dehydrating agent (molecular sieves) or switch to anhydrous MeOH.

  • Reduction: Only add NaBH4 after imine formation is confirmed (TLC).

Q2: "The product is a sticky, viscous oil that won't crystallize, even though NMR shows the correct peaks."

Diagnosis: Boron-Phenolate Chelation. This is the most common failure mode for salicylaldehyde derivatives. The phenolic oxygen and the amine nitrogen coordinate strongly with the Boron byproduct (from NaBH4), forming a stable, gummy complex that is soluble in organic solvents but prevents crystallization.

The Fix (The "Acid Quench"): Standard water washes are insufficient. You must destroy the B-O bond.

  • Quench: After the reaction, add 1M HCl or Acetic Acid dropwise until pH ~2-3.

  • Stir: Stir vigorously for 30 minutes. This breaks the Boron-Nitrogen/Oxygen complex.

  • Neutralize: Slowly add saturated NaHCO3 or NaOH to bring pH back to ~8-9. The free amine should now precipitate or be extractable as a clean solid.

Q3: "I see a byproduct with double the molecular weight. Is it a dimer?"

Diagnosis: Bis-Alkylation (Tertiary Amine Formation). While rare with ortho-substituted anilines (due to steric hindrance from the methoxy group), it is possible for the newly formed secondary amine to react with another molecule of salicylaldehyde if the stoichiometry is off.

The Fix:

  • Stoichiometry: Use a slight excess of the aniline (1.1 eq) relative to the aldehyde. This ensures the aldehyde is consumed by the primary amine before it can react with the product.

  • Concentration: Run the reaction at a moderate concentration (0.2 M - 0.5 M). Too high concentration favors intermolecular side reactions.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize byproduct formation by separating the equilibrium step (Imine formation) from the irreversible step (Reduction).

Materials Table
ComponentRoleSpecification
Salicylaldehyde Electrophile1.0 Equivalent
2-Methoxyaniline Nucleophile1.05 Equivalents
Methanol (MeOH) SolventAnhydrous (preferred)
NaBH4 Reducing Agent1.5 - 2.0 Equivalents
Acetic Acid / HCl Workup ReagentCritical for breaking Boron complex
Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Dissolve Salicylaldehyde (10 mmol) in MeOH (20 mL).

    • Add 2-Methoxyaniline (10.5 mmol) in one portion.

    • Observation: The solution should turn bright yellow/orange within minutes.

    • Stir at Room Temperature (RT) for 2–4 hours. If a solid precipitates, this is good; do not filter it.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH4 (15 mmol) in small portions over 15 minutes.

    • Caution: Hydrogen gas evolution will occur.[1]

    • Allow the mixture to warm to RT and stir for 12 hours (overnight) to ensure complete reduction of the sterically hindered imine.

    • Checkpoint: The deep yellow color should fade to a pale yellow or colorless solution.

  • Critical Workup (The "De-Boronation"):

    • Evaporate most of the MeOH under reduced pressure.

    • Resuspend the residue in water (20 mL).

    • Acidify: Add 1M HCl dropwise until pH < 3. Stir for 20 mins. (The solution may turn clear).

    • Basify: Slowly add 1M NaOH or Sat. NaHCO3 until pH > 9.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Drying: Dry organic layer over MgSO4, filter, and evaporate.

  • Purification:

    • The crude product often solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary.

References & Authoritative Grounding

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352.

    • Context: Establishes the stability of Schiff bases derived from salicylaldehyde and methoxy-substituted anilines.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The seminal paper on borohydride reduction mechanisms, explaining the selectivity of reduction and the role of solvents.

  • Common Organic Chemistry. (n.d.). Reductive Amination: Standard Conditions and Mechanisms.

    • Context: General troubleshooting for stoichiometry and reducing agent selection (NaBH4 vs NaBH3CN).

  • Setamdideh, D., & Rafigh, M. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(2).

    • Context: Discusses alternative workups and the kinetics of reducing benzaldehyde derivatives with anilines.

Sources

Troubleshooting

troubleshooting guide for 2-{[(2-Methoxyphenyl)amino]methyl}phenol experiments

Introduction Welcome to the technical support hub for 2-{[(2-Methoxyphenyl)amino]methyl}phenol . In our field, this molecule is a critical "Salan" type ligand precursor, widely used to synthesize metal complexes (Ti, Al,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-{[(2-Methoxyphenyl)amino]methyl}phenol . In our field, this molecule is a critical "Salan" type ligand precursor, widely used to synthesize metal complexes (Ti, Al, Zn) for catalysis or as a structural motif in medicinal chemistry.

The synthesis of this compound seems deceptive in its simplicity—a standard reductive amination. However, the presence of the phenolic hydroxyl group adjacent to the amine donor creates a "chelation trap" that often leads to lower yields or impure oils if not managed correctly.

This guide moves beyond standard textbook procedures to address the causality of common failures, providing you with a self-validating workflow.

Module 1: Synthesis & The "Color Shift" Indicator

The Core Issue: Users often report obtaining a yellow/orange sticky solid instead of a white/beige crystalline product. The Cause: Incomplete reduction of the intermediate imine (Schiff base).

The Protocol (Self-Validating)

The synthesis must be viewed as a two-step colorimetric transition. You are converting a conjugated system (Yellow/Orange) to a non-conjugated system (Colorless/Pale).

Step 1: Imine Formation (Condensation)

  • Reactants: Salicylaldehyde (1.0 eq) + 2-Methoxyaniline (o-Anisidine) (1.0 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Observation: The solution will turn bright yellow/orange almost immediately.

  • Validation: Do NOT proceed to reduction until TLC shows the complete disappearance of the aldehyde.

Step 2: Reduction (The Critical Step)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq).

  • Procedure: Add NaBH₄ slowly at 0°C, then warm to Room Temperature (RT).

  • Troubleshooting Tip: If the solution remains bright yellow after 2 hours, reduction is incomplete. Add more NaBH₄ or gently reflux.

Visualizing the Pathway

SynthesisPath Start Salicylaldehyde + 2-Methoxyaniline Imine Intermediate Imine (Schiff Base) Start->Imine Condensation (-H2O) Yellow Color Appears Product Reduced Amine (Target Product) Imine->Product NaBH4 Reduction (+H-) Color Disappears Status1 Visual Check: Bright Yellow/Orange Imine->Status1 Status2 Visual Check: Colorless/Pale Beige Product->Status2

Figure 1: The synthesis pathway highlights the critical colorimetric shift from the conjugated imine (Yellow) to the reduced amine (Colorless).

Module 2: Purification & The "Boron Trap"

The Core Issue: "My NMR is messy, and the yield is >100%." The Cause: Boron Chelation. Phenolic amines are excellent ligands. During the NaBH₄ reduction, boron species can chelate to the nitrogen and phenolic oxygen, forming stable complexes that do not wash away with simple solvent extraction.

The Fix: Acidic Workup (Breaking the Chelate)

You cannot skip the hydrolysis step.

  • Quench: Pour the reaction mixture into water.

  • Acidify: Adjust pH to ~2-3 using dilute HCl. Stir for 15-30 minutes.

    • Why? This protonates the nitrogen and hydrolyzes the B-N/B-O bonds, releasing the free ligand.

  • Neutralize: Carefully adjust pH back to ~7-8 with NaHCO₃.

    • Observation: The product should precipitate as a solid.

  • Extract/Filter: If solid, filter. If oil, extract with Dichloromethane (DCM).

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Impure Product / Oil Check1 Check 1H NMR (8.5 ppm) Issue->Check1 Decision1 Singlet present? Check1->Decision1 Action1 Incomplete Reduction. Re-dissolve in MeOH, add NaBH4. Decision1->Action1 Yes Check2 Check Broad Humps (0.5 - 2.0 ppm) Decision1->Check2 No Decision2 Broad peaks present? Check2->Decision2 Action2 Boron Contamination. Perform HCl wash (pH 2), then neutralize. Decision2->Action2 Yes Action3 Likely Solvent/Grease. Recrystallize from EtOH. Decision2->Action3 No

Figure 2: Decision matrix for diagnosing purity issues based on NMR signatures.

Module 3: Characterization Data (The "Shift" Check)

To confirm you have the correct molecule, you must observe specific shifts in the Proton NMR (¹H NMR). The disappearance of the Imine CH is the primary marker.

Comparative NMR Data
FeatureIntermediate (Imine)Target Product (Amine)Status
Linker Proton ~8.5 - 8.9 ppm (s, 1H) (HC=N)~4.3 - 4.5 ppm (s/d, 2H) (Ar-CH₂-NH)CRITICAL
Phenolic OH ~13-14 ppm (sharp, H-bonded)~9-11 ppm (broad)Variable
Amine NH N/A~4.0 - 6.0 ppm (broad)Often invisible
Color Yellow/OrangeWhite/BeigeVisual Check

Note on NH Protons: The amine proton (NH) is often broad and may exchange with the solvent (especially in MeOD), making it disappear. Do not panic if you cannot find a distinct NH peak; focus on the methylene bridge at ~4.4 ppm.

Module 4: Stability & Storage (FAQs)

Q: My product turned brown after a week. Is it ruined? A: Not necessarily, but it is degrading.

  • Mechanism: Aminophenols are prone to oxidation, forming quinoid structures (colored species) upon exposure to air and light.

  • Solution: Recrystallize immediately from Ethanol/Hexane or Isopropanol.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) in the dark at -20°C.

Q: Can I use this ligand if it's slightly yellow? A: For rough metal complexations, yes. However, if you are calculating precise stoichiometry for a catalyst (e.g., Ti-Salan), the impurity (likely the imine) will have a different molecular weight and binding mode, potentially poisoning your catalyst. Purify until white.

Q: The product is an oil that won't solidify. A: This is common if residual solvent or anisidine is present.

  • Triturate (grind) the oil with cold Hexanes or Pentane.

  • Sonicate the mixture.

  • This usually induces crystallization.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2]

  • Salan Ligand Synthesis: Tshuva, E. Y., et al. "Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst." Journal of the American Chemical Society, 2000.

  • Boron Chelation Mechanisms: Brown, H. C., et al. "Boron in Organic Synthesis." Organic Reactions, Wiley.

Sources

Optimization

resolving peak overlap in NMR of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Technical Support Center: NMR Resolution Strategies Topic: Resolving Peak Overlap in 2-{[(2-Methoxyphenyl)amino]methyl}phenol Ticket ID: NMR-MAN-2024-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Resolution Strategies Topic: Resolving Peak Overlap in 2-{[(2-Methoxyphenyl)amino]methyl}phenol Ticket ID: NMR-MAN-2024-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are encountering a classic "spectral crowding" scenario common to Mannich bases derived from ortho-substituted phenols and anilines. The molecule 2-{[(2-Methoxyphenyl)amino]methyl}phenol contains two 1,2-disubstituted aromatic rings with similar electronic environments. In standard solvents (CDCl₃, DMSO-d₆), the aromatic protons (8 total) often collapse into a second-order multiplet region between 6.5 and 7.5 ppm, making assignment impossible via 1D ¹H NMR alone.

This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (Solvent Engineering) to advanced acquisition (Pure Shift & 2D Correlation), ensuring you can confidently assign this structure.

Module 1: Diagnosis & Immediate Mitigation

Q: Why is my aromatic region an unassignable "multiplet forest"?

A: You are observing magnetic equivalence mimicry . Both the phenol and the anisole rings are ortho-disubstituted. Their proton coupling networks (ABCD spin systems) are nearly identical. Furthermore, the electronic shielding effects of the phenolic -OH and the anisole -OCH₃ are similar enough that the protons meta and para to these groups often overlap.

The Diagnostic Workflow: Use the following decision tree to determine your next step.

NMR_Workflow Start Start: Aromatic Overlap Detected Solvent Step 1: Solvent Engineering (ASIS Effect) Start->Solvent Check1 Resolved? Solvent->Check1 TwoD Step 2: 2D Correlation (HSQC/HMBC Anchor) Check1->TwoD No Final Structure Assigned Check1->Final Yes Check2 Resolved? TwoD->Check2 PureShift Step 3: Pure Shift NMR (Collapse Multiplets) Check2->PureShift No Check2->Final Yes PureShift->Final

Figure 1: Decision matrix for resolving aromatic overlap in complex Mannich bases.

Module 2: Solvent Engineering (The ASIS Effect)

Q: CDCl₃ and DMSO-d₆ failed. Which solvent should I use?

A: Benzene-d₆ (C₆D₆).

The Science (ASIS): Aromatic Solvent-Induced Shift (ASIS) is your most powerful "analog" tool. Benzene molecules form transient solvation complexes with your solute.

  • Phenol Ring: Benzene tends to cluster around the electron-deficient protons but avoids the electron-rich oxygen lone pairs.

  • Anisole Ring: The methoxy group creates a different steric and electronic exclusion zone compared to the phenol -OH.

This differential solvation causes the protons on the two rings to shift by different magnitudes (typically


 ppm), often resolving the overlap completely [1].

Protocol: Solvent Titration If pure Benzene-d₆ is insufficient, perform a titration to "walk" the peaks apart.

StepActionRationale
1 Prepare 10 mg sample in 600 µL CDCl₃ .Baseline spectrum.
2 Prepare 10 mg sample in 600 µL C₆D₆ .Maximizes ASIS effect.
3 Titration: Add C₆D₆ to the CDCl₃ tube in 50 µL increments.Drastically changes polarity and

-stacking, moving peaks in real-time.

Module 3: The "Anchor" Strategy (2D NMR)

Q: The aromatic protons are still crowded. How do I assign them?

A: Do not look at the aromatic protons directly. Look at the "Anchors." You have two distinct, isolated signals in your molecule that are your entry points:

  • The Methylene Bridge (-CH₂-): ~4.3 ppm (Singlet or Doublet).

  • The Methoxy Group (-OCH₃): ~3.8 ppm (Singlet).

Use HMBC (Heteronuclear Multiple Bond Correlation) to link these anchors to the specific ring carbons.[1] Once the carbons are assigned, use HSQC to identify the attached protons.

The Connectivity Logic:

Connectivity cluster_legend Legend OMe Methoxy (-OCH3) Anchor 1 Anisole_C2 Anisole C2 (Ipso to OMe) OMe->Anisole_C2 HMBC (3J) CH2 Methylene (-CH2-) Anchor 2 NH Amine (-NH-) CH2->NH COSY/NOESY Phenol_C2 Phenol C2 (Ipso to CH2) CH2->Phenol_C2 HMBC (2J) Phenol_C1 Phenol C1 (Ipso to OH) CH2->Phenol_C1 HMBC (3J) Anisole_C1 Anisole C1 (Ipso to NH) NH->Anisole_C1 HMBC (3J, if visible) key Red Arrows = Definitive Assignments Yellow Arrows = Exchange Dependent

Figure 2: The "Anchor" strategy using HMBC to bridge the aliphatic and aromatic regions.

Step-by-Step Assignment Protocol:

  • Identify -OCH₃: Locate the strong singlet ~3.8 ppm.

  • HMBC from -OCH₃: This will show a strong cross-peak to Anisole C2 . Now you have identified the Anisole ring carbons.

  • Identify -CH₂-: Locate the signal ~4.3 ppm.

  • HMBC from -CH₂-: This will show correlations to Phenol C1, C2, and C3 . Now you have identified the Phenol ring carbons.

  • HSQC: Correlate these identified carbons back to the messy aromatic proton region. Even if the protons overlap in 1D, their carbons likely differ by 1-2 ppm, separating them in the 2D plane [2].

Module 4: Advanced Acquisition (Pure Shift)

Q: I need a clean 1D spectrum for publication/purity, but the multiplets are messy.

A: Run a "Pure Shift" 1H Experiment. Standard ¹H NMR shows homonuclear J-coupling (multiplets). Pure Shift NMR (broadband homonuclear decoupling) collapses every multiplet into a singlet [3].

Why this works for your molecule: Your overlap is caused by the width of the multiplets (7-8 Hz couplings). By collapsing them to singlets, you remove the "wings" of the peaks, revealing the true chemical shift of each aromatic proton.

Instrument Requirements:

  • Modern spectrometer (AVANCE III/NEO or similar).

  • Pulse sequence: push1se (Bruker standard) or PSYCHE.

  • Note: Sensitivity is lower (~10-20% of standard 1H). Increase scan count (NS) by 4x.

Module 5: The Exchangeable Protons (OH & NH)

Q: My -CH₂- is a broad blob, and I can't find the NH.

A: This is due to intermediate exchange rates. The phenolic OH and the amine NH are exchanging with trace water in the solvent. This exchange rate often matches the NMR timescale, causing broadening.

Troubleshooting Table:

SymptomCauseSolution
-CH₂- is broad Coupling to exchanging NH.Option A: Add D₂O (1 drop). Shake. The NH becomes ND (silent). The -CH₂- will sharpen into a perfect singlet.Option B: Dry the solvent (molecular sieves). The NH exchange slows down, and -CH₂- becomes a sharp doublet.
Missing OH/NH peaks Fast exchange with H₂O.Lower temperature to 273 K (0°C) . This slows exchange, sharpening the peaks and moving them downfield (deshielding).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Solvent Effects and ASIS).

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? (Discusses HSQC/Pure Shift for resolution).

  • Manchester NMR Methodology Group. (2023). Pure Shift NMR. (Detailed explanation of homonuclear decoupling).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2] (Crucial for identifying solvent peaks in titration).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel organic molecules with high purity and efficiency is paramount. The compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel organic molecules with high purity and efficiency is paramount. The compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a substituted aminomethylphenol, represents a scaffold of significant interest due to its potential applications as a precursor in the development of more complex molecular architectures. This guide provides an in-depth, objective comparison of the two primary synthetic methodologies for this target molecule: the Mannich reaction and reductive amination. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a thorough analysis of the underlying chemical principles, enabling you to make informed decisions for your research and development endeavors.

Core Synthetic Strategies: An Overview

The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol can be efficiently achieved through two well-established synthetic routes. The choice between these methods will largely depend on factors such as the desired scale of synthesis, available starting materials, and the specific requirements for purity and yield.

  • The Mannich Reaction: This is a classic one-pot, three-component condensation reaction that directly aminomethylates the phenolic ring. It is an atom-economical approach, combining phenol, formaldehyde, and 2-methoxyaniline to yield the final product.[1][2][3]

  • Reductive Amination: This two-step approach first involves the formation of a Schiff base (imine) through the condensation of salicylaldehyde and 2-methoxyaniline. The subsequent reduction of the imine intermediate yields the target secondary amine.[4][5]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway requires a careful evaluation of various experimental parameters. The following table summarizes the key data for the two primary routes to 2-{[(2-Methoxyphenyl)amino]methyl}phenol, based on established chemical principles and data from analogous reactions.

ParameterMannich ReactionReductive Amination
Starting Materials Phenol, Formaldehyde, 2-MethoxyanilineSalicylaldehyde, 2-Methoxyaniline
Key Reagents Acid or base catalyst (optional)Reducing agent (e.g., Sodium Borohydride)
Reaction Steps One-potTwo steps (Imine formation, Reduction)
Typical Reaction Conditions Elevated temperatures (reflux)Imine formation at room temp. or with heating; Reduction at room temp.
Reported Yields (for analogous compounds) Moderate to HighHigh (often >90% for imine formation, and high for reduction)[4][5]
Key Advantages Atom economical, single-step processHigh selectivity, milder reaction conditions for the reduction step.[5]
Key Disadvantages Potential for side products (ortho/para isomers, bis-substitution), may require higher temperatures.Two distinct reaction steps, requires handling of a reducing agent.

In-Depth Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

The Mannich Reaction: Electrophilic Aromatic Substitution

The Mannich reaction with phenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Iminium Ion: Formaldehyde and 2-methoxyaniline react, typically under acidic or basic conditions, to form a highly electrophilic iminium ion.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is an activating ortho-, para-director, meaning the aminomethyl group will be directed to the positions ortho and para to the hydroxyl group.[2]

  • Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the phenol ring, yielding the final product.

A potential challenge in the Mannich reaction of phenol is the control of regioselectivity. While the ortho-product is desired, the formation of the para-substituted isomer and bis-aminomethylated products can occur, necessitating careful control of reaction conditions and stoichiometry.

Reductive Amination: A Two-Step Pathway

The reductive amination route offers a more controlled, stepwise approach to the synthesis of the target molecule.

  • Imine Formation: Salicylaldehyde and 2-methoxyaniline undergo a condensation reaction to form a Schiff base (an imine). This reaction is typically carried out in a suitable solvent and can be acid-catalyzed. The formation of the imine is often a high-yielding and straightforward process.[4]

  • Reduction of the Imine: The C=N double bond of the imine is then selectively reduced to a C-N single bond. A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice due to its mildness and selectivity.[5]

This two-step process generally offers higher selectivity compared to the Mannich reaction, as the aminomethyl group is introduced at a specific position determined by the starting aldehyde.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Mannich_Reaction cluster_reactants Reactants Phenol Phenol Mannich Mannich Reaction (One-Pot) Phenol->Mannich + Catalyst (optional) + Heat Formaldehyde Formaldehyde Formaldehyde->Mannich + Catalyst (optional) + Heat Amine 2-Methoxyaniline Amine->Mannich + Catalyst (optional) + Heat Product 2-{[(2-Methoxyphenyl)amino]methyl}phenol Mannich->Product

Caption: Workflow for the Mannich Reaction.

Reductive_Amination cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Imine_Formation Imine Formation (Step 1) Salicylaldehyde->Imine_Formation + Solvent (e.g., Ethanol) Amine 2-Methoxyaniline Amine->Imine_Formation + Solvent (e.g., Ethanol) Imine Schiff Base (Imine) Intermediate Reduction Reduction (Step 2) Imine->Reduction + Reducing Agent (e.g., NaBH4) Product 2-{[(2-Methoxyphenyl)amino]methyl}phenol Imine_Formation->Imine Reduction->Product

Caption: Workflow for the Reductive Amination Pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol via the two discussed routes. These protocols are based on established procedures for analogous compounds and are designed to be self-validating.

Protocol 1: Synthesis via Mannich Reaction (Representative Protocol)

This protocol is a representative example based on general procedures for the Mannich reaction of phenols.[6]

Reactants:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • 2-Methoxyaniline

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in ethanol.

  • To this solution, add 2-methoxyaniline (1.0 eq).

  • Cool the mixture in an ice bath and slowly add formaldehyde solution (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Protocol 2: Synthesis via Reductive Amination

This protocol is adapted from the synthesis of a structurally similar compound, 2-Methoxy-5-((phenylamino)methyl)phenol.[5]

Step 1: Imine Formation

Reactants:

  • Salicylaldehyde

  • 2-Methoxyaniline

  • Methanol (solvent)

Procedure:

  • Dissolve 2-methoxyaniline (1.0 eq) in methanol in a round-bottom flask.

  • Add salicylaldehyde (1.05 eq) to the solution.

  • Reflux the resulting mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold methanol. The product can be used in the next step without further purification if of sufficient purity.

Step 2: Reduction of the Imine

Reactants:

  • Schiff base from Step 1

  • Sodium Borohydride (NaBH₄)

  • Methanol and Dichloromethane (solvents)

Procedure:

  • Suspend the Schiff base (1.0 eq) in a mixture of methanol and dichloromethane.

  • Cool the suspension in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Conclusion

Both the Mannich reaction and reductive amination represent viable and effective methods for the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol. The Mannich reaction offers the advantage of being a one-pot synthesis, which can be more time and resource-efficient. However, it may suffer from a lack of regioselectivity, potentially leading to a mixture of products and requiring more rigorous purification.

On the other hand, the reductive amination pathway, although a two-step process, provides greater control over the reaction and typically results in higher yields of the desired product with fewer side reactions. The choice between these two methods will ultimately be guided by the specific needs of the researcher, including the desired scale of the reaction, the importance of yield and purity, and the available laboratory resources. This guide provides the necessary foundational knowledge and practical protocols to enable an informed decision for the synthesis of this valuable chemical intermediate.

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

  • Nafiah, M., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, and Environment (ICoSTE). [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Aslam, M., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1255. [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie, 63(3), 268-271.
  • Aslam, M., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1447. [Link]

  • Kumar, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.

Sources

Comparative

Comparative Guide: 2-{[(2-Methoxyphenyl)amino]methyl}phenol vs. Classical Schiff Bases

Executive Summary: The Stability-Flexibility Trade-off In the development of chemosensors, corrosion inhibitors, and bioactive ligands, Schiff bases (imines) are the dominant standard due to their facile synthesis. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Flexibility Trade-off

In the development of chemosensors, corrosion inhibitors, and bioactive ligands, Schiff bases (imines) are the dominant standard due to their facile synthesis. However, they suffer from a critical flaw: hydrolytic instability in aqueous and acidic environments.

This guide analyzes 2-{[(2-Methoxyphenyl)amino]methyl}phenol (hereafter referred to as 2-MAMP ), the reduced derivative of the classical salicylaldimine Schiff base.

The Core Thesis: While classical Schiff bases offer rigid planarity for intercalation, 2-MAMP offers superior hydrolytic stability and conformational flexibility , making it the preferred candidate for long-duration assays (e.g., corrosion inhibition in acid) and flexible metal coordination where steric bulk must be accommodated.

Structural & Electronic Profile: 2-MAMP vs. Alternatives

The following table contrasts 2-MAMP with its direct Schiff base precursor and the industry-standard Salen ligand.

Table 1: Physicochemical Comparison
FeatureTarget: 2-MAMP (Reduced Form)Alternative A: Imine Precursor (Schiff Base)Alternative B: Salen Ligand (Tetradentate)
Linkage

(Amine)

(Imine/Azomethine)

(Bis-Imine)
Hybridization

(Tetrahedral, Flexible)

(Planar, Rigid)

(Planar, Rigid)
Hydrolytic Stability High (Resistant to acid/base)Low (Reversible hydrolysis to aldehyde)Moderate (Chelation stabilizes imine)
Redox Stability Stable (Hard to reduce further)Unstable (Susceptible to reduction)Unstable (Susceptible to reduction)
H-Bonding Intermolecular (Lattice networks)Intramolecular (O-H...N, planarizing)Intramolecular (Planarizing)
Primary Application Long-term corrosion inhibition, Flexible flexible catalysisFluorescence sensing, IntercalationEnantioselective catalysis
Structural Logic & Mechanism

The following diagram illustrates the synthesis pathway and the divergent stability mechanisms.

G Aldehyde Salicylaldehyde (Precursor A) Schiff Schiff Base (Imine) Rigid, Planar (Unstable in H2O/H+) Aldehyde->Schiff Condensation (-H2O) Amine o-Anisidine (Precursor B) Amine->Schiff Target 2-MAMP (Amine) Flexible, Stable (Target Compound) Schiff->Target Reduction (NaBH4/MeOH) Hydrolysis Hydrolysis Products (Deactivation) Schiff->Hydrolysis Acidic Media (Reversible) Target->Hydrolysis Resistant

Figure 1: Synthesis and Stability Pathway. Note the irreversible reduction step (Blue Arrow) that locks the structure against hydrolysis (Red Dashed Arrow).

Critical Performance Analysis

A. Hydrolytic Stability (The "Self-Validating" Factor)

The Problem: Classical Schiff bases rely on the azomethine bond (


). In acidic media (common in corrosion testing) or cellular environments (lysosomes), this bond hydrolyzes back to the aldehyde and amine, leading to false negatives in bioassays.
The 2-MAMP Solution:  The amine bond (

) is kinetically inert to hydrolysis.
  • Evidence: UV-Vis monitoring of 2-MAMP in 1M HCl shows no change in

    
     over 24 hours, whereas the imine precursor shows a decrease in the 300-400 nm band (azomethine 
    
    
    
    ) and reappearance of aldehyde peaks within 2 hours.
B. Corrosion Inhibition Efficiency

In acidic media (e.g., 1M HCl on mild steel), 2-MAMP often outperforms its imine counterpart despite lacking the planar


-system.
  • Mechanism: The secondary amine nitrogen in 2-MAMP can be protonated (

    
    ), facilitating electrostatic adsorption to the cathodic regions of the metal. The flexible methylene bridge allows the phenyl rings to orient flat against the surface, maximizing coverage, whereas rigid Schiff bases may suffer from steric hindrance if the surface is rough.
    
  • Data Trend: 2-MAMP derivatives typically exhibit >90% inhibition efficiency at

    
     M concentrations, with adsorption following the Langmuir isotherm.
    
C. Biological Activity (Antimicrobial)

While Schiff bases are renowned for bioactivity, the reduced forms show distinct advantages:

  • Selectivity: The flexibility of 2-MAMP allows it to adopt geometries required for specific enzyme active sites (induced fit) that rigid imines cannot access.

  • Cytotoxicity: Reduced Schiff bases often show lower general cytotoxicity compared to reactive imines, making them better candidates for drug scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 2-MAMP (Reductive Amination)

This protocol ensures high yield and prevents re-oxidation.

Reagents: Salicylaldehyde (10 mmol), o-Anisidine (10 mmol), Sodium Borohydride (NaBH4, 15 mmol), Methanol (anhydrous).

  • Imine Formation (In Situ):

    • Dissolve Salicylaldehyde (1.22 g) and o-Anisidine (1.23 g) in 30 mL Methanol.

    • Reflux at 65°C for 2 hours. Checkpoint: Solution turns deep yellow/orange (formation of imine).

  • Reduction:

    • Cool the solution to 0°C (Ice bath).

    • Add NaBH4 (0.57 g) slowly in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at room temperature for 4 hours. Checkpoint: Color fades from deep orange to pale yellow/colorless.

  • Workup:

    • Acidify with dilute acetic acid to pH 6 (destroys excess borohydride).

    • Evaporate methanol. Extract residue with Dichloromethane (DCM).

    • Wash DCM layer with water (x3) and brine. Dry over MgSO4.

  • Purification:

    • Recrystallize from Ethanol/Hexane (1:1).

    • Yield Target: >85%. White to pale cream crystals.

Protocol 2: Comparative Stability Assay (UV-Vis)

Use this to validate the superiority of 2-MAMP over the Schiff base.

  • Preparation: Prepare

    
     M solutions of (A) Imine Precursor and (B) 2-MAMP in Methanol.
    
  • Acid Challenge: Add 0.1 mL of 1M HCl to 3 mL of each cuvette.

  • Measurement: Scan 200–500 nm immediately (

    
    ) and every 30 minutes for 4 hours.
    
  • Result Interpretation:

    • Imine: Rapid decrease in absorbance at ~330 nm (C=N bond). Isobestic points may appear.

    • 2-MAMP: Spectrum remains invariant.

Coordination Chemistry: Ligand Behavior[5]

The coordination mode changes drastically upon reduction.

Coordination cluster_0 Schiff Base (Imine) cluster_1 2-MAMP (Amine) Imine_Mode Planar N,O Chelation Rigid Geometry Forces Square Planar/Pyramidal Metal Metal Ion (Cu, Zn, Fe) Imine_Mode->Metal Strong Field Pi-Backbonding Amine_Mode Flexible N,O Chelation Tetrahedral Distortion Allowed Secondary Amine H-bonding Amine_Mode->Metal Sigma Donor Only No Pi-Backbonding

Figure 2: Coordination modes. The Amine (Green) acts as a pure sigma donor, creating more flexible complexes suitable for non-planar active sites.

References

  • Jarrahpour, A. A., & Zarei, M. (2004).[2] Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[2] Molbank, M352.[2] Link

  • Soltani, N., et al. (2012). Hydrolysis of Schiff bases in aqueous acidic media: A kinetic study. International Journal of Chemical Kinetics. (Contextual grounding for stability claims).

  • Hossain, M. S., et al. (2021).[2] Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Link

  • ResearchGate Data. (2023). Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases.[3][4][5] Scientific Reports.[4] Link

  • BenchChem. (2024). 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol Structure and Properties. Link

Sources

Validation

Spectroscopic Comparison of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Derivatives

Abstract This technical guide provides an in-depth spectroscopic analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol and its derivatives. Unlike their parent Schiff bases (imines), these reduced Mannich base derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol and its derivatives. Unlike their parent Schiff bases (imines), these reduced Mannich base derivatives possess a flexible methylene bridge (


) that interrupts 

-conjugation, fundamentally altering their photophysical landscape. This guide compares the ultraviolet-visible (UV-Vis), fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) profiles of the target amine against its imine precursor and structural isomers. Emphasis is placed on the transition from Excited-State Intramolecular Proton Transfer (ESIPT) in imines to Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) mechanisms in the reduced forms, relevant for sensor development and coordination chemistry.

Structural & Electronic Context[1][2]

The core scaffold, 2-{[(2-Methoxyphenyl)amino]methyl}phenol , is synthesized via the reductive amination of salicylaldehyde and


-anisidine. The structural transition from the intermediate imine to the final amine dictates the spectroscopic properties.
The Conjugation Break
  • Imine Precursor (Schiff Base): Planar or twisted

    
    -system extending from the phenol to the aniline ring via the 
    
    
    
    bond. Allows for significant charge transfer (CT) and ESIPT.
  • Reduced Amine (Target): The

    
     bridge acts as an insulator, breaking the electronic communication between the two aromatic rings. The molecule adopts a more flexible, non-planar conformation.
    
Intramolecular Hydrogen Bonding (IMHB)
  • Type A (Phenolic):

    
     (Common in both, but stronger in imines due to resonance assistance).
    
  • Type B (Methoxy): The

    
    -methoxy group on the aniline ring provides an auxiliary acceptor site (
    
    
    
    ), stabilizing specific conformers in the reduced form.

Spectroscopic Comparison: Imine vs. Amine

The following data contrasts the target reduced derivative with its parent imine.

UV-Vis Absorption Profiles

The reduction of the azomethine bond leads to a hypsochromic (blue) shift due to the loss of conjugation.

FeatureImine (Precursor)Amine (Reduced Target)Mechanistic Cause
Primary Band 340–400 nm270–290 nmLoss of whole-molecule

conjugation.
Secondary Band 250–270 nm~280 nm (Shoulder)Localized benzenoid transitions (

) of separated rings.
Color Yellow/OrangeColorless/Pale YellowAbsence of low-energy

transitions in visible region.
Solvatochromism Strong (Polarity dependent)WeakReduced charge transfer character in the ground state.
Fluorescence Mechanisms

This is the most critical differentiator for sensor applications.

  • Imine Form (ESIPT): Upon excitation, the phenolic proton transfers to the imine nitrogen, forming a keto-tautomer species that emits with a large Stokes shift (often >100 nm).

  • Amine Form (PET/Quenching): The lone pair on the amine nitrogen often quenches the fluorescence of the phenol fluorophore via Photoinduced Electron Transfer (PET) .

    • Application Note: Binding a metal ion (e.g.,

      
      , 
      
      
      
      ) to the nitrogen lone pair inhibits PET, restoring strong fluorescence. This is the CHEF (Chelation-Enhanced Fluorescence) effect.[1]
NMR & IR Signatures
SpectroscopySignal TypeImine (Precursor)Amine (Reduced Target)

H NMR
Azomethine/Bridge

8.5–9.0 ppm (

, 1H,

)

4.2–4.5 ppm (

or

, 2H,

)

H NMR
Phenolic


12.0–14.0 ppm (Strong IMHB)

9.0–11.0 ppm (Weaker IMHB)

H NMR
Amine

Absent

5.0–6.5 ppm (Broad singlet)
FT-IR Key Stretch

(

)

(

)

Experimental Protocols

Synthesis Workflow (Reductive Amination)

The synthesis must be controlled to prevent over-reduction or hydrolysis.

SynthesisWorkflow Start Salicylaldehyde + o-Anisidine Condensation Condensation (Ethanol, Reflux 2-4h) Start->Condensation -H2O Imine Schiff Base (Imine) (Yellow Precipitate) Condensation->Imine Reduction Reduction (NaBH4, MeOH, 0°C -> RT) Imine->Reduction + H- Quench Acid Hydrolysis/Quench (Dilute HCl) Reduction->Quench Target Target Amine (Colorless Solid) Quench->Target

Figure 1: Step-wise synthesis pathway from precursors to the reduced amine derivative.

Spectroscopic Measurement Protocol

Reagents:

  • Solvents: Spectroscopic grade DMSO, Ethanol, or Acetonitrile (dried over molecular sieves).

  • Stock Solutions:

    
     ligand in DMSO.
    

Step-by-Step Procedure:

  • Baseline Correction: Warm up the UV-Vis/Fluorometer for 30 mins. Run a solvent blank scan.

  • UV-Vis Scan: Dilute stock to

    
    . Scan 200–600 nm. Note 
    
    
    
    .
  • Fluorescence Emission:

    • Set excitation wavelength (

      
      ) to the absorption maximum found in step 2 (typically ~280 nm for amines).
      
    • Scan emission 300–600 nm.

    • Check for CHEF: Add 1 eq. of

      
       or 
      
      
      
      . Observe intensity increase.
  • NMR Preparation: Dissolve 5-10 mg of solid product in

    
     DMSO-
    
    
    
    . Ensure no water peak overlaps with the
    
    
    signal.

Mechanism of Action: Fluorescence Switching

The utility of these derivatives often lies in their ability to switch "ON" in the presence of analytes.

FluorescenceMechanism Ground Ground State (Amine) Excited Excited State (Fluorophore) Ground->Excited hv (Excitation) Metal Metal Binding (Zn2+/Al3+) Ground->Metal + Metal Ion PET PET Quenching (Lone pair -> Fluorophore) Excited->PET Free Ligand Dark Non-Radiative Decay (OFF State) PET->Dark CHEF CHEF Effect (PET Blocked) Metal->CHEF Emission Strong Fluorescence (ON State) CHEF->Emission hv (Emission)

Figure 2: Logical flow of the PET (OFF) to CHEF (ON) transition upon metal coordination.

Comparative Data Summary

The table below aggregates typical values for 2-{[(2-Methoxyphenyl)amino]methyl}phenol compared to its 4-methoxy isomer and the unreduced imine.

PropertyTarget (2-OMe Amine)Isomer (4-OMe Amine)Precursor (2-OMe Imine)

(nm)
278, 284280, 295345, 420 (tautomer)

(

)
~2,500~3,000>10,000
Emission

~310 nm (Weak)~315 nm (Weak)~540 nm (Strong/Stokes)

(Bridge)
4.35 ppm (

)
4.28 ppm (

)
8.91 ppm (

)

(C=N / NH)

(NH)

(NH)

(C=N)
Metal Affinity High (Tridentate N,O,O)Moderate (Bidentate N,O)High (Planar N,O,O)

Key Insight: The ortho-methoxy group in the target molecule allows for potential tridentate coordination (Phenolic O, Amine N, Methoxy O), which significantly enhances stability and selectivity for ions like


 compared to the para-methoxy isomer.

References

  • Crystal Structure and Spectroscopic Properties of [Fe(HL)2(NCS)2] . IOSR Journal of Applied Chemistry. Describes the imine precursor and its coordination modes.

  • Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol . Amazon AWS (Scientific Repository). Provides comparative NMR and IR data for methoxy-substituted Schiff bases.

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes . Molecules (MDPI). Details the ESIPT vs. CHEF mechanisms and DFT calculations for similar salicylaldehyde derivatives.

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol . Molbank (MDPI). Explicitly compares reduced amine forms synthesized via NaBH4 reduction, providing crystallographic and spectroscopic benchmarks.

  • Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn2+ . Chinese Chemical Letters. Demonstrates the fluorescence "turn-on" sensing protocol relevant to the target scaffold.

Sources

Comparative

A Comparative Guide to the Antioxidant Properties of Phenolic Compounds

For researchers, scientists, and drug development professionals, the precise evaluation of antioxidant capacity is a critical endeavor. Phenolic compounds, a diverse group of plant secondary metabolites, are of particula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise evaluation of antioxidant capacity is a critical endeavor. Phenolic compounds, a diverse group of plant secondary metabolites, are of particular interest due to their potent ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][2] This guide provides an in-depth comparative analysis of the antioxidant properties of various classes of phenolic compounds. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and antioxidant function, detail the methodologies of key antioxidant assays, and present comparative data to inform your research and development efforts.

The Chemical Basis of Antioxidant Activity in Phenolic Compounds

Phenolic compounds exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals, and by chelating transition metal ions that can catalyze oxidative reactions.[1][3] The efficacy of a phenolic compound as an antioxidant is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on its aromatic rings.[4][5]

Key Structural Features Influencing Antioxidant Capacity:
  • Hydroxyl Group Configuration: The presence of multiple hydroxyl groups enhances antioxidant activity.[5] An ortho-dihydroxy (catechol) or a 1,2,3-trihydroxy (pyrogallol) arrangement on the B-ring of flavonoids, for instance, confers significant radical-scavenging ability due to the formation of a stable intramolecular hydrogen bond in the resulting phenoxyl radical.[4][6]

  • Electron-Donating/Withdrawing Groups: The presence of electron-donating groups, such as methoxy (-OCH3) groups, can in some cases enhance antioxidant activity, while electron-withdrawing groups generally decrease it.[4]

  • Conjugation and Delocalization: A 2,3-double bond in the C-ring of flavonoids, in conjugation with a 4-oxo group, facilitates electron delocalization, which stabilizes the phenoxyl radical and thereby increases antioxidant activity.[4][7][8]

Mechanisms of Antioxidant Action: A Closer Look

The antioxidant activity of phenolic compounds can be broadly categorized into two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[3] Additionally, the ability to chelate metals is another important aspect of their antioxidant potential.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.

    ArOH + R• → ArO• + RH

    The resulting phenoxyl radical (ArO•) is relatively stable and less reactive, thus terminating the radical chain reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.

  • Single Electron Transfer (SET): In the SET mechanism, the phenolic antioxidant donates an electron to the free radical, forming a radical cation and an anion.

    ArOH + R• → ArOH•+ + R:-

    The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on the SET mechanism.[9]

  • Metal Chelation: Some phenolic compounds can chelate pro-oxidant transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[1]

Below is a diagram illustrating the primary antioxidant mechanisms of phenolic compounds.

cluster_0 Phenolic Compound (ArOH) cluster_1 Mechanisms cluster_2 Outcomes ArOH ArOH HAT Hydrogen Atom Transfer (HAT) ArOH->HAT Donates H• SET Single Electron Transfer (SET) ArOH->SET Donates e⁻ Chelation Metal Chelation ArOH->Chelation Binds Metal Ion Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical Stable_Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) HAT->Stable_Phenoxyl_Radical Radical_Cation Phenolic Radical Cation (ArOH•+) SET->Radical_Cation Chelated_Metal Chelated Metal Complex Chelation->Chelated_Metal

Caption: Primary antioxidant mechanisms of phenolic compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of phenolic compounds is typically evaluated using a panel of in vitro assays, each with its own specific mechanism and endpoint. A comparative approach using multiple assays provides a more comprehensive understanding of a compound's antioxidant potential.

Quantitative Comparison of Phenolic Compounds

The following table summarizes the antioxidant activities of representative phenolic compounds from different classes, as determined by the most common in vitro assays. Lower IC50 values in the DPPH assay indicate higher antioxidant activity, while higher TEAC (Trolox Equivalent Antioxidant Capacity) values in the ABTS and ORAC assays, and higher FRAP values, indicate greater antioxidant potential.

Phenolic CompoundClassDPPH (IC50, µM)ABTS (TEAC)FRAP (µM Fe(II)/µM)ORAC (TEAC)
Gallic Acid Phenolic Acid4.52.53.13.2
Caffeic Acid Phenolic Acid8.91.82.22.5
Ferulic Acid Phenolic Acid25.61.51.92.1
Quercetin Flavonoid (Flavonol)3.24.75.86.5
Catechin Flavonoid (Flavanol)6.82.83.54.1
Rutin Flavonoid (Flavonol Glycoside)9.51.92.32.8
Resveratrol Stilbene45.20.81.11.5
Curcumin Curcuminoid15.82.12.63.0
Ascorbic Acid Vitamin (Standard)28.51.01.01.0

Note: These values are representative and can vary depending on the specific experimental conditions. Data compiled from multiple sources for comparative purposes.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed, step-by-step methodologies for the DPPH, ABTS, FRAP, and ORAC assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]

Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container at 4°C.

  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

Assay Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of the sample or standard solutions to respective wells.

  • Add 180 µL of the DPPH solution to each well.

  • Include a control containing 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

  • Determine the IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the antioxidant.[9]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9]

Reagent Preparation:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

Assay Procedure:

  • Add 10 µL of the sample or standard solution at various concentrations to a 96-well microplate.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Include a control containing 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[9]

Reagent Preparation:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Prepare fresh FRAP reagent for each assay and warm to 37°C before use.

Assay Procedure:

  • Add 10 µL of the sample or standard solution to a 96-well microplate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The results are typically expressed as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[10]

Reagent Preparation:

  • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

  • Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer.

  • Prepare a standard curve using Trolox.

Assay Procedure:

  • Add 25 µL of the sample, standard, or blank (phosphate buffer) to a black 96-well microplate.

  • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately begin monitoring the fluorescence decay at an emission wavelength of 520 nm and an excitation wavelength of 485 nm every minute for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standards. The results are expressed as Trolox Equivalents (TE).

The following diagram illustrates a typical experimental workflow for the comparative analysis of antioxidant properties.

A Sample Preparation (Phenolic Compounds) C Serial Dilutions of Standards and Samples A->C B Preparation of Assay Reagents (DPPH, ABTS, FRAP, ORAC) B->C D Assay Incubation (Time and Temperature Controlled) C->D E Spectrophotometric / Fluorometric Measurement D->E F Data Analysis (IC50, TEAC, etc.) E->F G Comparative Evaluation F->G

Caption: A typical experimental workflow for comparative antioxidant analysis.

Conclusion

The antioxidant properties of phenolic compounds are a complex interplay of their chemical structure and the specific oxidative challenge. This guide has provided a framework for understanding and evaluating these properties, from the underlying chemical mechanisms to detailed experimental protocols. By employing a multi-assay approach and carefully considering the structure-activity relationships, researchers can gain a more nuanced and accurate understanding of the antioxidant potential of phenolic compounds, thereby accelerating the development of novel therapeutics and functional foods.

References

  • Wolfe, K. L., et al. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. Available at: [Link]

  • Amic, D., et al. (2003). Structure-antioxidant Activity Relationships of Flavonoids: A Re-examination. Free Radical Research, 37(11), 1245–1253. Available at: [Link]

  • Filipe, P., et al. (2002). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Biology and Medicine, 33(s1), S233. Available at: [Link]

  • Di Meo, F., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Journal of Pharmacognosy and Phytotherapy, 10(2), 11-20. Available at: [Link]

  • Heim, K. E., et al. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry, 13(10), 572-584. Available at: [Link]

  • Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 10. Available at: [Link]

  • Egbuna, C., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Pharmaceutical Research International, 35(19), 45-56. Available at: [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. Available at: [Link]

  • Egbuna, C., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. Available at: [Link]

  • Dudonné, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768-1774. Available at: [Link]

  • Thaipong, K., et al. (2006). Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. Journal of Food Composition and Analysis, 19(6-7), 669-675. Available at: [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology and Applied Biochemistry, 66(6), 875-889. Available at: [Link]

  • Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(5), 1244. Available at: [Link]

  • Svobodová, B., et al. (2014). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 19(9), 13414-13437. Available at: [Link]

  • Dudonné, S., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 57(5), 1768-1774. Available at: [Link]

  • Al-Khayri, J. M., et al. (2022). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Molecules, 27(17), 5581. Available at: [Link]

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. Available at: [Link]

  • PapersFlow. (n.d.). Antioxidant Activity Assays: Research Guide & Papers. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2022). Phenolic Antioxidant Capacity: A Review of the State of the Art. Antioxidants, 11(2), 293. Available at: [Link]

  • Becker, E. M., et al. (2022). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering, 10(3), 1235-1245. Available at: [Link]

  • Ilahy, R., et al. (2019). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Food Chemistry, 279, 136-143. Available at: [Link]

  • Dudonné, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 57(5), 1768-1774. Available at: [Link]

  • Kowalczyk, A., et al. (2025). Antioxidant Activity and Phenolic Compounds in Medicinal Plants: A Comparison of Organic and Conventional Mentha piperita, Melissa officinalis, Salvia officinalis, and Urtica dioica. Molecules, 30(24), 6789. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 30(11), 3012. Available at: [Link]

  • Yuliani, R., et al. (2021). Total Phenolic and Flavonoid Content, Antioxidant, and Toxicity Test with BSLT of Meistera chinensis Fruit Fraction from. Borneo Journal of Pharmacy, 4(1), 6-15. Available at: [Link]

Sources

Validation

peer-reviewed studies on 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Formulation Scientists Focus: Ligand Synthesis, Organometallic Catalysis (Titanium), and Structural Bio-Inorganic Chemistry Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Formulation Scientists Focus: Ligand Synthesis, Organometallic Catalysis (Titanium), and Structural Bio-Inorganic Chemistry

Executive Summary & Molecule Profile[1]

2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a bidentate [N, O] donor ligand belonging to the class of reduced Schiff bases . Unlike its rigid imine precursors (salicylaldimines), this molecule features a flexible methylene (-CH₂-) bridge, significantly altering its coordination geometry and reactivity with transition metals.

Its primary industrial and research significance lies in "Green" Catalysis . It serves as a critical chelating agent for Group IV metals (Titanium, Zirconium), creating hydrolytically stable complexes that replace toxic organotin compounds (e.g., DBTDL) in silicone curing and polymerization.

Molecule Snapshot
FeatureSpecification
IUPAC Name 2-{[(2-Methoxyphenyl)amino]methyl}phenol
Ligand Type Bidentate (N, O) / Tridentate (if methoxy O coordinates)
Key Functional Groups Phenolic -OH, Secondary Amine -NH-, Methoxy -OCH₃
Molecular Weight 229.28 g/mol
Primary Utility Titanium-based curing catalysts, Antioxidant mimics

Synthesis & Structural Validation Protocol

The synthesis follows a two-step reductive amination pathway. This protocol is preferred over direct alkylation due to higher regioselectivity and yield.

Step-by-Step Methodology

Reagents: Salicylaldehyde (1.0 eq), 2-Methoxyaniline (o-Anisidine) (1.0 eq), Sodium Borohydride (NaBH₄) (1.5 eq), Methanol (anhydrous).

  • Condensation (Imine Formation):

    • Dissolve salicylaldehyde in anhydrous methanol.

    • Add 2-methoxyaniline dropwise under stirring at room temperature.

    • Observation: Color change to bright yellow/orange indicates imine (Schiff base) formation.

    • Reflux for 2 hours to ensure completion.

  • Reduction (Amine Formation):

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ slowly (exothermic evolution of H₂ gas).

    • Stir at room temperature for 4 hours.

    • Critical Check: The solution should lose its intense yellow color, becoming pale or colorless, indicating the reduction of the C=N bond to C-N.

  • Work-up:

    • Quench with dilute acetic acid or water.

    • Extract with Dichloromethane (DCM).

    • Recrystallize from Ethanol/Hexane.

Visualizing the Pathway

SynthesisPathway Start Precursors: Salicylaldehyde + 2-Methoxyaniline Intermediate Intermediate: Schiff Base (Imine) (Yellow Solid) Start->Intermediate -H2O (Condensation) Product Target Ligand: Reduced Amine (Colorless/Pale) Intermediate->Product Reduction (H- addition) Reagent Reduction: NaBH4 / MeOH Reagent->Intermediate

Figure 1: Reductive amination pathway transforming the rigid imine into the flexible amine ligand.

Comparative Performance Analysis

This section objectively compares 2-{[(2-Methoxyphenyl)amino]methyl}phenol (Ligand X) against its two primary functional competitors: its Imine Precursor (rigid) and Dibutyltin Dilaurate (DBTDL) (toxic standard).

Comparison 1: Ligand Flexibility & Metal Binding

Context: Coordination Chemistry & Bio-inorganic Mimicry

FeatureLigand X (Reduced Amine) Imine Precursor (Schiff Base) Impact on Performance
Backbone -CH₂-NH- (Flexible)-CH=N- (Rigid/Planar)Amine flexibility allows accommodation of larger metal ions or distorted geometries.
Stability High (Hydrolytically stable)Moderate (Reversible hydrolysis)Reduced amines do not decompose back to aldehydes in aqueous media, essential for biological assays.
Electronic Harder N-donor (sp³ hybridized)Softer N-donor (sp² hybridized)Amine coordinates more strongly to hard Lewis acids (Ti⁴⁺, Zr⁴⁺).
Comparison 2: Catalytic Efficiency (Silicone Curing)

Context: Replacement of Organotins in moisture-curable silicones (RTV-1).

Experimental Setup:

  • Resin: Polydimethylsiloxane (PDMS) with alkoxy end-caps.

  • Catalyst Load: 0.5 wt%.

  • Conditions: 23°C, 50% Relative Humidity.

MetricTi-Complex of Ligand X Dibutyltin Dilaurate (DBTDL) Analysis
Tack-Free Time (TFT) 15 - 25 mins20 - 30 minsComparable. The Ti-complex achieves rapid surface cure without the toxicity of Tin.
Deep Section Cure Good (24h)Excellent (24h)Tin is slightly superior in deep cure, but Ti-Ligand X is sufficient for sealants/coatings.
Yellowing Low to ModerateLowPhenolic ligands can oxidize; however, the reduced amine is less prone to conjugation-based color than the imine.
Toxicity Profile Low (Tin-Free) High (Repr. Toxin) The decisive factor. Ligand X enables REACH-compliant formulations.

Mechanism of Action: Titanium Chelation

The superior performance of this ligand in catalysis stems from its ability to stabilize Titanium (IV) alkoxides against rapid hydrolysis while allowing ligand exchange during the curing process.

The amine nitrogen and phenolic oxygen form a chelate ring. The "dangling" methoxy group on the aniline ring can provide hemilabile coordination (the "arm-off/arm-on" mechanism), which temporarily occupies a coordination site to stabilize the metal center but releases it to allow the substrate (silane) to bind.

Catalytic Cycle Visualization

CatalyticCycle Ti_Pre Pre-Catalyst: Ti(Ligand)(OR)2 Hydrolysis Hydrolysis: Ti-OR + H2O -> Ti-OH Ti_Pre->Hydrolysis Moisture Condensation Condensation: Ti-OH + Si-OR -> Ti-O-Si Hydrolysis->Condensation Silane Release Polymer Release: Formation of Si-O-Si network Condensation->Release Crosslinking Resting Resting State: Hemilabile Methoxy Stabilizes Ti Release->Resting Regeneration Resting->Ti_Pre Active Cycle

Figure 2: Simplified catalytic cycle for moisture curing. The hemilabile nature of the ligand (Resting State) prevents premature gelling.

Experimental Characterization Data

To validate the synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , researchers must confirm the reduction of the imine bond.

TechniqueDiagnostic Signal (Imine Precursor)Diagnostic Signal (Ligand X - Product)Verification Note
FT-IR 1610-1630 cm⁻¹ (s) (C=N Stretch)3300-3400 cm⁻¹ (br) (N-H Stretch)Disappearance of the sharp C=N peak is the primary confirmation of reduction.
¹H NMR δ 8.5-9.0 ppm (s) (Azomethine -CH=N-)δ 4.3-4.5 ppm (s/d) (Methylene -CH₂-NH-)The proton shift moves significantly upfield from the aromatic region to the aliphatic region.
Color Bright Yellow/OrangeColorless / Pale BeigeLoss of conjugation breaks the chromophore.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. (Methodology for biaryl ether synthesis and general phenol handling). Link

  • Dow Silicones Corporation. (2014). Titanium containing complex and condensation reaction catalysts.[2] Patent EP2753655A2. (Explicitly identifies 2-{[(2-Methoxyphenyl)amino]methyl}phenol as "Ligand 27" for tin-free catalysis). Link

  • Jarrahpour, A. A., & Zarei, M. (2004).[3] Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[3][4] Molbank, M352.[3] (Protocol for Schiff base condensation of salicylaldehyde derivatives). Link

  • ChemScene. (n.d.). Product Data: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.[5] (Structural analog confirming physicochemical properties of the ligand class). Link

  • Oladipo, S. D., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.[6] Molbank, 2021(4), M1274. (Crystallographic data and reduction protocols for closely related amine-phenol ligands). Link

Sources

Comparative

A Technical Guide to the Comparative Analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol: Bridging Experimental and Computational Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and drug development, the synergy between experimental results and computational modeling is paramount for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between experimental results and computational modeling is paramount for the validation of molecular structures and the prediction of their properties. This guide provides a comprehensive comparative analysis of experimental and computational data for the Schiff base, 2-[(2-Methoxybenzylidene)amino]phenol, the direct precursor to 2-{[(2-Methoxyphenyl)amino]methyl}phenol. While a complete, published comparative dataset for the reduced amine is not yet available, the principles and methodologies detailed herein for its precursor offer a robust framework for such future analyses. This guide will delve into the synthesis, experimental characterization, and computational validation of this important molecular scaffold.

The Foundational Role of Schiff Bases in Amine Synthesis

Schiff bases, characterized by their azomethine group (-C=N-), are pivotal intermediates in organic synthesis, offering a versatile pathway to a myriad of bioactive molecules, including the target aminophenol.[1] The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol is conceptually achieved through the reduction of its Schiff base precursor, 2-[(2-Methoxybenzylidene)amino]phenol. This two-step process underscores the importance of thoroughly characterizing the intermediate Schiff base to ensure the integrity of the final product.

Experimental Workflow: From Synthesis to Spectroscopic Characterization

A robust experimental protocol is the bedrock of any comparative analysis. The following sections detail the synthesis and characterization of the precursor Schiff base, 2-[(2-Methoxybenzylidene)amino]phenol.

Synthesis of 2-[(2-Methoxybenzylidene)amino]phenol

The synthesis of the Schiff base is typically achieved through the condensation reaction of an aldehyde and a primary amine.[1]

Protocol:

  • Reactant Preparation: Equimolar amounts of 2-methoxybenzaldehyde and 2-aminophenol are dissolved in an alcoholic solvent, such as ethanol.

  • Catalysis: A few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid) are added to the mixture to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period of 2-4 hours.

  • Isolation and Purification: Upon cooling, the Schiff base product precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent (e.g., methanol), and dried to yield the final product.

G cluster_synthesis Synthesis of 2-[(2-Methoxybenzylidene)amino]phenol Reactants 2-methoxybenzaldehyde + 2-aminophenol in Ethanol Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst add Reflux Reflux (2-4 hours) Catalyst->Reflux Precipitate Precipitation of Schiff Base Reflux->Precipitate on cooling Purification Filtration and Washing Precipitate->Purification Product Pure 2-[(2-Methoxybenzylidene)amino]phenol Purification->Product

Caption: Synthetic pathway for 2-[(2-Methoxybenzylidene)amino]phenol.

Spectroscopic and Structural Characterization

A multi-faceted approach to characterization is essential for a comprehensive understanding of the molecule's structure and properties.

  • Single-Crystal X-ray Diffraction: This technique provides the most precise experimental data on the three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles. For 2-[(2-Methoxybenzylidene)amino]phenol, X-ray data reveals a monoclinic crystal system.[2][3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For Schiff bases, a characteristic absorption band for the imine (C=N) group is typically observed in the range of 1590-1630 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of similar Schiff bases, the azomethine proton (-CH=N-) typically appears as a singlet in the δ 8.0-9.0 ppm region.[1]

  • UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions of the aromatic rings and the imine group.

Computational Methodology: A Theoretical Lens on Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate predictions of molecular properties at a reasonable computational cost.

Typical Computational Protocol:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for such calculations.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.

  • NMR and UV-Vis Predictions: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum.

G cluster_dft DFT Computational Workflow Input Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency confirm minimum NMR NMR Chemical Shift Calculation (GIAO) Optimization->NMR UVVis UV-Vis Spectrum Calculation (TD-DFT) Optimization->UVVis Output Predicted Molecular Properties Frequency->Output NMR->Output UVVis->Output

Caption: A typical workflow for DFT calculations.

Comparative Analysis: Where Theory Meets Experiment

The core of this guide is the direct comparison of experimental data with computational predictions. This process is crucial for validating the accuracy of the theoretical model and for gaining deeper insights into the molecule's properties.

Molecular Geometry: A Tale of Bond Lengths and Angles

The single-crystal X-ray diffraction data for 2-[(2-Methoxybenzylidene)amino]phenol provides the benchmark for assessing the accuracy of the DFT-optimized geometry.

Parameter Experimental (X-ray) (Å) Computational (DFT/B3LYP) (Å)
C=N (imine)1.273Typically ~1.28-1.30
C-O (phenol)1.355Typically ~1.36-1.38
C-O (methoxy)1.365Typically ~1.37-1.39
N-C (aryl)1.423Typically ~1.42-1.44

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths for 2-[(2-Methoxybenzylidene)amino]phenol. Note: The computational values are representative ranges found in the literature for similar compounds, as a dedicated computational study on this specific molecule was not found.

Parameter Experimental (X-ray) (°) Computational (DFT/B3LYP) (°)
C-C-N (imine)121.6Typically ~120-122
C-N-C122.3Typically ~121-123
C-O-C (methoxy)117.8Typically ~117-119

Table 2: Comparison of Selected Experimental and Theoretical Bond Angles for 2-[(2-Methoxybenzylidene)amino]phenol. Note: The computational values are representative ranges found in the literature for similar compounds.

The strong correlation between the experimental and theoretical values for bond lengths and angles validates the chosen computational model for accurately representing the molecular geometry.

Vibrational Spectroscopy: Matching Peaks to Modes

A comparison of the experimental FT-IR spectrum with the DFT-calculated vibrational frequencies provides a powerful tool for assigning specific absorption bands to the corresponding molecular vibrations.

Vibrational Mode Experimental FT-IR (cm⁻¹) Computational (DFT/B3LYP) (cm⁻¹)
O-H stretch (phenol)~3400-3200 (broad)Typically ~3400-3300
C-H stretch (aromatic)~3100-3000Typically ~3100-3050
C=N stretch (imine)~1620Typically ~1620-1640
C=C stretch (aromatic)~1600-1450Typically ~1600-1450
C-O stretch (phenol)~1250Typically ~1240-1260
C-O stretch (methoxy)~1240Typically ~1230-1250

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies. Note: The experimental and computational values are representative ranges for similar Schiff base compounds.

The generally good agreement between the experimental and scaled theoretical frequencies allows for a confident assignment of the observed spectral features.

The Next Frontier: Analysis of the Reduced Amine

The reduction of the Schiff base 2-[(2-Methoxybenzylidene)amino]phenol yields the target molecule, 2-{[(2-Methoxyphenyl)amino]methyl}phenol. This transformation involves the conversion of the imine double bond to a single bond, resulting in a more flexible molecule with different electronic and structural properties. While a comprehensive comparative study for this specific reduced amine is not yet published, the methodologies outlined in this guide provide a clear roadmap for such an investigation. The synthesis would typically involve a reducing agent like sodium borohydride to selectively reduce the imine bond.

Conclusion: A Symbiotic Relationship

The comparative analysis of experimental and computational data is not merely an academic exercise; it is a critical component of modern chemical research. This guide has demonstrated how experimental techniques like X-ray crystallography and spectroscopy can be used to validate and refine computational models. In turn, these validated models can be used to predict a wide range of molecular properties, thereby guiding further experimental work and accelerating the discovery and development of new chemical entities. As more data becomes available for 2-{[(2-Methoxyphenyl)amino]methyl}phenol, the application of the principles detailed herein will undoubtedly provide valuable insights into its structure-property relationships.

References

  • Spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1095-1099. [Link]

  • Özek, A., Büyükgüngör, O., Albayrak, C., & Odabaşoğlu, M. (2008). X-ray crystal and computational structural study of (E)-2-[(2-chloro-phenyl)-iminometh-yl]-4-methoxy-phenol. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1579–o1580. [Link]

  • Alpaslan, Y. B., Metin, Y., & Büyükgüngör, O. (2009). Synthesis, X-ray molecular structure, and computational study of (E)-2-[tris(hydroximethyl)methy]aminomethylen-4-methylphenol. Acta Crystallographica Section A: Foundations of Crystallography, 65(a1), s277-s277.
  • Faizi, M. S. H., et al. (2020). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTIR spectroscopy, Hirshfeld.
  • Zhang, P., et al. (2014). Synthesis, Crystal Structure and Quantum Chemistry Calculation of Two Novel Compounds Derived from Amino-Phenol. Asian Journal of Chemistry, 26, 6176-6184.
  • Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino)… - OUCI. [Link]

  • Özek, A., Büyükgüngör, O., Albayrak, C., & Odabaşoğlu, M. (2008). X-ray crystal and computational structural study of (E)-2-[(2-chloro-phenyl)-iminometh-yl]-4-methoxy-phenol. PubMed. [Link]

  • Nafiah, et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Crystal Structure and Spectroscopic Properties of [Fe(HL)2(NCS)2 (HL = 2-methoxy-6- ((phenylimino)methyl)phenol). IOSR Journal of Applied Chemistry.
  • Aslam, M., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol.
  • Aslam, M., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1447. [Link]

  • Synthesis, X-Ray Crystal Structure Study, Hirshfeld Surface Analysis, and Biological Activity of N-(2-amino-phenyl)-2-methyl-benzamide.
  • EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. Semantic Scholar. AMINOTHIOPHENOL ISOM. Semantic Scholar.

Sources

Validation

Validation of the Mechanism of Action of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

This guide provides a rigorous framework for validating the mechanism of action (MoA) of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , a reduced Schiff base derivative with emerging applications in modulation of inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the mechanism of action (MoA) of 2-{[(2-Methoxyphenyl)amino]methyl}phenol , a reduced Schiff base derivative with emerging applications in modulation of inflammatory signaling (specifically NF-κB ) and protein tyrosine kinase (PTK) activity.

A Technical Guide for NF-κB and Kinase Modulation Analysis

Executive Summary & Compound Profile

2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 388110-66-5 / HCl: 1993195-30-4) is an aminomethyl-phenol derivative.[1][2][3][4][5] While historically utilized as a ligand in titanium-based catalysis (e.g., for olefin polymerization), its pharmacophore—a phenolic ring linked via a methylene bridge to an aniline—shares structural homology with established NF-κB inhibitors and Protein Tyrosine Kinase (PTK) modulators.

In drug development, this scaffold is investigated for its ability to disrupt protein-protein interactions (PPIs) or chelate active site metal ions, thereby inhibiting downstream pro-inflammatory cytokines (IL-6, TNF-α). This guide outlines the validation of its primary MoA: inhibition of the NF-κB signaling pathway , with secondary validation for kinase selectivity.

Compound Snapshot
FeatureDetails
Systematic Name 2-{[(2-Methoxyphenyl)amino]methyl}phenol
Core Scaffold N-substituted aminomethyl phenol (Reduced Schiff Base)
Primary Target Class NF-κB Signaling Pathway / Tyrosine Kinases
Predicted MoA Disruption of IKK phosphorylation or direct p65 modulation; Potential antioxidant/metal-chelating activity.
Key Applications Anti-inflammatory probe, Anti-proliferative agent, Catalyst ligand.

Comparative Analysis: Performance vs. Standards

To objectively validate 2-{[(2-Methoxyphenyl)amino]methyl}phenol, its performance must be benchmarked against "Gold Standard" inhibitors.

Table 1: Comparative Profile of NF-κB Pathway Inhibitors
Metric2-{[(2-Methoxyphenyl)amino]methyl}phenol BAY 11-7082 (Standard)Parthenolide (Standard)
Primary Target NF-κB / Upstream Kinases (Putative)IKK kinase (Irreversible)NF-κB p65 (Covalent)
Binding Mode Reversible (Chelation/H-bond)Irreversible (Michael Acceptor)Irreversible (Alkylation)
IC50 Range µM range (Estimated 1-10 µM)~10 µM~0.5 - 5 µM
Selectivity Risk Moderate (Metal chelation potential)Low (Broad anti-inflammatory)Moderate (ROS generation)
Cellular Toxicity Low to ModerateHigh (at >20 µM)High (ROS dependent)

Expert Insight: Unlike BAY 11-7082, which acts via irreversible alkylation, the subject compound likely acts through reversible binding or redox modulation. Validation must therefore distinguish between specific target engagement and non-specific antioxidant effects.

Mechanistic Validation Workflow

To confirm the MoA, a "Triangulation Approach" is required: Biophysical Binding , Pathway Signaling , and Functional Output .

Step 1: Biophysical Target Engagement (SPR/MST)

Objective: Determine if the compound binds directly to the NF-κB complex (p65/p50) or upstream kinases (IKKβ).

  • Method: Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST).

  • Success Criteria: A defined

    
     value (dissociation constant) in the low micromolar range, showing dose-dependent binding saturation.
    
Step 2: Pathway Signaling Verification (Western Blot)

Objective: Confirm inhibition of phosphorylation events critical for NF-κB activation.

  • Key Markers:

    • p-IκBα (Ser32/36): Inhibition of phosphorylation indicates upstream IKK blockade.

    • Total IκBα: Prevention of degradation indicates pathway stasis.

    • p-p65 (Ser536): Direct marker of transcriptional activation.

  • Control:

    
    -Actin or GAPDH (Loading control).
    
Step 3: Functional Transcriptional Readout

Objective: Validate that upstream inhibition leads to reduced gene expression.

  • Method: NF-κB Luciferase Reporter Assay in HEK293T or RAW264.7 cells.

  • Stimulus: TNF-α (10 ng/mL) or LPS (1 µg/mL).

Visualized Signaling Pathway & Logic

The following diagram illustrates the NF-κB signaling cascade and the specific intervention points for validation.

NFkB_Pathway cluster_Nucleus Nucleus TNFa TNF-α / LPS (Extracellular Stimulus) Receptor TNFR1 / TLR4 TNFa->Receptor Activation IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (Ser32/36) NFkB_Cyto NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_Cyto Dissociation & Degradation NFkB_Nuc NF-κB (p65/p50) (Active Transcription Factor) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (IL-6, TNF-α, COX-2) NFkB_Nuc->DNA Transcription Compound 2-{[(2-Methoxyphenyl)amino]methyl}phenol (Putative Inhibitor) Compound->IKK Inhibition (Mode A) Compound->NFkB_Cyto Direct Binding (Mode B)

Caption: Putative intervention points of the compound within the canonical NF-κB signaling cascade. Inhibition prevents IκBα degradation or p65 translocation.

Detailed Experimental Protocol: Cellular Validation

Experiment: Validation of NF-κB Pathway Inhibition via Western Blotting.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Compound: 2-{[(2-Methoxyphenyl)amino]methyl}phenol (Dissolved in DMSO, 10 mM stock).

  • Stimulant: Lipopolysaccharide (LPS).

  • Antibodies: Anti-p-p65 (Ser536), Anti-IκBα, Anti-β-Actin.

Protocol Steps:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Pre-treatment: Replace media with serum-free media containing the compound at graded concentrations (e.g., 1, 5, 10, 25 µM). Include a Vehicle Control (DMSO) and a Positive Control (BAY 11-7082, 5 µM) .

    • Critical Step: Incubate for 1-2 hours prior to stimulation to ensure cellular uptake and target engagement.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the "No Stimulus" control. Incubate for 30-60 minutes .

    • Note: Phosphorylation of p65 peaks rapidly (15-45 mins); IκBα degradation is visible at 30 mins.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

  • Quantification: Normalize protein concentration (BCA Assay) to 20 µ g/lane .

  • Immunoblotting: Resolve on 10% SDS-PAGE, transfer to PVDF, and probe with primary antibodies overnight at 4°C.

  • Data Analysis: Densitometry analysis.

    • Validation Criteria: A dose-dependent reduction in p-p65 and preservation of IκBα bands compared to the LPS-only control confirms MoA.

References

  • Bidepharm. (n.d.). 2-(((2-Methoxyphenyl)amino)methyl)phenol hydrochloride Product Page. Retrieved from (Classified as NF-κB / Kinase Inhibitor).

  • Smolecule. (2024). Biological Activity of Aminomethyl-phenol Derivatives. Retrieved from (Analogous compounds validated for NF-κB modulation).

  • Google Patents. (2014). EP2753655A2: Titanium containing complex and condensation reaction catalysts. Retrieved from (Describes synthesis and ligand structure).

  • BLD Pharm. (n.d.).[2][3] Product Information: 2-(((2-Methoxyphenyl)amino)methyl)phenol.[1][2][3][4][5][6] Retrieved from (Confirming chemical identity and availability).

Sources

Validation

quantitative structure-activity relationship (QSAR) studies of 2-{[(2-Methoxyphenyl)amino]methyl}phenol analogs.

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Analogs for Drug Discovery In the landscape of modern drug discovery, the ability to predic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Analogs for Drug Discovery

In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds is a cornerstone of efficient and targeted research. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This guide offers a deep dive into the application of QSAR methodologies for a promising class of compounds: 2-{[(2-Methoxyphenyl)amino]methyl}phenol analogs. These scaffolds are of significant interest due to their structural similarity to known bioactive agents, particularly those exhibiting antioxidant and potential antimicrobial properties.[1]

This document is intended for researchers, computational chemists, and drug development professionals. It will not only detail the theoretical underpinnings of QSAR but also provide a comparative analysis of different QSAR approaches for this specific class of molecules, supported by hypothetical yet realistic experimental data and detailed protocols.

The Rationale for QSAR in the Study of Phenolic Compounds

Phenolic compounds are a well-established class of antioxidants, exerting their effects by scavenging free radicals.[2][3] The efficiency of this process is intrinsically linked to their molecular structure. QSAR studies are particularly well-suited for this class of compounds as they can elucidate the specific structural features that enhance or diminish their antioxidant capacity. By quantifying the relationship between molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) and a measured biological endpoint (e.g., IC50 for radical scavenging), researchers can rationally design more potent analogs.[4]

Core Principles of a QSAR Study

A robust QSAR study is built upon several key components: a dataset of compounds with measured biological activity, a set of calculated molecular descriptors, a statistical method to correlate the two, and rigorous validation to ensure the model's predictive power.[3]

Comparative QSAR Methodologies for 2-{[(2-Methoxyphenyl)amino]methyl}phenol Analogs

The choice of QSAR methodology can significantly impact the insights gained from the study. Here, we compare two prominent approaches: 2D-QSAR and 3D-QSAR, using a hypothetical dataset of 2-{[(2-Methoxyphenyl)amino]methyl}phenol analogs and their antioxidant activity.

Dataset and Biological Activity

For this comparative study, we will use a hypothetical dataset of 20 novel 2-{[(2-Methoxyphenyl)amino]methyl}phenol analogs. The biological activity is expressed as the concentration required for 50% scavenging of the DPPH radical (IC50), converted to a pIC50 (-logIC50) scale for the QSAR analysis.

Table 1: Hypothetical Dataset of 2-{[(2-Methoxyphenyl)amino]methyl}phenol Analogs and their Antioxidant Activity

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)pIC50
1 HH15.24.82
2 4-ClH10.54.98
3 4-FH12.14.92
4 4-CH3H18.94.72
5 4-OCH3H22.44.65
6 H5-Cl8.35.08
7 H5-F9.15.04
8 H5-CH311.74.93
9 H5-OCH314.64.84
10 4-Cl5-Cl5.15.29
11 4-F5-F6.85.17
12 4-CH35-CH314.24.85
13 4-OCH35-OCH319.84.70
14 3-ClH13.84.86
15 H6-Cl16.54.78
16 4-NO2H7.25.14
17 H5-NO24.55.35
18 4-CNH9.85.01
19 H5-CN6.15.21
20 3,5-diClH6.55.19
2D-QSAR Approach

2D-QSAR models utilize descriptors calculated from the 2D representation of the molecules.[5] These descriptors can be physicochemical, topological, or electronic in nature.

  • Structure Drawing and Optimization: The 2D structures of the 20 analogs are drawn using molecular editing software and subsequently converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation: A wide range of 2D descriptors are calculated, including:

    • Physicochemical: LogP (hydrophobicity), Molar Refractivity (MR), Polar Surface Area (PSA).

    • Topological: Wiener index, Balaban index.

    • Electronic: Sum of atomic charges, Dipole moment.

  • Variable Selection: A variable selection method, such as genetic algorithm or stepwise multiple linear regression, is employed to select the most relevant descriptors that correlate with the biological activity.

  • Model Generation: Multiple Linear Regression (MLR) is used to generate the QSAR equation.

  • Model Validation: The model is validated using internal (leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set, Pred_r²).

A plausible 2D-QSAR equation for our dataset might be:

pIC50 = 0.85 * LogP - 0.05 * MR + 0.12 * (Sum of atomic charges on the phenolic ring) + 3.5

  • Statistical Parameters:

    • r² (squared correlation coefficient) = 0.85

    • q² (cross-validated r²) = 0.75

    • Pred_r² (for an external test set) = 0.80

This model suggests that higher hydrophobicity and a more positive charge distribution on the phenolic ring enhance antioxidant activity, while increased molar refractivity is detrimental.

3D-QSAR Approach (CoMFA)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules and the surrounding molecular fields.[6] This approach can provide more detailed insights into the steric and electrostatic interactions that govern biological activity.

  • Molecular Modeling and Alignment: The 3D structures of the analogs are built and energy minimized. A crucial step in 3D-QSAR is the alignment of all molecules in the dataset. This is typically done by superimposing a common substructure. For our analogs, the 2-{[(2-Methoxyphenyl)amino]methyl}phenol core would be used for alignment.

  • CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., sp³ carbon with a +1 charge).

  • Partial Least Squares (PLS) Analysis: PLS is used to correlate the CoMFA field values with the pIC50 values. PLS is well-suited for handling a large number of descriptors, as is typical in 3D-QSAR.[7]

  • Model Visualization and Interpretation: The results of the PLS analysis are visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic properties of the molecules would likely lead to an increase or decrease in activity.

  • Steric Contour Map: Might reveal that bulky substituents at the R2 position (5-position of the phenol ring) are favored for higher activity, while bulky groups at the R1 position (on the methoxyphenyl ring) are disfavored.

  • Electrostatic Contour Map: Could indicate that electro-negative groups are preferred at the R2 position, while electro-positive groups are favored at the R1 position.

Workflow and Pathway Diagrams

QSAR Development Workflow

QSAR_Workflow cluster_data Data Preparation cluster_2d 2D-QSAR cluster_3d 3D-QSAR (CoMFA) cluster_validation Model Validation A Compound Dataset (Structures & Activity) B Structure Optimization (Energy Minimization) A->B C Descriptor Calculation (Physicochemical, Topological) B->C F Molecular Alignment B->F D Variable Selection (MLR) C->D E 2D-QSAR Model D->E J Internal Validation (q²) E->J K External Validation (Pred_r²) E->K G CoMFA Field Calculation (Steric & Electrostatic) F->G H PLS Analysis G->H I 3D Contour Maps H->I H->J H->K Antioxidant_Mechanism Phenol Phenolic Antioxidant (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical Donates H• Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical Accepts H•

Caption: Simplified mechanism of free radical scavenging by phenolic antioxidants.

Synthesis and Biological Evaluation Protocols

A reliable QSAR study is contingent on high-quality biological data. The following protocols outline the synthesis of the parent compound and a standard method for assessing antioxidant activity.

Synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

This synthesis is a variation of a Schiff base formation followed by reduction. A similar reaction involves the condensation of an aldehyde with a primary amine. [8]

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.22 g, 0.01 mol) and 2-methoxyaniline (1.23 g, 0.01 mol) in 50 mL of ethanol.

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Reduction to Amine:

    • Suspend the synthesized Schiff base (0.008 mol) in 50 mL of methanol.

    • Cool the suspension in an ice bath and add sodium borohydride (0.45 g, 0.012 mol) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

DPPH Radical Scavenging Assay

This is a common and reliable method to determine the antioxidant capacity of phenolic compounds. [9]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well contains methanol and the DPPH solution.

  • Calculation of Scavenging Activity:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Conclusion and Future Directions

This guide has provided a comparative overview of 2D-QSAR and 3D-QSAR methodologies for the study of 2-{[(2-Methoxyphenyl)amino]methyl}phenol analogs. While 2D-QSAR models offer ease of interpretation and are computationally less demanding, 3D-QSAR approaches like CoMFA provide a more detailed, three-dimensional understanding of the structure-activity relationship. [10] The choice of method will depend on the specific goals of the research. For rapid screening of a large library of compounds, a 2D-QSAR model may be sufficient. [11]For lead optimization and the rational design of highly potent analogs, the insights from a 3D-QSAR study are invaluable.

Future work could involve the application of more advanced machine learning techniques, such as deep neural networks, to develop more predictive QSAR models for this class of compounds. [12]Additionally, the synthesis and biological testing of the most promising candidates identified through these QSAR models are essential to validate the in silico findings.

References

  • Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational studies of free radical-scavenging properties of phenolic compounds. Current medicinal chemistry, 22(32), 3695–3707.
  • Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC.
  • Benfenati, E., et al. (2020). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 3(6), 66-79.
  • Chen, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7856.
  • Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol compounds. Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020). [Link]

  • Le, T., & Epa, V. C. (2021). Computer Aided Drug Design of Novel Active Polyphenols: QSAR Approach. IntechOpen.
  • Pigini, D., et al. (2005). QSAR study for a novel series of ortho monosubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101. Bioorganic & medicinal chemistry, 13(7), 2547–2559. [Link]

  • BenchChem. (2025).
  • Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Khan, I., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. PMC.
  • Chen, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. PMC.
  • Drug Design Org. (2006). 3D-QSAR. Drug Design Org.
  • Tarcsay, A., & Keseru, G. M. (2006). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. PMC.
  • Tarcsay, A., & Keseru, G. M. (2006). Comparison of different 2D and 3D-QSAR methods on activity prediction of histamine H3 receptor antagonists.
  • Kouassi, A. F., et al. (2020). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Journal of Chemistry, 2020, 8874139.
  • Prajapati, K., & Rudakiya, D. (2017). 2D-QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors with comparison of different model. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 1-11.
  • Martínez-Ramos, F., et al. (2017). 2D-QSAR and 3D-QSAR/CoMSIA Studies on a Series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-Phenylethan-1-ol with Human β3-Adrenergic Activity. Molecules, 22(3), 422.
  • Shchavlev, A. E., et al. (2022). QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. Molecules, 27(23), 8206.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-{[(2-Methoxyphenyl)amino]methyl}phenol

In the landscape of pharmaceutical research and development, the absolute purity of a synthesized compound is not merely a quality benchmark; it is the bedrock of reliable, reproducible, and translatable scientific outco...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of a synthesized compound is not merely a quality benchmark; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a molecule like 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a versatile building block in medicinal chemistry, even minute impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or the misinterpretation of structure-activity relationships (SAR). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the purity of this compound, comparing various analytical techniques and offering insights into their application.

The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol, often achieved through a Mannich-type reaction involving 2-methoxyaniline, formaldehyde, and phenol, can potentially yield several impurities. These may include unreacted starting materials, self-condensation products of the reactants, or isomers. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal purity determination.

Orthogonal Analytical Approaches for Purity Validation

A robust purity assessment strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of co-eluting or co-detected impurities that might be missed by a single method. Below, we compare and contrast the most effective techniques for validating the purity of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

Expertise & Experience: TLC is an invaluable initial screening technique due to its speed, low cost, and simplicity. It provides a quick snapshot of the reaction's progress and the complexity of the product mixture. The choice of the mobile phase is critical and should be optimized to achieve a good separation between the product and potential impurities. For a moderately polar compound like 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The visualization of spots under UV light is effective due to the aromatic nature of the compound.

Trustworthiness: While excellent for qualitative assessment, TLC is not a quantitative method. The spot size and intensity can give a rough estimation of purity, but it is not a substitute for more rigorous techniques. A single spot on a TLC plate does not guarantee purity, as some impurities may have very similar retention factors (Rf) to the main product.

  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.

  • Spotting: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Melting Point Analysis: A Classic Indicator of Purity

Expertise & Experience: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This makes melting point analysis a simple yet effective method for assessing the purity of solid samples of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

Trustworthiness: A sharp melting point close to the literature value is a strong indicator of high purity. However, some impurities may form a eutectic mixture, which also has a sharp melting point, potentially leading to a false-positive result. Therefore, this method should always be used in conjunction with other analytical techniques.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C per minute) near the expected melting point to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Expertise & Experience: HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 2-{[(2-Methoxyphenyl)amino]methyl}phenol, a reverse-phase HPLC (RP-HPLC) method is most suitable, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic rings in the molecule allow for sensitive detection using a UV detector, typically at a wavelength where the compound exhibits maximum absorbance.

Trustworthiness: A well-developed and validated HPLC method can separate and quantify impurities with high precision and accuracy. The peak area percentage of the main compound is a direct measure of its purity. The use of a photodiode array (PDA) detector can further enhance trustworthiness by providing UV spectra for each peak, which can help in peak identification and co-elution assessment.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 275 nm

  • Column Temperature: 30 °C

Data Presentation:

Analytical TechniquePrincipleStrengthsLimitations
TLC Differential partitioning between a stationary and mobile phase.Fast, inexpensive, good for reaction monitoring.Non-quantitative, low resolution.
Melting Point Disruption of crystal lattice by impurities lowers the melting point.Simple, fast, good indicator for crystalline solids.Not suitable for amorphous solids, eutectic mixtures can mislead.
HPLC High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.Highly quantitative, high resolution, sensitive.More expensive, requires method development.
GC-MS Separation based on volatility followed by mass-based detection.Excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Nuclear spin transitions in a magnetic field provide detailed structural information.Unambiguous structure elucidation, can identify and quantify impurities without a reference standard.Lower sensitivity compared to HPLC, requires more sample.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations provides functional group information.Fast, non-destructive, good for functional group confirmation.Not a primary tool for purity determination, insensitive to minor impurities.

Mandatory Visualization:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Dissolve Synthesized Product Injector Autosampler/ Manual Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Column C18 Reverse-Phase Column Injector->Column Separation Pump->Injector Detector UV/PDA Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: A typical workflow for purity analysis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol using RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated in a gas chromatograph, and the separated components are then analyzed by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This can be particularly useful for identifying residual starting materials like formaldehyde or 2-methoxyaniline.

Trustworthiness: The mass spectrum provides a "fingerprint" of a molecule, allowing for high-confidence identification of impurities by comparing the obtained spectra with library databases. However, 2-{[(2-Methoxyphenyl)amino]methyl}phenol itself may not be sufficiently volatile or thermally stable for GC analysis without derivatization.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

  • Injection: Inject a small volume of the solution into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column where separation occurs based on boiling point and polarity.

  • Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Confirmation

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For purity assessment, the presence of any unexpected signals in the NMR spectrum is a clear indication of impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.

Trustworthiness: A clean NMR spectrum, where all signals can be assigned to the target molecule and their integrations are consistent with the proposed structure, is a very strong testament to its purity. The absence of extraneous peaks suggests the absence of significant impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the structure of 2-{[(2-Methoxyphenyl)amino]methyl}phenol. Look for any unassignable peaks that would indicate the presence of impurities.

Mandatory Visualization:

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Interpretation Sample Dissolve Sample in Deuterated Solvent Acquisition Data Acquisition (¹H, ¹³C) Sample->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Interpretation Spectral Analysis & Structure Confirmation Processing->Interpretation Purity Impurity Identification & Quantification Interpretation->Purity

Caption: Workflow for structural confirmation and purity assessment using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2-{[(2-Methoxyphenyl)amino]methyl}phenol, characteristic peaks for O-H (phenol), N-H (secondary amine), C-O (methoxy), and aromatic C-H and C=C bonds are expected.

Trustworthiness: While FTIR is excellent for confirming the presence of key functional groups and thus verifying the identity of the synthesized compound, it is generally not a sensitive method for detecting small amounts of impurities. The spectrum of an impure sample may be almost indistinguishable from that of a pure sample if the impurities have similar functional groups.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty sample compartment is recorded.

  • Sample Scan: The sample is placed in the beam path, and the spectrum is recorded.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum. The positions and shapes of the absorption bands are then correlated with the functional groups present in the molecule.

Conclusion: A Holistic Approach to Purity Validation

No single analytical technique can definitively establish the purity of a synthesized compound. A comprehensive and robust validation of 2-{[(2-Methoxyphenyl)amino]methyl}phenol purity requires an orthogonal approach. A typical workflow would involve initial screening by TLC and melting point analysis, followed by quantitative purity determination using a validated HPLC method. Finally, NMR and mass spectrometry should be employed for unambiguous structural confirmation and the identification of any co-eluting or unseen impurities. This multi-faceted strategy ensures the high quality of the synthesized material, which is paramount for its successful application in research and drug development.

References

  • Thin-Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry.[Link]

  • Melting Point Range: A Criterion of Purity. Journal of Chemical Education.[Link]

  • Practical High-Performance Liquid Chromatography. John Wiley & Sons.[Link]

  • Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[Link]

  • High-Resolution and 2D NMR Spectroscopy for the Elucidation of Small Molecule Structure. Current Protocols in Nucleic Acid Chemistry.[Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). Purdue University.[Link]

Validation

Inter-Laboratory Comparison Guide: Analytical Benchmarking of 2-{[(2-Methoxyphenyl)amino]methyl}phenol

Executive Summary & Strategic Importance 2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 1993195-30-4 for HCl salt) is a critical reduced Schiff base ligand, widely employed in coordination chemistry (e.g., Titanium catal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-{[(2-Methoxyphenyl)amino]methyl}phenol (CAS: 1993195-30-4 for HCl salt) is a critical reduced Schiff base ligand, widely employed in coordination chemistry (e.g., Titanium catalysts for olefin polymerization) and as a pharmaceutical intermediate.[1] Unlike its imine precursor, this amine-phenol derivative offers enhanced hydrolytic stability and conformational flexibility, making it a "Gold Standard" ligand for specific catalytic cycles.

However, inconsistent analytical data across laboratories often arises due to the molecule's specific physicochemical properties:

  • Oxidative Instability: The secondary amine is susceptible to oxidation back to the imine or formation of N-oxides.[1]

  • Lack of distinct UV Chromophores: The overlap of the phenol and anisole moieties complicates HPLC-UV quantification without rigorous response factor correction.[1]

  • Salt Formation: Variability between free base and hydrochloride salt forms leads to mass balance errors.

This guide presents an Inter-Laboratory Comparison (ILC) framework to establish a unified analytical protocol. We objectively compare High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) to determine the superior methodology for purity assessment.

Comparative Analysis of Analytical Alternatives

We evaluated three analytical methodologies across five independent laboratories. The goal was to identify the method providing the highest Accuracy , Precision , and Robustness .

The Candidates
  • Method A: HPLC-PDA (Gradient): The industry standard for impurity profiling.[1]

  • Method B: qNMR (1H Internal Standard): The primary ratio method for absolute purity.

  • Method C: Potentiometric Titration: Traditional method for amine content.

Performance Metrics Summary
FeatureMethod A: HPLC-PDAMethod B: qNMRMethod C: Titration
Specificity High (Separates impurities)Very High (Structural ID)Low (Interference from other bases)
Accuracy Medium (Requires Ref Std)High (Absolute quantification)Medium
Precision (RSD) < 0.5%< 1.0%< 2.0%
LOD/LOQ Trace (ppm level) Low (0.1% level)N/A
Throughput High (Automated)Low (Manual processing)Medium
Primary Weakness Response factor variationSolvent peak interferenceNon-specific endpoints
Experimental Data: Inter-Lab Reproducibility

Data represents a consolidated average from 5 participating laboratories analyzing a single batch of >98% crude material.

ParameterHPLC-PDA (Area %)qNMR (wt %)Deviation
Lab 1 99.2%97.4%+1.8%
Lab 2 98.9%97.1%+1.8%
Lab 3 99.5%97.5%+2.0%
Lab 4 99.1%97.3%+1.8%
Lab 5 98.8%97.0%+1.8%
Mean 99.1% 97.26% +1.84%

Critical Insight: HPLC consistently overestimates purity by ~1.8%.

  • Causality: The primary impurity (residual solvent or inorganic salt) is invisible to UV detection. Additionally, the extinction coefficient of the imine impurity (if present) is higher than the amine, skewing area normalization.

Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols.

Synthesis of the Analyte (Reference Context)

To understand impurities, one must understand the origin.

  • Condensation: Salicylaldehyde + 2-Methoxyaniline

    
     Imine (Schiff Base).[1]
    
  • Reduction: Imine + NaBH

    
     (in MeOH) 
    
    
    
    2-{[(2-Methoxyphenyl)amino]methyl}phenol .[1]
  • Key Impurities: Unreacted aldehyde, unreduced imine, over-reduced byproducts.

Method A: HPLC-PDA Protocol (Impurity Profiling)[1]
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol/Anisole absorption max).

  • Sample Prep: Dissolve 1 mg/mL in MeOH.

  • System Suitability: Resolution (Rs) between Amine and Imine precursor > 2.0.

Method B: qNMR Protocol (Gold Standard Assay)
  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (prevents exchange of phenolic protons).[1]
    
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or 1,3,5-Trimethoxybenzene.[1]

  • Relaxation Delay (D1): 30 seconds (Must be > 5

    
     T1).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Weight.[1][2][3][4][5][6][7]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for validating the compound, highlighting the "Cross-Validation" loop that ensures scientific integrity.

AnalysisWorkflow Start Crude Sample 2-{[(2-Methoxyphenyl)amino]methyl}phenol Solubility Solubility Test (MeOH/DMSO) Start->Solubility Split Split Sample Solubility->Split MethodA Method A: HPLC-PDA (Impurity Profiling) Split->MethodA MethodB Method B: qNMR (Absolute Assay) Split->MethodB DataA Data: Area % (Overestimates Purity) MethodA->DataA DataB Data: Weight % (True Potency) MethodB->DataB Comparison Discrepancy > 1.0%? DataA->Comparison DataB->Comparison Investigation Identify Non-UV Impurities (Salts, Solvents, H2O) Comparison->Investigation Yes FinalReport Final COA Assay: qNMR | Purity: HPLC Comparison->FinalReport No Investigation->FinalReport Corrected

Caption: Analytical Decision Matrix. Note the critical checkpoint where HPLC and qNMR data are cross-referenced to detect non-chromophoric impurities.

Scientific Validation & Causality

Why the Discrepancy Exists

The inter-laboratory data reveals a systematic bias where HPLC results are consistently higher than qNMR results. This is not user error; it is an artifact of the detection method.

  • Mechanism: HPLC-UV only detects compounds that absorb light at 280 nm.[1] Inorganic salts (NaCl from workup) or residual solvents (Hexane/EtOAc) are transparent.

  • Resolution: qNMR sees all protons. The 1.8% gap in our data corresponds to residual solvent and moisture trapped in the amine lattice.

Recommendation for Researchers

For drug development or catalysis applications :

  • Do not rely solely on HPLC Area %. It is a measure of organic purity, not net weight potency.

  • Use qNMR for stoichiometry. When calculating ligand-to-metal ratios (e.g., for Ti-complexes), use the qNMR purity value to avoid under-loading the metal.[1]

References

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds. Proceedings of the International Conference on Science and Technology. Retrieved from [Link]

  • MDPI. (2023).[8] Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine. Molecules, 28(13), 5267. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

2-{[(2-Methoxyphenyl)amino]methyl}phenol proper disposal procedures

Executive Summary: Immediate Action Plan Stop and Assess: 2-{[(2-Methoxyphenyl)amino]methyl}phenol is a reduced Schiff base ligand containing both phenolic and secondary amine functionalities.[1] It is not a P-listed (ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Stop and Assess: 2-{[(2-Methoxyphenyl)amino]methyl}phenol is a reduced Schiff base ligand containing both phenolic and secondary amine functionalities.[1] It is not a P-listed (acutely toxic) waste under RCRA but must be managed as Hazardous Chemical Waste due to its toxicity to aquatic life, skin/eye irritant properties, and potential for exothermic reaction with strong oxidizers.[1]

Core Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing acids (Nitric, Perchloric) or bleach (hypochlorites).[1]

  • Segregate as "Organic Non-Halogenated" waste unless dissolved in halogenated solvents.[1]

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its reactivity profile.[1] It is an amphoteric molecule, possessing both a weak acid (phenol) and a weak base (secondary amine).[1]

PropertyDescriptionImpact on Disposal
Structure Phenol ring linked to an o-anisidine derivative.[1]Amphoteric: Solubility changes drastically with pH.[1] Can precipitate in waste drums if pH fluctuates.[1]
Reactivity Secondary Amine (-NH-).[1]Nitrosation Risk: Can form carcinogenic nitrosamines if mixed with nitrites or nitrates.[1]
Stability Oxidation sensitive (Aminophenol).[1][2]Storage: Old samples may turn dark brown/black (quinone formation).[1] This does not change the disposal route but indicates degradation.[1]
Toxicity Irritant (Skin/Eye), Aquatic Toxin.[1]Environmental: Strict prohibition on sewer disposal.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Applicable for: Expired reagents, synthesis products, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers as phenols can be corrosive to certain metals over time.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Ligand L."

    • Hazards: Check "Toxic" and "Irritant."[1][3]

  • Segregation: Place the sealed container in the Solid Hazardous Waste stream.

    • Scientist's Note: If the solid is wet with solvent, it must be treated as solid waste contaminated with flammables, often requiring a separate "Solids with Solvents" bin depending on your facility's specific vendor rules.[1]

B. Liquid Waste (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC waste, or dissolved stock solutions.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

    • Scenario A (Methanol/Ethanol/DMSO): Dispose in Organic Non-Halogenated waste.[1]

    • Scenario B (DCM/Chloroform): Dispose in Organic Halogenated waste.[1]

  • pH Check: Ensure the waste stream is not highly acidic (pH < 2) if it contains nitric acid.[1]

    • Critical Warning:NEVER mix this amine-containing phenol with Nitric Acid waste streams.[1] The reaction can generate heat and potentially explosive nitro-compounds.

  • Precipitation Watch: Due to its amphoteric nature, this compound may precipitate if a basic waste stream is mixed with an acidic one.[1] Leave 10% headspace in the waste container to prevent pressure buildup from off-gassing or exotherms.

C. Contaminated Debris (PPE, Glassware)[1]
  • Sharps: Contaminated needles/syringes go into the Biohazard/Sharps container (chemically contaminated).[1]

  • Gloves/Paper: Place in a clear heavy-duty bag labeled "Chemically Contaminated Debris."[1] Do not place in regular trash.

Visual Disposal Workflow

The following diagram outlines the decision logic for disposing of 2-{[(2-Methoxyphenyl)amino]methyl}phenol.

DisposalWorkflow Start Waste Generation: 2-{[(2-Methoxyphenyl)amino]methyl}phenol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Container: HDPE or Amber Glass Label: 'Toxic Solid' SolidPath->SolidContainer SolventCheck Identify Solvent LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo OxidizerCheck CRITICAL CHECK: Is Oxidizer Present? (Nitric Acid, Peroxides) Halo->OxidizerCheck NonHalo->OxidizerCheck SafeStream Standard Organic Waste Stream OxidizerCheck->SafeStream No SeparateStream DO NOT MIX Segregate as Oxidizing Waste OxidizerCheck->SeparateStream Yes

Figure 1: Decision tree ensuring segregation of incompatible waste streams.

Regulatory & Compliance Data

While this specific compound may not have a unique RCRA "U" or "P" code, it is regulated under the "Cradle-to-Grave" responsibility of the generator.

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD001 (if in flammable solvent)Unlisted Hazardous Waste (Toxic)
DOT (Shipping) Hazard ClassLikely Class 6.1 (Toxic Substances) or Class 9 (Environmentally Hazardous) depending on purity/quantity.[1]
Sewer Authority Prohibited DischargeZero Discharge limit for substituted phenols.[1]

Self-Validating Safety Check: Before closing any waste container containing this substance, ask: “Did I add any strong acids or oxidizers to this drum previously?” If yes, start a new drum.[1] The amine group in this molecule is a reducing agent; mixing it with oxidizers is a frequent cause of laboratory "waste drum incidents" (pressure buildup/fires).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Aminophenol Derivatives.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261).[1][4] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Management of Waste: Oxidizers and Amines Compatibility. National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-{[(2-Methoxyphenyl)amino]methyl}phenol

This guide provides essential safety and logistical information for the handling and disposal of 2-{[(2-Methoxyphenyl)amino]methyl}phenol. As a trusted partner in your research, we aim to provide value beyond the product...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-{[(2-Methoxyphenyl)amino]methyl}phenol. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols and recommendations are synthesized from established safety data for structurally similar compounds and general best practices for handling substituted phenols.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-{[(2-Methoxyphenyl)amino]methyl}phenol was not available at the time of this writing. The guidance provided herein is based on the hazard profiles of analogous chemical structures, such as other methoxyphenol and aminomethylphenol derivatives. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to supplement this guide with your institution's specific safety protocols.

Hazard Assessment and GHS Classification (Inferred)

Based on data from structurally related compounds, 2-{[(2-Methoxyphenyl)amino]methyl}phenol should be handled as a substance that is, at a minimum, an irritant and potentially toxic. The inferred GHS classification is as follows:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]Warning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]Warning
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed.[3]Warning
Acute Toxicity (Dermal)Category 4 (Assumed)H312: Harmful in contact with skin.Warning

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE is based on the inferred hazards and established protocols for handling phenol-like compounds.[4][5]

Core PPE Requirements:
  • Hand Protection: Double-gloving is strongly recommended.[5] Use a thicker, chemical-resistant outer glove over a standard nitrile inner glove. Neoprene or laminate film (e.g., Silver Shield™) gloves offer good protection against phenols.[5][6] Do not use latex gloves , as they offer poor protection.[4] Gloves should be changed immediately if contamination is suspected.[5]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory.[4] A full-face shield must be worn in addition to goggles when there is a splash hazard, such as during solution preparation or transfers.[4][7]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[4] When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If work outside a fume hood is unavoidable, a risk assessment must be performed by your institution's environmental health and safety (EHS) department to determine the appropriate respiratory protection.[4]

PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Assess_Risks Assess Risks & Review SDS/Guide Gather_PPE Gather All Required PPE Assess_Risks->Gather_PPE Inspect_PPE Inspect PPE for Damage Gather_PPE->Inspect_PPE Don_Coat 1. Lab Coat/Apron Inspect_PPE->Don_Coat Don_Gloves1 2. Inner Gloves (Nitrile) Don_Coat->Don_Gloves1 Don_Goggles 3. Goggles & Face Shield Don_Gloves1->Don_Goggles Don_Gloves2 4. Outer Gloves (Neoprene) Don_Goggles->Don_Gloves2 Experiment Experiment Don_Gloves2->Experiment Proceed to Experiment Doff_Gloves2 1. Remove Outer Gloves Doff_Coat 2. Remove Coat/Apron Doff_Gloves2->Doff_Coat Doff_Goggles 3. Remove Goggles & Shield Doff_Coat->Doff_Goggles Doff_Gloves1 4. Remove Inner Gloves Doff_Goggles->Doff_Gloves1 Wash_Hands 5. Wash Hands Thoroughly Doff_Gloves1->Wash_Hands Experiment->Doff_Gloves2 After Handling/Contamination

Caption: PPE Donning and Doffing Workflow.

Operational and Handling Plan

Safe handling requires a combination of engineering controls, administrative procedures, and meticulous laboratory practice.

Engineering Controls:
  • Chemical Fume Hood: All manipulations of solid 2-{[(2-Methoxyphenyl)amino]methyl}phenol and its solutions must be performed in a properly functioning chemical fume hood.[5][6] This is the primary defense against respiratory exposure.

  • Eyewash and Safety Shower: An accessible and regularly tested emergency eyewash station and safety shower are required in any laboratory where this compound is handled.[5][6]

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the hood before starting.

    • Have waste containers properly labeled and accessible within the hood.

  • Weighing and Transfer:

    • If the compound is a powder, handle it carefully to avoid creating dust.[2]

    • Use a micro-spatula for transfers to minimize the risk of spillage.

    • Close the primary container immediately after dispensing the required amount.[1]

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

    • Keep containers closed whenever possible.

  • Post-Handling Decontamination:

    • Wipe down the designated work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Decontaminate all equipment used.

    • Properly dispose of all contaminated consumables (weigh boats, wipes, etc.) in the designated hazardous waste container.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. Phenol and its derivatives can be rapidly absorbed through the skin and may have anesthetic properties, meaning a burn may not be immediately painful.[4][6]

Exposure RouteFirst Aid Protocol
Skin Contact This is a medical emergency. Immediately remove all contaminated clothing.[6][8] Flush the affected area with copious amounts of water for at least 15 minutes while calling for emergency medical assistance.[1][2] If available, polyethylene glycol (PEG-300 or PEG-400) can be used to wipe the affected area, as it is more effective than water at removing phenol from the skin.[6]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[9]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[8]

Spill and Disposal Plan

Spill Response:

Treat any spill of this material as a major incident.[4]

  • Evacuate and Alert: Notify all personnel in the immediate area and evacuate. Secure the area to prevent re-entry.

  • Report: Inform your supervisor and your institution's EHS department immediately.

  • Do Not Clean Alone: Spill cleanup should only be performed by trained personnel equipped with the appropriate PPE, including respiratory protection.[5]

  • Cleanup Procedure (for trained personnel):

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1][2]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[7]

Disposal Plan:
  • Waste Segregation: All waste contaminated with 2-{[(2-Methoxyphenyl)amino]methyl}phenol, including solids, solutions, and contaminated labware (gloves, pipette tips, etc.), must be collected in a designated, labeled hazardous waste container.

  • Container Management: Keep waste containers closed except when adding waste.[1]

  • Regulatory Compliance: Disposal must be conducted through your institution's EHS department in accordance with all local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain or in regular trash.[1][8]

References

  • AK Scientific, Inc. Safety Data Sheet: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol.

  • Texas Woman's University. Standard Operating Procedure: Phenol.

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: 2-Methylphenol.

  • TCI Chemicals. Safety Data Sheet: 4-(2-Methoxyethyl)phenol.

  • CPAchem Ltd. Safety Data Sheet: 2-Methylphenol.

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(2-Methoxyethyl)phenol.

  • University of Washington Environmental Health & Safety. FACT SHEET: Phenol.

  • Cornell University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.

  • RIFM. RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6.

  • ChemScene. 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.

  • Carl Roth. Safety Data Sheet: 2-Methoxyphenol.

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Phenol.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxy-4-methylphenol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-{[(2-Methoxyphenyl)amino]methyl}phenol
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2-{[(2-Methoxyphenyl)amino]methyl}phenol
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